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(H-Cys-oet)2 2hcl chemical structure and physical properties

An In-Depth Technical Guide to L-Cystine Diethyl Ester Dihydrochloride ((H-Cys-OEt)₂·2HCl) Abstract L-Cystine diethyl ester dihydrochloride, systematically referred to as (H-Cys-OEt)₂·2HCl, is a pivotal derivative of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to L-Cystine Diethyl Ester Dihydrochloride ((H-Cys-OEt)₂·2HCl)

Abstract

L-Cystine diethyl ester dihydrochloride, systematically referred to as (H-Cys-OEt)₂·2HCl, is a pivotal derivative of the naturally occurring amino acid L-cystine. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, elucidating the compound's core characteristics. By protecting the carboxylic acid moieties as ethyl esters and presenting the molecule as a stable dihydrochloride salt, (H-Cys-OEt)₂·2HCl becomes a versatile and highly soluble building block for advanced chemical synthesis. This document details its chemical structure, physicochemical properties, prevalent synthesis methodologies, and analytical characterization protocols. Furthermore, it explores its significant applications, particularly in peptide synthesis, where it facilitates the incorporation of disulfide bridges crucial for protein structure and function, and in biomedical research as a potential prodrug for delivering L-cysteine to mitigate cellular oxidative stress.

Introduction

L-cystine, formed by the oxidation of two L-cysteine molecules, is fundamental to the tertiary and quaternary structures of countless proteins through the formation of disulfide bonds. However, its poor solubility in many common solvents limits its direct application in organic synthesis. L-Cystine diethyl ester dihydrochloride emerges as a chemically engineered solution, enhancing both solubility and reactivity. The esterification of the carboxyl groups prevents their participation in undesired side reactions, such as salt formation or polymerization during peptide coupling, while the dihydrochloride form significantly improves its solubility in aqueous and polar organic media, rendering it a convenient and stable precursor for a multitude of applications.[1][2] Its primary utility lies in its role as a precursor for complex peptides and as a tool in antioxidant research and pharmaceutical development.[1][3]

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is essential for its effective application in a laboratory setting.

Chemical Identifiers
IdentifierValue
Common Name L-Cystine diethyl ester dihydrochloride
Synonyms (H-Cys-OEt)₂·2HCl, Diethyl L-cystinate dihydrochloride, L-Cystine diethyl ester 2HCl
CAS Number 22735-07-5[4][5]
Molecular Formula C₁₀H₂₂Cl₂N₂O₄S₂[4][5]
Molecular Weight 369.33 g/mol [4][6]
IUPAC Name 3,3'-disulfanediylbis(1-ethoxy-1-oxopropan-2-aminium) dichloride[4][5]
Chemical Structure

(H-Cys-OEt)₂·2HCl consists of two L-cysteine ethyl ester units covalently linked via a disulfide (-S-S-) bond. The two primary amine groups are protonated and associated with chloride ions, forming the dihydrochloride salt. This structure provides enhanced stability compared to the free thiol of L-cysteine ethyl ester, preventing premature oxidation while allowing for controlled reduction to expose the reactive thiol groups when desired.[7]

Caption: Chemical structure of L-Cystine diethyl ester dihydrochloride.
Physicochemical Properties
PropertyValueReferences
Appearance White to off-white crystalline solid[4]
Melting Point 174 - 185 °C (range from various sources)[][9]
Solubility Soluble in water, methanol, and DMSO.[4][][10]
Storage Conditions Store at 0-8°C, with long-term storage recommended at -20°C. Keep under an inert gas as the material is hygroscopic and heat-sensitive.[4][10][11][12]

Synthesis and Purification

While commercially available, in-house synthesis of (H-Cys-OEt)₂·2HCl is often required for specific research needs or large-scale applications. The synthesis revolves around the esterification of L-cystine's two carboxylic acid groups with ethanol under acidic conditions.[1]

Synthesis Methodologies

Two primary, field-proven methods are employed for this synthesis: Fischer-Speier esterification and the thionyl chloride method. The choice between them often depends on available reagents, desired reaction speed, and scale.

This classic method utilizes a strong acid catalyst to protonate the carboxyl group, enhancing its electrophilicity for nucleophilic attack by ethanol. An excess of ethanol is used as both a reactant and a solvent to drive the reaction equilibrium towards the product.[1]

Experimental Protocol:

  • Setup: Suspend L-cystine (1 equivalent) in absolute ethanol (e.g., 10-15 mL per gram of L-cystine) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Catalyst Introduction: Cool the suspension in an ice bath (0°C). Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until the solution becomes saturated.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Gently reflux the mixture for 4-6 hours until the L-cystine has completely dissolved and the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting white solid is the crude diethyl L-cystinate dihydrochloride.[1][4]

This is often a more reactive and efficient method. Thionyl chloride (SOCl₂) reacts in situ with ethanol to generate HCl and ethyl chlorosulfite, which readily esterify the carboxylic acid.[1][13]

Experimental Protocol:

  • Setup: Suspend L-cystine (1 equivalent) in absolute ethanol (e.g., 10-15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension in an ice-water bath (0°C). Add thionyl chloride (SOCl₂, ~2.2 equivalents) dropwise to the stirred suspension over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath, and reflux the reaction mixture for 12-15 hours.[13]

  • Isolation: Cool the reaction solution to room temperature. Evaporate the solvent under reduced pressure to yield the crude product as a white powder.[13]

Synthesis Workflow

G start L-Cystine method1 Fischer-Speier Esterification start->method1 method2 Thionyl Chloride Method start->method2 product (H-Cys-OEt)₂·2HCl purification Purification (Recrystallization) product->purification method1->product Yields Dihydrochloride Salt method2->product Yields Dihydrochloride Salt reagents1 Reagents: - Absolute Ethanol (Solvent/Reactant) - Dry HCl gas (Catalyst) reagents1->method1 reagents2 Reagents: - Absolute Ethanol (Solvent/Reactant) - Thionyl Chloride (SOCl₂) reagents2->method2

Caption: Primary synthetic routes to L-Cystine diethyl ester dihydrochloride.
Purification Protocol

The crude product from either synthesis can be purified by recrystallization to remove unreacted starting material and by-products.

  • Solvent Selection: A common and effective solvent system is ethanol/diethyl ether.[4]

  • Procedure: Dissolve the crude solid in a minimal amount of hot absolute ethanol.

  • Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Isolation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to complete the crystallization process.

  • Finishing: Collect the white crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized (H-Cys-OEt)₂·2HCl is a critical, self-validating step. Standard spectroscopic techniques are employed for this purpose.[4][6]

Spectroscopic Data

While direct experimental spectra are not always publicly available, the following table summarizes predicted and expected data based on the compound's structure and data from analogous molecules.[6]

TechniqueExpected Characteristics
¹H NMR Ethyl CH₃: ~1.2-1.4 ppm (triplet). Ethyl CH₂: ~4.1-4.3 ppm (quartet). β-CH₂: ~3.2-3.5 ppm (multiplet, downfield shifted due to proximity to S-S and N⁺H₃). α-CH: ~4.3-4.6 ppm (multiplet, downfield shifted due to proximity to N⁺H₃ and C=O). N⁺H₃: Broad singlet, variable shift.[6]
¹³C NMR Ethyl CH₃: ~14 ppm. Ethyl CH₂: ~62 ppm. β-CH₂: ~40 ppm. α-CH: ~52 ppm. Carbonyl C=O: ~170 ppm.
IR Spectroscopy N-H stretch (amine salt): Broad band ~2800-3200 cm⁻¹. C=O stretch (ester): Strong absorption ~1740-1750 cm⁻¹. C-O stretch (ester): ~1150-1250 cm⁻¹.
Generalized Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Integrate the proton signals to confirm the ratio of protons and analyze chemical shifts and multiplicities to verify the structure.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6]

  • Infusion: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Analyze the resulting mass spectrum in positive ion mode to confirm the molecular weight of the free base (M+H)⁺ at m/z 297.09.

Applications in Research and Development

The unique structural features of (H-Cys-OEt)₂·2HCl make it a valuable tool in several scientific domains.

Peptide and Protein Chemistry

(H-Cys-OEt)₂·2HCl is a key building block in solid-phase peptide synthesis (SPPS). The ester groups protect the C-termini, allowing the free, protonated amino groups to be coupled to an activated amino acid on a solid support. Its most significant role is in the synthesis of peptides containing disulfide bonds, which are critical for stabilizing the three-dimensional structure of many biologically active peptides and proteins.[7][9]

Drug Development and Delivery

The compound serves as a valuable prodrug for delivering L-cysteine into cells.[4] The ethyl ester groups increase lipophilicity compared to L-cystine, potentially aiding in cell membrane permeation.[11] Once inside the cell, esterases can hydrolyze the ester groups, and cellular reductants can cleave the disulfide bond to release two molecules of L-cysteine. This strategy is explored for several therapeutic purposes:

  • Replenishing Glutathione (GSH): L-cysteine is the rate-limiting substrate for the synthesis of glutathione, the cell's primary endogenous antioxidant. By delivering L-cysteine, (H-Cys-OEt)₂·2HCl can bolster cellular GSH levels, helping to protect against oxidative stress-induced damage, which is implicated in numerous diseases.[4][11]

  • Targeting Oxidative Stress: It is used as a research tool to investigate the biochemical pathways of oxidative stress and the protective mechanisms of antioxidants.[3][9]

Research Application Workflow

G synthesis Synthesis & Purification of (H-Cys-OEt)₂·2HCl characterization Analytical Characterization (NMR, MS, IR) synthesis->characterization Purity & Identity Confirmation formulation Formulation in Aqueous Buffer characterization->formulation treatment Induce Oxidative Stress (e.g., with H₂O₂) + Treat with (H-Cys-OEt)₂·2HCl formulation->treatment cell_culture Cell Culture Model (e.g., Neuronal Cells) cell_culture->treatment assay Biochemical Assays treatment->assay gsh_assay Measure Intracellular GSH Levels assay->gsh_assay ros_assay Measure Reactive Oxygen Species (ROS) assay->ros_assay viability_assay Assess Cell Viability (e.g., MTT Assay) assay->viability_assay result Data Analysis: Assess Cytoprotective Effect gsh_assay->result ros_assay->result viability_assay->result

Caption: Workflow for studying the cytoprotective effects of (H-Cys-OEt)₂·2HCl.

Conclusion

L-Cystine diethyl ester dihydrochloride is more than just a protected amino acid; it is a strategically designed molecule that overcomes the inherent limitations of L-cystine for synthetic and biomedical applications. Its enhanced solubility, stability, and reactivity make it an indispensable reagent in peptide chemistry for creating structurally complex molecules. Furthermore, its potential as a cellular delivery vehicle for L-cysteine positions it as a valuable compound for research into therapeutics for conditions rooted in oxidative stress. The robust synthesis and analytical protocols detailed herein provide a framework for its confident and effective use in advancing scientific discovery.

References

  • PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.

Sources

Exploratory

What is the solubility of (H-Cys-oet)2 2hcl in organic solvents?

An In-Depth Technical Guide to the Solubility of L-Cystine Diethyl Ester Dihydrochloride in Organic Solvents Authored for Researchers, Scientists, and Drug Development Professionals Abstract L-cystine diethyl ester dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of L-Cystine Diethyl Ester Dihydrochloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine diethyl ester dihydrochloride, systematically known as (H-Cys-OEt)₂·2HCl, is a pivotal derivative of the amino acid L-cystine. Its enhanced utility in peptide synthesis and various biochemical applications stems directly from its modified physicochemical properties, most notably its solubility in non-aqueous media.[] This guide provides a comprehensive analysis of the factors governing the solubility of this compound in organic solvents. While direct, quantitative solubility data is sparse in publicly available literature, this document synthesizes foundational chemical principles and data from closely related analogs to build a robust predictive framework. Furthermore, we present a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific experimental contexts.

Introduction to L-Cystine Diethyl Ester Dihydrochloride

L-cystine is a disulfide-linked dimer of the amino acid cysteine, playing a critical role in stabilizing the tertiary and quaternary structures of proteins.[2] However, its zwitterionic nature at physiological pH and strong ionic attractions in its crystalline state render it poorly soluble in water and most organic solvents, limiting its direct application in organic-phase reactions like peptide synthesis.[3][4]

The esterification of L-cystine's two carboxylic acid groups to form L-cystine diethyl ester significantly alters its electronic and steric properties. This modification, coupled with its formulation as a dihydrochloride salt, produces a compound with a unique solubility profile that is essential for its function as a versatile building block in medicinal chemistry and materials science.[2][5] Understanding and quantifying its solubility is not an academic exercise; it is a prerequisite for optimizing reaction kinetics, developing purification strategies, and formulating stable solutions for a range of applications.

Physicochemical Properties Governing Solubility

The solubility of (H-Cys-OEt)₂·2HCl is a multifactorial property dictated by the interplay between its molecular structure and the physicochemical characteristics of the solvent.

The Critical Role of Esterification

The primary structural modification enhancing organic solvent solubility is the conversion of the polar, ionizable carboxylic acid groups of L-cystine into less polar ethyl esters. This change has two profound effects:

  • Disruption of Zwitterionic Character: Amino acids in their solid state exist as zwitterions, with strong ionic attractions that lead to high melting points and low solubility in non-polar solvents.[3] Esterification neutralizes the negative charge of the carboxylate groups, breaking this strong ionic lattice and making the molecule more amenable to solvation by organic media.

  • Increased Lipophilicity: The addition of two ethyl groups increases the molecule's hydrocarbon character, enhancing its interaction with and solubility in solvents of moderate to low polarity. This principle is fundamental to improving the handling and reactivity of amino acids for synthetic applications.[]

The Influence of the Dihydrochloride Salt Form

The presence of two hydrochloride salts, protonating the primary amino groups, introduces a strong ionic character. This feature governs the compound's behavior in polar solvents:

  • Enhanced Polarity: The -NH₃⁺Cl⁻ moieties make the molecule highly polar, suggesting favorable interactions with polar protic solvents like methanol and ethanol, which can solvate both the ions and the ester groups.

  • Solubility in Polar Aprotic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which are effective at solvating cations. Data for the analogous L-cystine dimethyl ester dihydrochloride confirms its solubility in both methanol and DMSO.[][6]

The Disulfide Bridge

The central disulfide (-S-S-) bond is a relatively non-polar, yet polarizable, linkage. It contributes to the overall size and shape of the molecule but has a less dominant role in determining solubility compared to the ester and hydrochloride groups. However, its integrity is crucial, as cleavage of this bond under reducing conditions would yield two molecules of cysteine ethyl ester, with a different solubility profile.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical principles outlined above and available data for the closely related L-cystine dimethyl ester dihydrochloride, a qualitative solubility profile for (H-Cys-OEt)₂·2HCl can be predicted. Researchers should validate these predictions empirically for their specific solvent grades and experimental conditions.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHigh Excellent H-bond donor/acceptor and high polarity to solvate the hydrochloride salt. Analogous dimethyl ester is soluble.[][6]
Ethanol Polar ProticModerate to High Similar to methanol but slightly less polar. Favorable for solvating both polar and non-polar parts of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Highly effective at solvating cations (NH₃⁺) and has a high dielectric constant. Analogous dimethyl ester is soluble.[][6]
Water Polar ProticHigh The dihydrochloride salt form generally confers high aqueous solubility.[7]
N,N-Dimethylformamide (DMF) Polar AproticModerate Good polar aprotic solvent, but may be less effective than DMSO at solvating the charged amine groups.
Acetonitrile Polar AproticLow to Moderate Less polar than DMF and DMSO, likely resulting in lower solubility.
Acetone Polar AproticLow Moderate polarity but a poor H-bond acceptor for the NH₃⁺ groups, limiting its solvating power for this molecule.
Dichloromethane (DCM) Non-Polar AproticVery Low / Insoluble Insufficient polarity to overcome the ionic lattice energy of the hydrochloride salt.
Ethyl Acetate Non-Polar AproticVery Low / Insoluble Low polarity and inability to effectively solvate the ionic portions of the molecule.
Toluene / Hexane Non-PolarInsoluble Lack of polarity and hydrogen bonding capability prevents effective solvation of the ionic salt.[3]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, an experimental determination is essential. The isothermal shake-flask method is a gold-standard technique for measuring thermodynamic solubility, ensuring that a true equilibrium is reached.[8]

Principle of Measurement

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium saturation. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of (H-Cys-OEt)₂·2HCl (e.g., 50-100 mg) into several glass vials. The excess should be clearly visible after the equilibration period.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for analysis.

    • Determine the concentration of (H-Cys-OEt)₂·2HCl in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess (H-Cys-OEt)2·2HCl prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant T (e.g., 24-48h) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Experimental Accuracy

Achieving reliable and reproducible solubility data requires careful control over several experimental variables:

  • Temperature: The solubility of solids generally increases with temperature.[9] Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is paramount.

  • Purity: The purity of both the solute ((H-Cys-OEt)₂·2HCl) and the solvent can significantly impact solubility measurements. Impurities can alter the solution's properties and lead to erroneous results.

  • Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. It is crucial to establish that the measured concentration does not increase with a longer incubation period.

  • Solid-State Form: The crystalline form (polymorph) of the solute can affect its solubility. It is important to characterize the solid form used and to check for any phase changes during the experiment.

Conceptual Framework for Solubility

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the interplay between molecular and solvent properties.

G cluster_features Molecular Properties cluster_solvents Solvent Properties cluster_outcomes Predicted Outcome compound (H-Cys-OEt)2·2HCl Structural Features feat1 Dihydrochloride Salt (Ionic, Polar) feat2 Ethyl Ester Groups (Less Polar, Lipophilic) feat3 Disulfide Core (Bulky, Non-polar) solv1 Polar Protic (e.g., Methanol) feat1->solv1 Strong Ion-Dipole & H-Bonding solv2 Polar Aprotic (e.g., DMSO) feat1->solv2 Strong Ion-Dipole solv3 Non-Polar (e.g., Hexane) feat1->solv3 Poor Interaction (Lattice Energy Dominates) feat2->solv1 Favorable Dipole-Dipole feat2->solv2 Favorable Dipole-Dipole out1 High Solubility solv1->out1 solv2->out1 out3 Insoluble solv3->out3 out2 Moderate Solubility

Caption: Logical Flow from Molecular Properties to Solubility.

Conclusion

References

  • BOC Sciences. L-Cystine dimethyl ester dihydrochloride - (CAS 32854-09-4).

  • United States Biological. L-Cystine-dimethyl Ester Dihydrochloride CAS.

  • Chem-Impex. D-Cysteine ethyl ester hydrochloride.

  • Slideshare. solubility experimental methods.pptx.

  • ResearchGate. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF.

  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • MDPI. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

  • Chem-Impex. L-Cystine bis(methyl ester) dihydrochloride.

  • PubChem. Cystine dimethyl ester dihydrochloride.

  • Santa Cruz Biotechnology. L-Cystine-dimethyl Ester Dihydrochloride.

  • Life Chemicals. Compound solubility measurements for early drug discovery.

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

  • Benchchem. A Comparative Analysis of L-Cystine Hydrochloride and its Esters in Drug Delivery Systems.

  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids.

  • NISCAIR Online Periodicals Repository. Solubilities of Amino Acids in Different Mixed Solvents.

  • Sigma-Aldrich. L-Cystine dimethyl ester ≥95.

  • PMC. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria.

  • AAT Bioquest. Overview of Common Solubility Factors.

  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.

  • MedChemExpress. L-Cystine dihydrochloride.

  • ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.

  • Sigma-Aldrich. L-Cystine dihydrochloride, from non-animal source.

Sources

Foundational

Thermal Stability and Degradation Pathways of L-Cystine Diethyl Ester Dihydrochloride ((H-Cys-OEt)₂·2HCl)

Executive Summary & Thermodynamic Baseline L-Cystine diethyl ester dihydrochloride (CAS 583-89-1) is a highly versatile chiral building block, widely utilized in advanced peptide synthesis, the engineering of reductively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Thermodynamic Baseline

L-Cystine diethyl ester dihydrochloride (CAS 583-89-1) is a highly versatile chiral building block, widely utilized in advanced peptide synthesis, the engineering of reductively degradable polymers, and as a critical anti-reduction agent in biopharmaceutical manufacturing[1][2]. Structurally, it features a central disulfide bridge, two primary amines, and two ethyl ester groups[1].

From a thermodynamic perspective, the compound is intentionally synthesized and stored as a dihydrochloride salt. This is not merely for aqueous solubility; it is a critical stabilizing mechanism. By protonating the primary amines into their non-nucleophilic ammonium state, the salt prevents premature intramolecular aminolysis—a process that would otherwise rapidly degrade the molecule at room temperature[3]. The crystalline solid exhibits a melting point of approximately 150–155 °C, above which thermal degradation accelerates exponentially[4].

Mechanistic Degradation Pathways

Understanding the degradation of (H-Cys-OEt)₂·2HCl requires analyzing its three primary reactive loci: the ester carbonyl, the primary amine, and the disulfide bridge.

Intramolecular Cyclization (Diketopiperazine Formation)

The most prominent thermal degradation pathway is intramolecular cyclization. When subjected to elevated temperatures (typically >80 °C) or basic conditions, the dihydrochloride salt dissociates, liberating the free primary amines[3]. The nucleophilic free amine subsequently attacks the adjacent electrophilic ester carbonyl. This intramolecular aminolysis results in the expulsion of ethanol and the formation of highly stable six-membered lactam derivatives, such as diketopiperazines[3]. Causality: The driving force here is the entropic favorability of forming a six-membered ring. Maintaining strict protonation via HCl is the primary defense against this degradation vector[3].

Disulfide Bond Cleavage (Redox and Thermal)

The central disulfide bond is susceptible to both homolytic thermal cleavage and redox-mediated reduction.

  • Bioprocessing Application: During the harvesting of Chinese Hamster Ovary (CHO) cells, intracellular reducing enzymes (e.g., thioredoxin) are released. These enzymes can undesirably reduce the inter-chain disulfide bonds of therapeutic antibodies, causing structural instability[2]. (H-Cys-OEt)₂·2HCl is added to cell culture fluids as a sacrificial "anti-reduction agent." It preferentially accepts the reducing equivalents, acting as a redox sink to protect the antibody[2].

  • Thermal Cleavage: At extreme temperatures (>160 °C), the molecule undergoes homolytic cleavage of the S–S bond, generating reactive thiyl radicals that propagate further polymer degradation or cross-linking[5].

Ester Hydrolysis and β-Elimination

In aqueous environments, particularly under pH stress, the ethyl ester groups undergo saponification to yield L-cystine and ethanol[1]. Furthermore, under strong thermal or basic stress, the molecule can undergo β-elimination, cleaving the C–S bond to yield pyruvic acid, ammonia, and thiocysteine derivatives[3][6].

Pathways A L-Cystine Diethyl Ester Dihydrochloride B Thermal Stress (Loss of HCl) A->B Heating C Redox / High Heat (>160°C) A->C Reducing Agents D Aqueous / pH Extremes A->D H2O / Acid / Base E Intramolecular Cyclization (Diketopiperazines) B->E Nucleophilic Attack F Disulfide Cleavage (Thiols / Radicals) C->F S-S Bond Rupture G Ester Hydrolysis & β-Elimination D->G Saponification

Fig 1. Primary degradation pathways of (H-Cys-OEt)2·2HCl under thermal, redox, and pH stress.

Quantitative Thermal Stability Data

To engineer formulations or polymer matrices using (H-Cys-OEt)₂·2HCl, researchers must adhere to its strict thermal boundaries.

Table 1: Physicochemical and Thermal Properties

PropertyValueCausality / Significance
Molecular Weight 296.4 g/mol (free base)Baseline for ESI-MS [M+H]⁺ peak identification[1][4].
Melting Point (Tm) ~150–155 °CIndicates the upper limit of solid-state thermal stability prior to melt-induced degradation[4].
Degradation Temp (Td) >160 °COnset of S-S bond homolytic cleavage and massive mass loss in TGA profiles[5].
Storage Temperature 0 °CMinimizes ambient kinetic energy, preventing slow intramolecular aminolysis over time[1].

Experimental Workflows: Self-Validating Protocols

To rigorously assess the stability of (H-Cys-OEt)₂·2HCl in a given formulation, a self-validating forced degradation study combined with thermal analysis is required. The following protocols are designed to ensure data integrity through built-in control mechanisms.

Protocol 1: Forced Degradation and LC-MS Profiling

This protocol identifies specific degradation products (e.g., lactams vs. free thiols) under accelerated stress[1].

  • Stock Preparation: Prepare a 1 mg/mL solution of (H-Cys-OEt)₂·2HCl in a 50:50 acetonitrile/water mixture[1].

  • Stress Application:

    • Acidic/Basic: Mix 1 mL of stock with 1 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60 °C[1].

    • Thermal: Expose solid samples to dry heat (80 °C) for 48 hours[1].

    • Oxidative: Treat with 3% H₂O₂ at room temperature.

  • Quenching (Critical Step): Neutralize pH-stressed samples immediately upon reaching the time point (e.g., add equimolar HCl to the NaOH sample). Causality: Quenching freezes the degradation profile, preventing secondary reactions in the autosampler that would confound LC-MS interpretation.

  • Analysis: Inject into an LC-MS operating in positive ESI mode. Monitor the disappearance of the 297.09 m/z[M+H]⁺ parent peak and the emergence of cyclic degradation products[4].

Protocol 2: Thermal Analysis (TGA/DSC) Workflow

This protocol isolates purely thermal events from oxidative degradation[7][8].

  • Sample Prep: Weigh 5–10 mg of the crystalline powder into an aluminum standard pan.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents confounding oxidative mass gain/loss, isolating the specific temperatures of HCl volatilization and disulfide homolysis.

  • Heating Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Validation: Cross-reference the endothermic melting peak (DSC) with the onset of mass loss (TGA) to differentiate between melting and decomposition.

Workflow S1 Sample Prep (1 mg/mL) S2 Stress Conditions (Heat, pH, UV) S1->S2 S3 Quenching & Neutralization S2->S3 S4 LC-MS / HPLC Analysis S3->S4 S5 Data Interpretation (Peak ID) S4->S5

Fig 2. Self-validating experimental workflow for forced degradation and stability profiling.

References

  • Benchchem. Diethyl L-cystinate | CAS 583-89-1.
  • ResearchGate. Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization.
  • Medical Journals Sweden. STUDIES ON ORAL ENZYMES: Degradation of cysteine to pyruvic acid, ammonia, and thiocysteine.
  • Royal Society of Chemistry (Polymer Chemistry). Metathesis polymerization of cystine-based macrocycles.
  • Google Patents. WO2015085003A1 - Compositions and methods for antibody production.
  • Benchchem. Diethyl L-Cystinate Dihydrochloride Melting Point.
  • ResearchGate. Synthesis and characterization of biodegradable polyurethanes based on L-cystine/cysteine and poly(e-caprolactone).
  • ResearchGate. Thermally Degradable Polyesters with Tunable Degradation Temperatures.

Sources

Exploratory

Analytical Profiling of L-Cystine Diethyl Ester Dihydrochloride: Mass Calculations and Spectrometric Validation

Executive Summary (H-Cys-OEt)₂ · 2HCl , formally known as L-Cystine diethyl ester dihydrochloride, is a critical chiral building block and protected amino acid derivative extensively utilized in peptide synthesis and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(H-Cys-OEt)₂ · 2HCl , formally known as L-Cystine diethyl ester dihydrochloride, is a critical chiral building block and protected amino acid derivative extensively utilized in peptide synthesis and targeted prodrug development[1][2]. By masking the carboxylic acid groups as ethyl esters, the molecule exhibits enhanced lipophilicity, facilitating cellular permeation. Upon intracellular entry, the disulfide bridge acts as a redox-sensitive trigger, undergoing reduction by glutathione to release free cysteine derivatives.

As an application scientist, it is critical to distinguish between the average molecular weight (used for stoichiometric dosing and bulk formulation) and the exact monoisotopic mass (required for high-resolution mass spectrometry validation). This whitepaper provides a rigorous breakdown of these calculations and a self-validating analytical protocol for mass verification.

Physicochemical Profiling and Mass Fundamentals

Before executing any analytical workflow, the foundational physicochemical identifiers of the target molecule must be established.

Table 1: Core Identifiers

ParameterValue
Chemical Name L-Cystine diethyl ester dihydrochloride
CAS Number 22735-07-5
Molecular Formula (Salt) C₁₀H₂₂Cl₂N₂O₄S₂
Molecular Formula (Free Base) C₁₀H₂₀N₂O₄S₂

Theoretical Mass Calculations

Causality in Mass Selection: The average molecular weight accounts for the natural isotopic distribution of elements on Earth, making it the standard for benchtop weighing. Conversely, the exact mass is calculated using only the most abundant isotope for each element (e.g., ¹²C, ¹H, ³²S, ³⁵Cl). This monoisotopic mass is the specific value detected by the first isotopic peak in a mass spectrometer[3].

A. Average Molecular Weight Calculation

Table 2: Average Molecular Weight of the Dihydrochloride Salt

ElementCountAverage Atomic Mass ( g/mol )Total Mass Contribution
Carbon (C)1012.011120.110
Hydrogen (H)221.00822.176
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Sulfur (S)232.06564.130
Chlorine (Cl)235.45070.900
Total (Salt) 369.33 g/mol [1]
B. Exact Monoisotopic Mass Calculation

Table 3: Exact Monoisotopic Mass of the Dihydrochloride Salt

IsotopeCountMonoisotopic Mass (Da)Total Mass Contribution
¹²C1012.000000120.000000
¹H221.00782522.172150
¹⁴N214.00307428.006148
¹⁶O415.99491563.979660
³²S231.97207163.944142
³⁵Cl234.96885369.937706
Total (Salt) 368.0398 Da

Note on Free Base: The exact mass of the free base (C₁₀H₂₀N₂O₄S₂) excludes the two HCl molecules, resulting in an exact mass of 296.086 Da [3].

Analytical Validation: ESI-MS Protocol

When analyzing hydrochloride salts via Electrospray Ionization Mass Spectrometry (ESI-MS), the non-covalent ionic bonds dissociate in the liquid phase. The mass analyzer will not detect the intact salt mass (368.04 Da). Instead, in positive ion mode, the free base is protonated to form the [M+H]⁺ ion[4].

Calculated Target m/z: Free Base Exact Mass (296.0864 Da) + Proton Mass (1.0073 Da) = 297.0937 m/z [4].

Step-by-Step Methodology: ESI-HRMS Validation

1. Sample Preparation

  • Action: Dissolve 1.0 mg of (H-Cys-OEt)₂ · 2HCl in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v). Dilute the stock to a working concentration of 10 µg/mL using the same solvent system supplemented with 0.1% Formic Acid (FA)[4].

  • Causality: The 50:50 aqueous/organic ratio ensures complete solvation of the polar salt while maintaining sufficient volatility for electrospray desolvation. Formic acid acts as a proton donor, shifting the equilibrium to ensure the primary amines are fully protonated, thereby maximizing the abundance of the [M+H]⁺ signal.

2. Instrument Calibration (Self-Validating Step)

  • Action: Calibrate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) using a standard tuning mix (e.g., Agilent Tune Mix or Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to sample injection.

  • Causality: HRMS requires strict pre-run calibration to achieve a mass accuracy of <5 ppm. This self-validating step ensures that the detected m/z 297.0937 is definitively the target analyte and not an isobaric interference or background contaminant.

3. Sample Introduction & Ionization

  • Action: Inject the sample via direct infusion at a flow rate of 5 µL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Causality: Direct infusion provides a steady, continuous stream of analyte for signal optimization. The applied 3.5 kV voltage creates a Taylor cone, while the 250°C heat facilitates rapid solvent evaporation. This leads to Coulombic fission, releasing bare gaseous ions into the mass analyzer.

4. Data Acquisition

  • Action: Scan the m/z range of 100 to 500. Extract the ion chromatogram specifically for m/z 297.09.

G A Sample Prep (H-Cys-OEt)2 · 2HCl B Solvent Dissociation Free Base + 2Cl- A->B C ESI Source Droplet Evaporation B->C D Protonation [M+H]+ Ion Formation C->D E Mass Analyzer m/z 297.09 Detection D->E

ESI-MS workflow for (H-Cys-OEt)2 2HCl, from salt dissociation to [M+H]+ detection.

Applications in Drug Development

The esterification of L-Cystine serves a dual purpose in medicinal chemistry. First, it protects the reactive carboxylic acid during complex, multi-step peptide synthesis workflows. Second, as a prodrug strategy, the diethyl ester significantly reduces the molecule's polar surface area. This structural modification enhances passive diffusion across lipid bilayers.

Once inside the highly reducing environment of the cytosol, the disulfide bond is cleaved by intracellular glutathione, yielding two molecules of L-cysteine ethyl ester. These are subsequently hydrolyzed by ubiquitous intracellular esterases to yield free L-cysteine. This mechanism is heavily leveraged in the development of antioxidant therapies and radioprotective agents, where delivering high intracellular concentrations of cysteine (the rate-limiting precursor for glutathione synthesis) is therapeutically necessary.

References

  • Title: DIETHYL L-CYSTINATE DIHYDROCHLORIDE (CID 23619830) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Diethyl L-cystinate dihydrochloride CAS#: 22735-07-5 Source: ChemWhat Database URL: [Link]

  • Title: (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) Source: Angene Chemical URL: [Link]

Sources

Foundational

Isoelectric point and pKa values of (H-Cys-oet)2 2hcl

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Cystine Diethyl Ester Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract L-Cystine diethyl ester dihydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Cystine Diethyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystine diethyl ester dihydrochloride, the dimeric, esterified form of L-cysteine, serves as a crucial pro-drug and research compound. Its physicochemical properties, particularly its isoelectric point (pI) and pKa values, are paramount for understanding its stability, solubility, and biological behavior. This guide provides a comprehensive exploration of these parameters, grounded in fundamental chemical principles. We delve into the theoretical basis for pKa and pI, present a detailed experimental protocol for their determination via potentiometric titration, and discuss modern computational approaches. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of Ionization Constants

L-Cystine diethyl ester dihydrochloride, structurally represented as (H-Cys-OEt)₂·2HCl, is a disulfide-linked dimer of L-cysteine ethyl ester, supplied as a dihydrochloride salt. In this form, the two primary amino groups are protonated. This compound is of significant interest in pharmaceutical and biochemical research, often for its role as a more lipophilic and cell-permeable precursor to L-cysteine, which can then support intracellular glutathione (GSH) synthesis.[1][2]

The ionization state of a molecule dictates its properties in a given environment. The acid dissociation constant (pKa) and the isoelectric point (pI) are the fundamental metrics that quantify this behavior. For drug development professionals, these values are critical for:

  • Formulation: Predicting solubility at different pH values is essential for creating stable liquid formulations.

  • Pharmacokinetics: The charge of a molecule influences its ability to cross biological membranes, affecting absorption, distribution, metabolism, and excretion (ADME).

  • Mechanism of Action: The ionization state at physiological pH (around 7.4) determines how the molecule interacts with its biological targets.

This guide provides the theoretical framework and practical instruction necessary to understand and determine these vital parameters for L-Cystine diethyl ester dihydrochloride.

Theoretical Foundations

Understanding pKa

The pKa is a quantitative measure of the strength of an acid in solution. It is the negative logarithm of the acid dissociation constant (Ka). The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) forms of a molecule.[3]

pH = pKa + log([A⁻]/[HA])

From this equation, it is clear that when the concentrations of the protonated and deprotonated forms are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa.[4]

Identifying the Ionizable Groups in L-Cystine Diethyl Ester Dihydrochloride

Unlike its parent amino acid, L-cysteine, which has three ionizable groups (α-carboxyl, α-amino, and thiol side chain)[5][6], the structure of L-Cystine diethyl ester dihydrochloride simplifies the analysis:

  • α-Carboxyl Groups: These are converted to ethyl esters and are therefore not ionizable in the typical aqueous pH range.

  • Thiol (Sulfhydryl) Groups: The two thiol groups have been oxidized to form a disulfide bond, which is not ionizable.

  • α-Amino Groups: These are the only ionizable groups. As the molecule is a dihydrochloride salt, both amino groups are protonated at low pH, each carrying a positive charge (-NH₃⁺).

Therefore, L-Cystine diethyl ester dihydrochloride behaves as a diprotic acid, with two titratable α-amino groups. The molecule will transition from a net charge of +2 to a neutral state as the pH increases.

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[7][8] At this pH, the molecule is in its zwitterionic or neutral form, and its mobility in an electric field is minimal.[9] For a molecule with multiple ionizable groups, the pI is calculated by averaging the pKa values of the groups that bracket the neutral species.[7][10]

For L-Cystine diethyl ester, the ionization proceeds as follows:

[Molecule]²⁺ ⇌ [Molecule]¹⁺ ⇌ [Molecule]⁰

The two relevant equilibria are the deprotonation of the two ammonium groups. For a basic amino acid like lysine, which has two amino groups, the pI is calculated by averaging the pKa values of these two groups.[7] The same principle applies here.

pI = (pKa₁ + pKa₂)/2

Where pKa₁ and pKa₂ are the dissociation constants for the two α-amino groups.

Physicochemical Data and pI Calculation

Estimated pKa Values

Direct experimental pKa values for L-Cystine diethyl ester are not widely published. However, we can provide a robust estimation based on known values for L-cysteine. The pKa of the α-ammonium group in free L-cysteine is approximately 10.28.[5] The esterification of the adjacent carboxyl group removes the negative charge of the carboxylate ion, which would otherwise stabilize the protonated amino group. This change in the inductive environment typically leads to a decrease in the pKa of the α-amino group. Therefore, the pKa values for the two α-amino groups in L-Cystine diethyl ester are expected to be slightly lower than that of free cysteine.

Functional GroupGeneral pKa (Cysteine)Estimated pKa (L-Cystine Diethyl Ester)Rationale
α-Ammonium Group 1 (pKa₁)~10.28[5]~9.0 - 9.5Esterification of the carboxyl group reduces the electron-withdrawing effect, lowering the pKa of the adjacent amino group.
α-Ammonium Group 2 (pKa₂)~10.28[5]~9.0 - 9.5The two groups are chemically identical and sufficiently separated by the disulfide bridge, so their pKa values are expected to be very similar.
Theoretical Isoelectric Point (pI) Calculation

Using the estimated pKa values, we can calculate the theoretical pI. Assuming the two pKa values are nearly identical (e.g., pKa₁ ≈ pKa₂ ≈ 9.25), the pI would be:

pI = (9.25 + 9.25) / 2 = 9.25

The pI is therefore expected to be in the mildly basic range of pH 9.0 - 9.5 . At this pH, the molecule will have minimal solubility in aqueous solutions.

The ionization states of the molecule across a pH gradient are visualized below.

G cluster_0 Low pH (< pKa1) cluster_1 pH ≈ pKa1, pKa2 cluster_2 High pH (> pKa2) A [Molecule]-NH3+ [Molecule]-NH3+ Net Charge: +2 B [Molecule]-NH3+ [Molecule]-NH2 Net Charge: +1 A->B +OH- C [Molecule]-NH2 [Molecule]-NH2 Net Charge: 0 (Isoelectric) B->C +OH-

Ionization States of L-Cystine Diethyl Ester.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for experimentally determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.[11][12] The resulting curve of pH versus titrant volume reveals the equivalence points and pKa values.

Materials and Equipment
  • L-Cystine diethyl ester dihydrochloride

  • 0.1 M Sodium Hydroxide (NaOH), standardized, carbonate-free

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Beakers and volumetric flasks

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 0.1 to 0.2 g of L-Cystine diethyl ester dihydrochloride.

    • Dissolve the sample in 50 mL of deionized water in a 100 mL beaker. Rationale: This creates a solution of the fully protonated (+2 charge) form of the molecule.

  • Apparatus Setup:

    • Place the beaker on the magnetic stirrer and add a stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Position the burette filled with standardized 0.1 M NaOH directly over the beaker.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise). This rapid change indicates an approaching equivalence point.

    • Continue the titration until the pH reaches approximately 11-12, well past the second equivalence point.

  • Data Analysis:

    • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine Equivalence Points: The equivalence points (EP₁ and EP₂) are the points of maximum slope on the curve, which correspond to the full deprotonation of the first and second amino groups, respectively. These can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V), where they appear as peaks.

    • Determine pKa Values: The pKa values are found at the half-equivalence points.

      • pKa₁: The pH at the volume of NaOH equal to EP₁ / 2.

      • pKa₂: The pH at the volume of NaOH equal to (EP₁ + EP₂) / 2.

    • Calculate the Experimental pI: Use the experimentally determined pKa values: pI = (pKa₁ + pKa₂) / 2.

Experimental Workflow Diagram
Workflow for Potentiometric pKa and pI Determination.

Computational Approaches to pI and pKa Prediction

Alongside experimental methods, computational (in silico) tools offer a rapid means of estimating pKa and pI values.[13] These methods are particularly useful in early-stage drug discovery for screening large numbers of compounds.

Approaches range in complexity:

  • Empirical Methods: These use the Henderson-Hasselbalch equation with databases of pKa values for various functional groups, applying correction factors for nearby chemical moieties.[14]

  • Quantitative Structure-Property Relationship (QSPR): These models establish a statistical relationship between the physicochemical properties of molecules and their structure.[15]

  • Machine Learning and AI: Modern approaches utilize graph neural networks and other deep learning architectures, trained on large datasets of experimentally determined pKa values, to predict these properties with increasing accuracy.[15]

  • Quantum Mechanical Methods: These provide high-accuracy predictions by calculating the electronic structure of the molecule but are computationally intensive.[3][16]

While computational methods are powerful, their predictions should ideally be confirmed by experimental data, as accuracy can be influenced by factors like intramolecular interactions and solvation effects that are difficult to model perfectly.[16]

Conclusion

The isoelectric point and pKa values of L-Cystine diethyl ester dihydrochloride are fundamental parameters that govern its behavior in both chemical and biological systems. With two primary ionizable groups (α-amino), this molecule acts as a diprotic acid. Its pI is theoretically estimated to be in the mildly basic range of 9.0-9.5, a value that can be precisely determined through the robust and reliable method of potentiometric titration. Understanding these properties is not merely an academic exercise; it is a prerequisite for the rational design of drug formulations, the prediction of pharmacokinetic profiles, and the elucidation of biochemical mechanisms. The methodologies and theoretical insights provided in this guide offer a comprehensive framework for researchers to confidently work with this important compound.

References

  • Kozlowski, L.P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285–W292. Available at: [Link]

  • Chemistry LibreTexts. (2022). Acid-base Chemistry of Amino Acids. Available at: [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Available at: [Link]

  • IPC 2.0. (n.d.). Theory - IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. Available at: [Link]

  • ResearchGate. (n.d.). pKa values for different functional groups of L-Cysteine. Available at: [Link]

  • Ghoneim, M.M., El-Ries, M.A., & El-Hefnawy, G.B. (2004). Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Journal of the Chinese Chemical Society, 51(3), 545-552. Available at: [Link]

  • Numerade. (n.d.). The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign these pKa values to the functional groups in cysteine. Available at: [Link]

  • Romo, T.D., et al. (2024). Accurately predicting protein pKa values using non-equilibrium alchemy. ResearchGate. Available at: [Link]

  • Spiess, P. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Available at: [Link]

  • Loeffler, H.H., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation. Available at: [Link]

  • Grimsley, G.R., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(1), 247-251. Available at: [Link]

  • Williams, K.R. (1990). A conductimetric-potentiometric titration for an advanced laboratory. Journal of Chemical Education, 67(8), A199. Available at: [Link]

  • Brandán, S.A., et al. (2013). Vibrational and Structural Behavior of l-Cysteine Ethyl Ester Hydrochloride in the Solid State and in Aqueous Solution. The Journal of Physical Chemistry A, 117(50), 13629-13642. Available at: [Link]

  • PHYWE Systeme GmbH & Co. KG. (2017). Determination of the isoelectric point of various amino acids with Cobra4. Available at: [Link]

  • Scribd. (n.d.). Isoelectric Point Determination of Amino Acids. Available at: [Link]

  • National Taiwan University. (n.d.). Exp.2 Determination of isoelectric point. Available at: [Link]

  • Ashenhurst, J. (2023). Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Available at: [Link]

  • El-Sayed, M.B. (2018). Potentiometric and Spectroscopic Studies on the Simplest Amino Acid Glycine and its Reactions with the Copper Metal Ion in Aqueous Solutions. Nanomedicine Research Journal. Available at: [Link]

  • Ghoneim, M.M., et al. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Journal of the Chinese Chemical Society. Available at: [Link]

  • Filo. (2025). isoelectric point of cysteine with typical pKa of 8.3. Available at: [Link]

  • Al-Nuzal, D.A. (2016). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn. International Journal of ChemTech Research. Available at: [Link]

  • Vedantu. (n.d.). The pKa1, pKa2, pKa3 values for the amino acid cysteine. Available at: [Link]

Sources

Exploratory

Intracellular Redox Modulation via L-Cystine Diethyl Ester Dihydrochloride: Mechanisms, Pharmacokinetics, and Therapeutic Applications

Executive Summary L-Cystine diethyl ester dihydrochloride (CDE) is a highly specialized, cell-permeant prodrug designed to deliver L-cysteine into the intracellular space[1]. L-cysteine is the rate-limiting precursor for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Cystine diethyl ester dihydrochloride (CDE) is a highly specialized, cell-permeant prodrug designed to deliver L-cysteine into the intracellular space[1]. L-cysteine is the rate-limiting precursor for the biosynthesis of glutathione (GSH), the most abundant intracellular antioxidant. Direct administration of free L-cysteine or L-cystine is pharmacokinetically inefficient due to poor membrane permeability and systemic auto-oxidation. By masking the polar carboxyl groups via esterification and stabilizing the amine groups as a dihydrochloride salt, CDE bypasses these limitations[1]. This whitepaper dissects the physicochemical rationale, the intracellular mechanism of action, and the experimental protocols required to utilize CDE in oxidative stress models and novel therapeutic applications, such as mitigating opioid dependence[2].

Physicochemical Profiling & Molecular Rationale

As an application scientist, it is critical to understand why a molecule is engineered in a specific format before deploying it in an assay. The structural modifications of CDE are not arbitrary; they are deliberate pharmacokinetic enhancements.

  • Diethyl Esterification: The native L-cystine molecule contains two polar carboxylic acid groups, which are negatively charged at physiological pH, severely restricting passive diffusion across the hydrophobic lipid bilayer. Esterification with ethyl groups neutralizes this charge, significantly increasing the molecule's lipophilicity and facilitating rapid cellular entry[3].

  • Dihydrochloride Salt: Free base amines are prone to oxidation and degradation. Formulating the compound as a dihydrochloride salt protonates the primary amines, locking the molecule in a stable, water-soluble crystalline form[1]. This ensures that the compound can be easily formulated in aqueous media for in vitro and in vivo administration without precipitating.

Quantitative Data & Physicochemical Properties
PropertyValuePharmacokinetic Rationale
Molecular Formula C₁₀H₂₀N₂O₄S₂ · 2HClDihydrochloride salt ensures aqueous solubility and shelf stability[3].
Molecular Weight 369.3 g/mol (salt form)Small molecular radius facilitates unhindered membrane diffusion[4].
Solubility Soluble in H₂O & organic solventsAmphiphilic nature allows for flexible dosing formulations[1].
Storage Conditions 0°C to 4°C, desiccatedPrevents premature ambient ester hydrolysis and oxidative degradation[1].
Primary Transporter LAT1 (L-type amino acid transporter)Enables active cellular uptake in addition to passive lipophilic diffusion[3].

Mechanism of Action: The Intracellular Prodrug Pathway

The efficacy of CDE relies on a self-validating, multi-step enzymatic cascade that occurs strictly within the intracellular environment. This spatial restriction is what makes CDE an effective prodrug.

  • Cellular Entry: CDE enters the cell via a dual mechanism: passive diffusion (due to its lipophilic ethyl esters) and active transport via the LAT1 transporter, which is often upregulated in highly metabolic cells[3].

  • Intracellular Trapping (Hydrolysis): Once inside the cytosol, ubiquitous non-specific intracellular esterases rapidly hydrolyze the ethyl ester bonds, releasing ethanol and yielding free L-cystine[1]. This step is critical: the removal of the ethyl groups restores the polar carboxylic acids, effectively "trapping" the L-cystine inside the cell, as it can no longer passively diffuse back out.

  • Disulfide Reduction: The intracellular environment is highly reducing, maintained by a high ratio of reduced-to-oxidized glutathione (GSH/GSSG) and the thioredoxin system. This environment rapidly reduces the central disulfide bond of the trapped L-cystine, yielding two molecules of free L-cysteine[1].

  • Glutathione Biosynthesis: The newly liberated L-cysteine serves as the rate-limiting substrate for γ -glutamylcysteine synthetase ( γ -GCS), driving the de novo biosynthesis of GSH[1].

MOA Ext L-Cystine Diethyl Ester (Extracellular) Membrane Cell Membrane (LAT1 & Passive Diffusion) Ext->Membrane Int L-Cystine Diethyl Ester (Intracellular) Membrane->Int Esterase Intracellular Esterases (Hydrolysis) Int->Esterase Cystine L-Cystine (Trapped Intracellularly) Esterase->Cystine Release of Ethanol Reductase Thiol-Disulfide Exchange (Reduction) Cystine->Reductase Cysteine 2x L-Cysteine (GSH Precursor) Reductase->Cysteine GSH Glutathione (GSH) Biosynthesis Cysteine->GSH + Glutamate & Glycine

Intracellular metabolic pathway of L-cystine diethyl ester to glutathione.

Therapeutic and Research Applications

Beyond standard oxidative stress modeling, CDE and its stereoisomers have gained significant traction in neuropharmacology.

Mitigation of Opioid Dependence: Recent in vivo studies have demonstrated that cell-permeant L-thiol esters, including L-cystine diethyl ester, possess the pharmacological ability to prevent and overcome physical dependence on opioids like morphine[2]. Morphine administration decreases cysteine transport into neurons by inhibiting the excitatory amino acid transporter 3 (EAAT3), leading to severe intracellular redox imbalances[5]. By bypassing this inhibited transporter and delivering cysteine directly into the cell, CDE restores intracellular redox homeostasis, significantly reducing naloxone-precipitated withdrawal behaviors and opioid-induced respiratory depression (OIRD)[2].

Peptide Synthesis: In synthetic chemistry, CDE is utilized as a conformationally constrained chiral building block. The disulfide bond can be selectively reduced post-synthesis to generate intramolecular disulfide bridges, which are essential for stabilizing alpha-helices in macrocyclic peptides targeting "undruggable" protein-protein interactions[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis of L-Cystine Diethyl Ester Dihydrochloride

This protocol utilizes a Fischer-Speier esterification. The use of anhydrous conditions and hydrogen chloride gas is strictly required to drive the equilibrium toward ester formation[3].

  • Suspension: Suspend 10 g of L-cystine in 150 mL of absolute ethanol in a round-bottom flask. Causality: Absolute ethanol acts as both the reactant and the solvent. Water must be excluded to prevent the reverse hydrolysis reaction.

  • Catalysis: Cool the flask in an ice bath (0°C). Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation is achieved. Causality: HCl protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and allowing nucleophilic attack by ethanol[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4-6 hours until the solution becomes clear.

  • Crystallization: Concentrate the solution under reduced pressure. Add cold diethyl ether to precipitate the CDE dihydrochloride salt.

  • Purification: Filter the white crystalline solid and recrystallize from an ethanol/ether mixture to achieve >98% purity[1].

Protocol 2: In Vitro Intracellular GSH Replenishment Assay

This assay validates the prodrug efficacy of CDE by measuring its ability to rescue cells from chemically induced GSH depletion.

  • GSH Depletion: Culture target cells (e.g., SH-SY5Y neuroblastoma cells) to 80% confluency. Treat with 50 µM L-buthionine sulfoximine (BSO) for 24 hours. Causality: BSO is an irreversible inhibitor of γ -GCS. It depletes baseline GSH, creating a highly sensitive dynamic range to measure CDE-mediated replenishment.

  • Prodrug Treatment: Wash cells with PBS and treat with varying concentrations of CDE (10 µM - 500 µM) for 4 hours.

  • Protein Precipitation: Lyse cells using 5% sulfosalicylic acid (SSA) and centrifuge at 10,000 x g for 10 minutes at 4°C. Causality: SSA denatures and precipitates cellular proteins. This is critical because protein-bound thiols will react with the assay reagent, causing false-positive background noise.

  • Derivatization (Ellman’s Assay): Transfer the protein-free supernatant to a 96-well plate. Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Causality: DTNB reacts specifically with free sulfhydryl groups (GSH) to yield a yellow product (TNB).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate GSH concentration against a standard curve.

Workflow Step1 Cell Culture & GSH Depletion (BSO) Step2 CDE Prodrug Treatment (Dose Response) Step1->Step2 Step3 Cell Lysis & Protein Precipitation Step2->Step3 Step4 DTNB Derivatization (Ellman's Reagent) Step3->Step4 Step5 Absorbance Read (412 nm) Step4->Step5

Step-by-step workflow for in vitro intracellular GSH replenishment assay.

References

  • Getsy, P. M., Coffee, G. A., Bates, J. N., et al. (2024). "The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats." Frontiers in Pharmacology, 15, 1444574. Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide and Material Safety Framework for (H-Cys-OEt)₂·2HCl

Executive Overview & Molecular Causality (H-Cys-OEt)₂·2HCl, formally known as L-Cystine diethyl ester dihydrochloride (CAS: 583-89-1)[1], is a highly versatile, cell-permeable prodrug widely utilized in peptide synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Causality

(H-Cys-OEt)₂·2HCl, formally known as L-Cystine diethyl ester dihydrochloride (CAS: 583-89-1)[1], is a highly versatile, cell-permeable prodrug widely utilized in peptide synthesis, drug development, and intracellular thiol-rescue assays.

As a Senior Application Scientist, I approach this molecule not just as a standard reagent, but as a carefully engineered delivery system. Native L-cystine is poorly soluble in aqueous media and lacks efficient membrane permeability. By esterifying the carboxyl groups with ethyl moieties, we drastically increase the lipophilicity of the molecule, enabling passive diffusion across lipid bilayers[2]. Furthermore, formulating it as a dihydrochloride salt is a deliberate choice: it stabilizes the primary amines, preventing premature auto-oxidation and spontaneous cyclization (e.g., diketopiperazine formation) during storage[3].

Physicochemical Profiling

Understanding the physical parameters is the first step in self-validating experimental design.

ParameterSpecificationCausality / Experimental Implication
Chemical Name L-Cystine diethyl ester dihydrochlorideThe active prodrug form[4].
CAS Number 583-89-1Primary identifier for procurement and MSDS tracking[1].
Molecular Formula C₁₀H₂₀N₂O₄S₂ · 2HClThe 2HCl indicates two equivalents of acid, lowering pH upon dissolution[1].
Molecular Weight 369.33 g/mol Essential for accurate molarity calculations in stock solutions.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or degradation.
Solubility Soluble in H₂O, DMSO, DMFHigh aqueous solubility is driven by the dihydrochloride salt form[5].

Material Safety Data Sheet (MSDS) Core Framework

Safety protocols must be causality-driven. The hazards associated with (H-Cys-OEt)₂·2HCl stem directly from its chemical structure: the acidic hydrochloride salt and the reactive disulfide bond[5].

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2, H315): Causes skin irritation[5].

  • Eye Irritation (Category 2, H319): Causes serious eye irritation[5].

  • STOT Single Exposure (Category 3, H335): May cause respiratory irritation[5].

Hazard Causality & Mitigation Strategies
  • Acidic Micro-Environment: The dihydrochloride salt acts as a weak acid upon dissolution. Inhalation of the dust or contact with moisture on the skin leads to localized pH drops, causing irritation.

    • Mitigation: Always handle the dry powder inside a certified fume hood or wear an N95/P100 particulate respirator. Use nitrile gloves and safety goggles.

  • Redox Reactivity: The disulfide bond can participate in unintended redox reactions if systemically absorbed, potentially disrupting local cellular redox balances[2].

    • Mitigation: Avoid aerosolization. In the event of a spill, neutralize the powder with a weak base (e.g., sodium bicarbonate) before wet-wiping to neutralize the HCl component.

Handling, Storage, and Stability Workflows

To maintain the integrity of the ester and the disulfide bond, strict environmental controls are required.

  • Moisture Sensitivity: The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity leads to water absorption, which facilitates ester hydrolysis over time.

  • Storage Protocol: Store the solid powder at 2-8°C (or -20°C for long-term archiving) in a tightly sealed, light-resistant container[5]. Backfilling the container with an inert gas (Argon or Nitrogen) is highly recommended to displace atmospheric moisture and oxygen.

  • Solution Stability: Once dissolved in aqueous buffers (especially at pH > 7), the ethyl ester becomes susceptible to base-catalyzed hydrolysis. Protocol Rule: Always prepare working solutions fresh daily. Do not freeze-thaw aqueous stock solutions.

Experimental Protocol: Disulfide Reduction and Cellular Uptake Assay

In many cellular assays, (H-Cys-OEt)₂·2HCl is used as a precursor. To activate its full potential as an intracellular thiol donor, the disulfide bond is often reduced in vitro prior to cellular application to yield the active monomer, L-Cysteine ethyl ester (H-Cys-OEt)[2].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10 mM (H-Cys-OEt)₂·2HCl in degassed Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Degassing the buffer removes dissolved oxygen, preventing the immediate re-oxidation of the generated free thiols.

  • Disulfide Cleavage: Add a 1.2x molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the solution.

    • Causality: TCEP is the preferred reductant over DTT or β-mercaptoethanol because it is odorless, operates efficiently at physiological pH, and does not contain thiols itself—thereby preventing the formation of mixed disulfides.

  • Incubation: Incubate the mixture at room temperature for 20 minutes with gentle agitation to ensure complete reduction.

  • Cellular Application: Introduce the reduced H-Cys-OEt to the cell culture media. The lipophilic ethyl ester facilitates rapid translocation across the cellular membrane.

  • Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ethyl ester, releasing free L-cysteine. This free L-cysteine then feeds directly into the glutathione (GSH) biosynthesis pathway, rescuing cells from oxidative stress[2].

Visualizing the Workflow

Below is the logical workflow illustrating the activation and cellular internalization of the prodrug.

G A (H-Cys-OEt)₂·2HCl (Stable Prodrug) B Aqueous Solubilization (pH 7.4 Buffer) A->B Dissolve C Disulfide Reduction (TCEP / DTT) B->C Add Reductant D H-Cys-OEt Monomer (Lipophilic) C->D Cleavage E Cellular Membrane Translocation D->E Diffusion F Intracellular Esterases (Hydrolysis) E->F Internalization G Free L-Cysteine (Bioactive) F->G Activation

Fig 1. Mechanistic pathway of (H-Cys-OEt)₂·2HCl reduction and intracellular activation.

References

  • Title: L-Cystine, 1,1′-diethyl ester (CAS RN: 583-89-1) Source: CAS Common Chemistry URL: [Link]

  • Title: D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats Source: Frontiers in Pharmacology URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for peptide synthesis using (H-Cys-oet)2 2hcl

An Application Guide to the Synthesis of Symmetrical Disulfide-Bridged Peptides Using L-Cystine Diethyl Ester Dihydrochloride Authored by a Senior Application Scientist This document provides a detailed protocol and scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Symmetrical Disulfide-Bridged Peptides Using L-Cystine Diethyl Ester Dihydrochloride

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the use of (H-Cys-OEt)₂·2HCl, L-Cystine Diethyl Ester Dihydrochloride, as a foundational building block for the synthesis of symmetrical peptides containing a disulfide bridge. This approach is particularly valuable for creating constrained peptide structures, which often exhibit enhanced stability and biological activity.[1][2]

The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for incorporating a pre-formed disulfide linkage into their peptide targets.

Foundational Principles and Strategic Advantages

L-Cystine diethyl ester dihydrochloride is a highly practical starting material for several key reasons.[3] As the diethyl ester of L-cystine, the carboxyl groups are protected, allowing for selective reactions at the free amino groups.[3] The pre-formed disulfide bond obviates the need for a separate oxidation step post-synthesis, which can often be low-yielding and produce significant side products.[4] The dihydrochloride salt form enhances the compound's stability and shelf-life, ensuring high purity at the point of use.[3]

This guide will focus on a standard solution-phase coupling methodology, which offers flexibility and scalability for producing these valuable peptide structures.

Safety and Handling Precautions

Proper handling of all chemical reagents is paramount for ensuring laboratory safety. L-Cystine diethyl ester dihydrochloride and all associated reagents should be handled in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (inspect before use), and a lab coat.[5][6]

  • Inhalation/Contact: Avoid breathing dust, vapors, or gas.[5][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[8] If inhaled, move the person to fresh air.

  • Spills and Disposal: In case of a spill, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[5] Prevent the product from entering drains. Dispose of contaminated materials in accordance with local regulations.[7]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus.[5]

Experimental Protocol: Synthesis of a Symmetrical Boc-Alanine-Cystine Diethyl Ester Peptide

This protocol details the coupling of Boc-L-Alanine to L-cystine diethyl ester dihydrochloride. This serves as a representative workflow that can be adapted for other N-protected amino acids.

Materials and Reagents
ReagentMolecular Weight ( g/mol )SupplierPurpose
(H-Cys-OEt)₂·2HCl313.22Major Chemical SupplierDisulfide core building block
Boc-L-Alanine (Boc-Ala-OH)189.21Major Chemical SupplierN-protected amino acid
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23Major Chemical SupplierCoupling (activating) agent
N,N-Diisopropylethylamine (DIEA)129.24Major Chemical SupplierNon-nucleophilic base
Dichloromethane (DCM), Anhydrous84.93Major Chemical SupplierReaction solvent
N,N-Dimethylformamide (DMF), Anhydrous73.09Major Chemical SupplierCo-solvent
Ethyl Acetate (EtOAc)88.11Major Chemical SupplierExtraction solvent
1 M Hydrochloric Acid (HCl)36.46Major Chemical SupplierAqueous wash
Saturated Sodium Bicarbonate (NaHCO₃) Solution84.01Major Chemical SupplierAqueous wash
Saturated Sodium Chloride (NaCl) Solution (Brine)58.44Major Chemical SupplierAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37Major Chemical SupplierDrying agent
Step-by-Step Synthesis Workflow

The entire process, from starting materials to the purified product, is outlined below.

PeptideSynthesisWorkflow A (H-Cys-OEt)₂·2HCl + Boc-Ala-OH B Dissolve in DCM/DMF A->B C Neutralization: Add DIEA (4.2 eq.) Stir 15 min @ 0°C B->C D Activation & Coupling: Add HATU (2.1 eq.) Stir 4h @ RT C->D E Reaction Quench & Solvent Removal D->E F Aqueous Work-up: 1. EtOAc Dilution 2. HCl Wash 3. NaHCO₃ Wash 4. Brine Wash E->F G Drying & Concentration: Dry (MgSO₄) Filter & Evaporate F->G H Purification: Silica Gel Chromatography G->H I Final Product: (Boc-Ala-Cys-OEt)₂ H->I

Caption: Workflow for symmetrical peptide synthesis.

1. Reagent Preparation and Neutralization:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (H-Cys-OEt)₂·2HCl (1.0 eq.) and Boc-Ala-OH (2.2 eq.) in anhydrous DCM. Use a co-solvent of anhydrous DMF if solubility is an issue (e.g., 4:1 DCM:DMF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIEA (4.2 eq.) dropwise to the stirred solution. The first 2.0 equivalents neutralize the hydrochloride salts, and the subsequent 2.2 equivalents are for the coupling reaction.

  • Stir the reaction mixture at 0°C for 15 minutes.

2. Amino Acid Coupling:

  • To the neutralized mixture, add HATU (2.1 eq.) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

3. Work-up and Extraction:

  • Concentrate the reaction mixture under reduced pressure to remove most of the DCM.

  • Dilute the residue with ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 times)

    • Saturated NaHCO₃ solution (2 times)

    • Saturated NaCl (brine) solution (1 time)

  • Dry the organic layer over anhydrous MgSO₄.

4. Purification and Characterization:

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel flash chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure symmetrical peptide, (Boc-Ala-Cys-OEt)₂.

  • Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR.[9]

Scientific Rationale and Causality

  • Choice of Base (DIEA): A non-nucleophilic, sterically hindered base like DIEA is crucial.[10] It effectively neutralizes the hydrochloride salts to free the primary amines for reaction without competing as a nucleophile in the coupling step. Using a base like triethylamine can sometimes lead to side reactions.

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid of Boc-Ala-OH into an activated O-acylisourea intermediate. This intermediate is highly reactive towards the free amine of the cystine derivative, leading to rapid amide bond formation and minimizing potential side reactions like racemization.[10][11]

  • Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials and byproducts. The acidic wash (HCl) removes residual DIEA. The basic wash (NaHCO₃) removes unreacted Boc-Ala-OH and byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Anhydrous Conditions: The use of anhydrous solvents is important because water can hydrolyze the activated amino acid intermediate, reducing the reaction efficiency.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through systematic in-process controls and final product validation.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is a critical checkpoint. The disappearance of the (H-Cys-OEt)₂ starting material confirms that the reaction is proceeding. This allows the researcher to make informed decisions about extending the reaction time if necessary.

  • Purification and Purity Assessment: Purification is not merely a final step but a validation of the reaction's success. The ability to isolate a single major product via chromatography is a strong indicator of a clean reaction.

  • Final Product Characterization: The identity of the final compound must be unequivocally confirmed.

    • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to the exact mass of the desired product, (Boc-Ala-Cys-OEt)₂.[9]

    • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC should show a single, sharp peak, indicating high purity (>95%).[9][12]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides structural confirmation, showing the expected signals for all protons and carbons in the molecule.

By integrating these analytical checks, the protocol becomes a self-validating system, ensuring that the final product is the correct molecule at the desired level of purity.

References

  • Chemos GmbH & Co.KG. (2020, May 4). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]

  • BioSpectra. (2025, March 11). SAFETY DATA SHEET L-Cystine Dihydrochloride. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from [Link]

  • Stammer, C. H. (1957). U.S. Patent No. 2,793,204. Google Patents.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS L-CYSTINE DIMETHYL ESTER. Retrieved from [Link]

  • Eurogentec. (n.d.). Disulfide Bridged Peptides. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Cystine Peptide Analogues. Science of Synthesis. Retrieved from [Link]

  • Andreu, D., & Barany, G. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Analysis Protocols (pp. 97-132). Humana Press.
  • Burlina, F., et al. (2017). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins.
  • Mitchell, N. J., et al. (2020). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation.
  • Han, Y., et al. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 60(5), 287-293.
  • Sahin, C., et al. (2019). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. ACS Medicinal Chemistry Letters, 10(10), 1439-1444.
  • Thorpe, C., & Applegate, M. B. (2015). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. Antioxidants & Redox Signaling, 23(9), 795-814.
  • Palui, G., & Banerjee, A. (2012). Peptide synthesis. Nanoscale. Royal Society of Chemistry.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Alanen, H. I. (2015).
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners - Peptide Primers. Retrieved from [Link]

  • Chen, R. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by CHO cells.
  • Bédard, F., & Biron, E. (2018). Disulfide Formation Strategies in Peptide Synthesis. Current Organic Chemistry, 22(1), 2-14.
  • Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C‑Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(11), 3108-3116.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital.CSIC.
  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sun, X., et al. (2021).
  • Davies, M. J., et al. (2020). Characterization of disulfide (cystine) oxidation by HOCl in a model peptide: Evidence for oxygen addition, disulfide bond cleavage and adduct formation with thiols. Free Radical Biology and Medicine, 154, 1-11.
  • Schöneich, C., et al. (2015). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science, 21(2), 118-126.
  • Kumar, V. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 990-1001.
  • Avendaño, C., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 48, 1-8.

Sources

Application

(H-Cys-OEt)2·2HCl in Targeted Prodrug Development: Application Notes and Protocols

Introduction: The Rationale for Redox-Responsive Prodrugs In the landscape of modern therapeutics, the quest for precision medicine—delivering therapeutic agents specifically to diseased tissues while sparing healthy one...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Redox-Responsive Prodrugs

In the landscape of modern therapeutics, the quest for precision medicine—delivering therapeutic agents specifically to diseased tissues while sparing healthy ones—is a paramount objective.[1][2] Targeted prodrugs represent a sophisticated strategy to achieve this goal. These are inactive drug derivatives that are engineered to undergo bioactivation at the target site, often in response to a specific physiological trigger.[1] One of the most promising approaches in this domain, particularly in oncology, is the development of redox-responsive prodrugs.[3][4][5]

The tumor microenvironment (TME) is characterized by a state of oxidative stress, with significantly higher concentrations of reducing agents like glutathione (GSH) and elevated levels of reactive oxygen species (ROS) compared to normal tissues.[3][4] This distinct redox potential provides a unique opportunity for targeted drug delivery.[3] Prodrugs incorporating a disulfide bond (-S-S-) can remain stable in the systemic circulation and are selectively cleaved in the reducing environment of the TME, releasing the active cytotoxic agent precisely where it is needed.[3][6][7]

This document provides a detailed guide to the application of L-Cystine diethyl ester dihydrochloride, or (H-Cys-OEt)2·2HCl, a key building block for constructing such redox-sensitive prodrugs. Its inherent disulfide bond, flanked by two ethyl ester-protected cysteine residues, makes it an ideal scaffold for conjugating therapeutic molecules.[8][9] The ethyl ester groups can enhance cell permeability and can be hydrolyzed by intracellular esterases, providing an additional layer of targeted release.[8][10]

Physicochemical Properties and Advantages

(H-Cys-OEt)2·2HCl offers several advantages in the design of targeted prodrugs. Its dihydrochloride salt form generally confers greater stability and aqueous solubility compared to the free base, facilitating formulation and handling.[8][11] The central disulfide bond is the key to its functionality as a redox-responsive linker.

Property(H-Cys-OEt)2·2HClSignificance in Prodrug Design
Chemical Structure Diethyl ester of L-cystine, as a dihydrochloride saltPre-formed disulfide linker simplifies synthesis. Ethyl esters can enhance lipophilicity and cellular uptake.[12][13]
Redox-Sensitivity Disulfide bond is cleavable by reducing agents (e.g., GSH)Enables targeted drug release in the tumor microenvironment.[3][7]
Stability Dihydrochloride salt form enhances stability.[8][9]Improves shelf-life and stability during formulation and in systemic circulation.[8]
Biocompatibility Based on the naturally occurring amino acid L-cysteineProducts of linker cleavage are generally non-toxic.[8]

Core Concept: The Disulfide Bridge as a Trigger

The fundamental principle behind using (H-Cys-OEt)2·2HCl in prodrug design is the selective cleavage of its disulfide bond within the target cells. The concentration of glutathione (GSH) is significantly higher inside cells (1-10 mM) compared to the extracellular environment (2-20 µM), and often even more elevated in tumor cells.[7][14] This steep concentration gradient drives the reduction of the disulfide bond, releasing the conjugated drug.

G cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Microenvironment (High GSH) Prodrug_stable Prodrug-(S-S)-Drug (Stable) Prodrug_cleaved Prodrug-(SH) + (SH)-Drug (Cleaved) Prodrug_stable->Prodrug_cleaved GSH-mediated Reduction Active_Drug Active Drug (Released) Prodrug_cleaved->Active_Drug Drug Release

Caption: Redox-responsive activation of a disulfide-linked prodrug.

Protocol 1: Synthesis of a Doxorubicin-(H-Cys-OEt)2 Prodrug

This protocol details the synthesis of a model prodrug where two molecules of the chemotherapeutic agent Doxorubicin (DOX) are conjugated to the (H-Cys-OEt)2·2HCl linker. This creates a homodimeric prodrug.

Materials:

  • (H-Cys-OEt)2·2HCl

  • Doxorubicin hydrochloride (DOX·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve (H-Cys-OEt)2·2HCl (1 equivalent) in anhydrous DMF.

    • Add TEA (2.2 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve DOX·HCl (2 equivalents) and DMAP (0.2 equivalents) in anhydrous DMF. Add TEA (2 equivalents) to neutralize the DOX·HCl.

  • Coupling Reaction:

    • To the DOX solution, add DCC (2.2 equivalents) and stir for 30 minutes at 0°C to pre-activate the carboxylic acid group (if the drug has one, otherwise a different conjugation chemistry is needed). For DOX, which has a primary amine, a different strategy is required. This example is illustrative. A more appropriate strategy would involve activating the linker.

    • Corrected approach for DOX: The amino group of DOX can be coupled to the carboxylic acid groups of a modified linker. For this example, we assume a drug with a carboxyl group for simplicity of demonstrating the use of the cysteine moiety. Let's consider a generic carboxylic acid-containing drug (Drug-COOH).

    • To the neutralized (H-Cys-OEt)2 solution, add Drug-COOH (2.2 equivalents), DCC (2.2 equivalents), and DMAP (0.2 equivalents).

    • Allow the reaction to stir at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Purify the crude product using preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final prodrug using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_0 Synthesis Workflow Start Start Reactants Prepare Reactants ((H-Cys-OEt)2, Drug-COOH, DCC, DMAP) Start->Reactants Coupling Coupling Reaction (24-48h, RT) Reactants->Coupling Workup Work-up & Precipitation Coupling->Workup Purification HPLC Purification Workup->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization End End Characterization->End

Caption: General workflow for prodrug synthesis.

Protocol 2: In Vitro Redox-Responsive Drug Release Study

This protocol evaluates the release of the active drug from the prodrug in the presence of a reducing agent, mimicking the intracellular environment.

Materials:

  • Synthesized prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • HPLC system with a suitable column and detector

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentration.

    • Prepare a stock solution of GSH in PBS.

  • Release Assay:

    • Set up two sets of experiments:

      • Control Group: Prodrug solution in PBS.

      • Test Group: Prodrug solution in PBS containing a high concentration of GSH (e.g., 10 mM), to simulate the intracellular reducing environment.[4]

    • Incubate all samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis:

    • Immediately analyze the aliquots by HPLC to quantify the amount of remaining prodrug and the amount of released active drug.

    • The HPLC method should be validated to separate the prodrug from the released drug.

  • Data Interpretation:

    • Plot the percentage of drug release over time for both the control and test groups.

    • A significant increase in drug release in the presence of GSH indicates successful redox-responsive cleavage of the disulfide bond.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the efficacy of the prodrug against cancer cells compared to the free drug.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Synthesized prodrug and free drug

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the prodrug and the free drug in the cell culture medium.

    • Remove the old medium from the cells and add the drug-containing medium.

    • Include a control group with no drug treatment.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • After incubation, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for both the prodrug and the free drug.

    • A successful prodrug should exhibit lower toxicity (higher IC50) than the free drug under normal conditions but comparable toxicity in target cells where it is activated.[15]

Advanced Strategies and Considerations

  • Steric Hindrance: The rate of disulfide cleavage can be modulated by introducing steric hindrance near the disulfide bond.[16] This can improve the in vivo stability of the prodrug and prevent premature drug release.[16]

  • Targeting Ligands: To enhance specificity, the prodrug can be further conjugated to a targeting moiety, such as a peptide or antibody, that recognizes a receptor overexpressed on cancer cells.[6]

  • Dual-Responsive Systems: Prodrugs can be designed to respond to multiple stimuli in the TME, such as both high GSH levels and low pH, for even greater targeting precision.[4]

Conclusion

(H-Cys-OEt)2·2HCl is a valuable and versatile building block for the development of targeted, redox-responsive prodrugs. Its inherent disulfide bond provides a reliable mechanism for selective drug release in the reducing environment of tumor cells. The protocols outlined in this document provide a foundational framework for the synthesis, characterization, and in vitro evaluation of such prodrugs. By leveraging the unique properties of (H-Cys-OEt)2·2HCl, researchers can design and develop more effective and less toxic cancer therapies, moving closer to the goal of personalized and precision medicine.

References

  • Creative Diagnostics. (2025, April 18). Redox-sensitive Prodrug Design for Small Molecule Drugs.
  • ACS Publications. (2025, March 15).
  • ACS Publications. (2025, May 22). Steric Hindrance-Engineered Redox-Responsive Disulfide-Bridged Homodimeric Prodrug Nanoassemblies for Spatiotemporally Balanced Cancer Chemotherapy | Journal of Medicinal Chemistry.
  • Benchchem. A Comparative Analysis of L-Cystine Hydrochloride and its Esters in Drug Delivery Systems.
  • RSC Publishing. (2020, June 25). Disulfide based prodrugs for cancer therapy.
  • PubMed. (2021, July 5). Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents.
  • ResearchGate.
  • Chem-Impex. L-Cystine bis-ethyl ester dihydrochloride(Disulfide Bond).
  • PubMed. (2004, February 1).
  • MDPI. (2026, March 21). Rational Design, Synthesis, and Systematic Evaluation of Redox-Responsive SN-38 Prodrugs for Selective Activation in Hypoxic Tumor Microenvironments.
  • MDPI. (2023, April 17). Poly(β-amino ester)
  • MDPI. (2022, December 14). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems.
  • MDPI. (2023, April 17). Poly(β-amino ester)
  • SRIRAMCHEM. (H-Cys-OMe)2.2HCl.
  • ACS Publications. (2020, August 14). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery | ACS Sustainable Chemistry & Engineering.
  • MDPI. (2025, September 4). Redox-Responsive π-Conjugated Prodrug Nanoassemblies for Cancer Chemotherapy.
  • Scilit. (2026, March 20). Rational Design, Synthesis, and Systematic Evaluation of Redox-Responsive SN-38 Prodrugs for Selective Activation in Hypoxic Tumor Microenvironments.
  • ChemBK. (2025, August 20). H-Cys-OEt.HCl.
  • PMC - NIH. (2020, June 25). Disulfide based prodrugs for cancer therapy.
  • PubMed. (2013, August 15). Mutual prodrugs containing bio-cleavable and drug releasable disulfide linkers.
  • ACS Publications. (2023, March 28). Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System | ACS Central Science.
  • ResearchGate. (2020, June 19). Disulfide based prodrugs for cancer therapy.
  • PMC - NIH. (2023, June 26). Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism.
  • American Physiological Society Journal.
  • Bachem Products. (H-Cys-OEt)₂ · 2 HCl.
  • PMC. d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception.
  • PubMed - NIH. (2014, September 15).
  • PMC.
  • Aapptec Peptides. H-Cys-OEt HCl [868-59-7].
  • MDPI. (2019, December 13).
  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs.
  • PubMed. Synthesis and acid ionization constants of cyclic cystine peptides H-Cys-(Gly)n-Cys-OH (n = 0-4).
  • Studies on Prodrug Systems Enabled by Intramolecular Cycliz
  • ResearchGate. (2025, August 7). (PDF)
  • Identification of oxidized protein hydrolase as a potential prodrug target in prost
  • SciSpace. (2018, September 18). Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery.
  • PMC.
  • ResearchGate. (2025, November 24). Synthesis, characterization, and cytotoxicity of N-2′-hydroxyethyl-substituted azastigmastanes.

Sources

Method

Application Note: Engineering Redox-Responsive Hydrogels Using (H-Cys-OEt)₂·2HCl as a Disulfide Cross-Linker

Introduction and Rationale The development of stimuli-responsive hydrogels is a cornerstone of modern targeted drug delivery and dynamic tissue engineering. Among the various stimuli, the intracellular reducing environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The development of stimuli-responsive hydrogels is a cornerstone of modern targeted drug delivery and dynamic tissue engineering. Among the various stimuli, the intracellular reducing environment—specifically the high concentration of glutathione (GSH) found in tumor microenvironments—provides a highly specific trigger for payload release[1].

L-Cystine diethyl ester dihydrochloride, commonly denoted as (H-Cys-OEt)₂·2HCl , is an advanced, bio-derived cross-linking agent designed specifically for these applications. By incorporating a reducible disulfide (-S-S-) bond between two amine-bearing structural units, it enables the synthesis of hydrogels that remain stable in extracellular fluids but rapidly degrade upon cellular internalization[2].

Mechanistic Overview & Molecular Logic

Causality in Molecular Design: Why the Diethyl Ester?

A common question in hydrogel formulation is why one should use the diethyl ester derivative rather than native L-cystine. Native L-cystine possesses both primary amines and free carboxyl groups. If used in standard EDC/NHS cross-linking with carboxylated polymers (e.g., Hyaluronic Acid or Polyacrylic Acid), native cystine would undergo uncontrolled self-polymerization and intra-molecular cyclization.

Esterification of the carboxyl groups physically blocks these side reactions, restricting the molecule's reactivity strictly to its primary amines[3]. This ensures it acts purely as a bifunctional diamine cross-linker, yielding a predictable, uniform 3D hydrogel network. Furthermore, the dihydrochloride salt form ensures excellent aqueous solubility during the initial mixing phase, preventing premature precipitation before cross-linking occurs[4].

The Degradation Mechanism

The cross-linked hydrogel network relies on the disulfide bridge of the cystine derivative. In the blood plasma or extracellular matrix, GSH concentrations are negligible (~2–20 µM), ensuring the hydrogel remains intact. However, upon endocytosis into the cytosol, the high intracellular GSH concentration (2–10 mM) readily reduces the disulfide bonds into free thiols. This cleavage destroys the cross-link density, triggering rapid macroscopic degradation of the hydrogel and the subsequent release of encapsulated therapeutics[1].

Mechanism HA Polymer Backbone (e.g., HA -COOH) EDC Activation (EDC/NHS) HA->EDC pH 5.5 Hydrogel Intact Hydrogel (-S-S- Bridges) EDC->Hydrogel pH 7.4 Crosslinker (H-Cys-OEt)2 Cross-linker Crosslinker->Hydrogel Amidation GSH Redox Trigger (10 mM GSH) Hydrogel->GSH Cellular Uptake Degraded Degraded Network (Free Thiols) GSH->Degraded Disulfide Cleavage

Fig 1. Mechanistic pathway of hydrogel cross-linking via amidation and GSH-triggered degradation.

Material Specifications

Understanding the physicochemical properties of the cross-linker is vital for calculating exact stoichiometric ratios during hydrogel synthesis.

PropertySpecification
Chemical Name Diethyl L-cystinate dihydrochloride
CAS Number 583-89-1 / 22735-07-5[5]
Molecular Weight 369.33 g/mol [6]
Molecular Formula C₁₀H₂₀N₂O₄S₂ · 2HCl[6]
Reactive Moieties Two primary amines (-NH₂)
Stimulus Trigger Reducible disulfide bond (-S-S-)[1]
Solubility Highly soluble in water and slightly acidic buffers[4]
Storage Store at 0–4°C, desiccated (hygroscopic)[3]

Experimental Protocols

The following protocols outline a self-validating system: synthesizing the hydrogel and subsequently proving its stimulus-responsive nature.

Protocol A: Synthesis of Redox-Responsive Hyaluronic Acid (HA) Hydrogels

Note: This protocol uses EDC/NHS zero-length cross-linking chemistry.

  • Polymer Dissolution: Dissolve 100 mg of Hyaluronic Acid (HA, MW ~100 kDa) in 10 mL of 0.1 M MES buffer.

    • Causality Insight: MES buffer is strictly required here because it is a non-amine-containing buffer. Using PBS or Tris would introduce competing amines that hijack the EDC/NHS activation.

  • Carboxyl Activation: Add 50 mg of EDC and 25 mg of NHS to the HA solution. Stir for 30 minutes at room temperature.

    • Causality Insight: The pH of the MES buffer must be maintained at 5.5. This slightly acidic environment is optimal for EDC to form the O-acylisourea intermediate and subsequently the stable NHS ester, preventing rapid hydrolysis.

  • Cross-linker Addition: Dissolve 30 mg of (H-Cys-OEt)₂·2HCl in 1 mL of deionized water. Add this dropwise to the activated HA solution.

  • pH Adjustment & Gelation: Immediately adjust the pH of the mixture to 7.4 using 0.1 M NaOH.

    • Causality Insight: The dihydrochloride salt of the cross-linker keeps its amines protonated (-NH₃⁺), rendering them non-nucleophilic. Raising the pH to 7.4 deprotonates the amines (-NH₂), transforming them into potent nucleophiles that rapidly attack the NHS esters to form stable amide bonds.

  • Curing and Purification: Allow the mixture to cure at 37°C for 24 hours. Purify the resulting hydrogel by dialyzing against PBS (pH 7.4) for 48 hours to remove unreacted cross-linker and urea byproducts.

Protocol B: Self-Validating Degradation Assay (GSH Trigger)

To validate the success of the disulfide cross-linking, a differential degradation assay is required.

  • Equilibration: Lyophilize the purified hydrogel and record its dry weight ( Wd​ ). Swell the hydrogel in standard PBS for 24 hours and record the equilibrium swollen weight ( Ws​ ).

  • Trigger Incubation: Divide the hydrogels into two groups:

    • Control Group: Incubate in PBS containing 10 µM GSH (mimicking extracellular fluid).

    • Test Group: Incubate in PBS containing 10 mM GSH (mimicking the intracellular tumor microenvironment).

  • Gravimetric Tracking: Monitor the mass of the hydrogels at 2, 4, 8, 12, and 24 hours.

    • Causality Insight: As GSH reduces the disulfide bonds, the cross-link density drops. This initially causes the hydrogel to swell further (taking on more water as the network loosens) before it eventually undergoes complete macroscopic dissolution into soluble, thiol-terminated polymer chains.

Workflow Prep 1. Dissolve Polymer (MES Buffer, pH 5.5) Act 2. Activate Carboxyls (EDC/NHS, 30 min) Prep->Act Cross 3. Add (H-Cys-OEt)2 (Adjust pH to 7.4) Act->Cross Gel 4. Gelation & Curing (37°C, 24 hours) Cross->Gel Wash 5. Purification (Dialysis against PBS) Gel->Wash Assay 6. Degradation Assay (10 mM vs 10 µM GSH) Wash->Assay

Fig 2. Step-by-step experimental workflow for synthesizing and validating redox-responsive hydrogels.

Quantitative Data & Expected Results

When executing the protocols above, researchers should expect the following quantitative benchmarks, which validate the integrity of the (H-Cys-OEt)₂ cross-linked network:

Parameter10 µM GSH (Extracellular Mimic)10 mM GSH (Intracellular Mimic)
Initial Gelation Time ~45 - 60 minutes~45 - 60 minutes
Equilibrium Swelling Ratio (Q) 15 - 20 g/g15 - 20 g/g (Initial)
Mass Loss at 4 Hours < 2%~ 35% (Network loosening)
Mass Loss at 12 Hours < 5%~ 80% (Structural collapse)
Complete Dissolution Time > 30 Days (Stable)18 - 24 Hours

References

  • [1] Stable, Bioresponsive, and Macrophage-Evading Polyurethane Micelles Containing an Anionic Tripeptide Chain Extender | ACS Omega. ACS Publications. Available at:

  • [3] Diethyl L-cystinate|CAS 583-89-1|Supplier. Benchchem. Available at:

  • [2] Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. MDPI. Available at:

  • [4] Diethyl L-cystinate|CAS 583-89-1|Supplier. Benchchem. Available at:

  • [5] Diethyl L-cystinate dihydrochloride. ChemNet. Available at:

  • [6] DIETHYL L-CYSTINATE DIHYDROCHLORIDE. Inxight Drugs (NIH). Available at:

Sources

Application

Application Note: Chemoselective Reduction of L-Cystine Diethyl Ester Dihydrochloride to L-Cysteine Ethyl Ester

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The conversion of L-cystine diethyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The conversion of L-cystine diethyl ester dihydrochloride [(H-Cys-OEt)₂ · 2HCl] to its monomeric thiol, L-cysteine ethyl ester, presents a unique chemoselective challenge: achieving the quantitative reduction of a robust disulfide bond without compromising the integrity of the labile ethyl ester moiety.

The Causality Behind Experimental Choices: The thermodynamic driving force for disulfide reduction typically relies on thiol-disulfide exchange or electron transfer. However, the kinetic stability of the ethyl ester dictates the operational conditions. Base-catalyzed saponification (hydrolysis) of the ester occurs rapidly at pH > 7.0. Therefore, traditional reducing agents like Dithiothreitol (DTT), which require an alkaline environment to generate the reactive thiolate anion, are highly prone to degrading the ester into a carboxylic acid .

To bypass this, this guide outlines two optimized pathways:

  • TCEP-HCl Reduction: Tris(2-carboxyethyl)phosphine (TCEP) operates via an irreversible nucleophilic attack by its central phosphorus atom. It is highly active at mildly acidic conditions (pH 4.0–6.0), perfectly preserving the ester while driving the reaction forward via the formation of a strong P=O bond .

  • Zinc/HCl Reduction: A classic single-electron transfer method. The highly acidic environment (pH < 2.0) stabilizes the ester and protonates the resulting thiolates immediately, preventing auto-oxidation.

DisulfideReduction cluster_conditions Reduction Pathways Dimer L-Cystine Diethyl Ester Dihydrochloride [(H-Cys-OEt)2 · 2HCl] TCEP Method A: TCEP-HCl (Mild, pH 4-6) Dimer->TCEP Aqueous Buffer Zn Method B: Zn dust / HCl (Preparative, pH < 2) Dimer->Zn Ethanolic HCl Monomer L-Cysteine Ethyl Ester [H-Cys-OEt] (2 Equivalents) TCEP->Monomer Phosphine Oxide Byproduct Zn->Monomer Zn²⁺ Byproduct

Workflow for the reduction of L-cystine diethyl ester dihydrochloride via TCEP or Zinc/HCl.

Comparative Analysis of Reducing Agents

To aid in experimental design, the quantitative parameters of common reducing agents are summarized below. TCEP and Zinc are recommended, while DTT is listed to illustrate its mechanistic incompatibility with esterified amino acids.

Reducing AgentRedox MechanismOptimal pH RangeMolar Ratio (Agent:Dimer)Typical Reaction TimeEster Hydrolysis Risk
TCEP-HCl Nucleophilic Attack (P)4.0 - 6.01.1 : 130 - 45 minsVery Low
Zinc / HCl Single-Electron Transfer< 2.03.0 : 1 (Excess)2 hoursLow (if kept < 20°C)
DTT Thiol-Disulfide Exchange7.0 - 9.02.0 : 1 to 5.0 : 11 - 2 hoursHigh (Alkaline pH)

Detailed Experimental Protocols

Protocol A: Mild Biochemical Scale Reduction (TCEP-HCl)

Best for: Bioconjugation, in situ polymer synthesis, and applications requiring bio-orthogonal conditions without byproduct removal.

Materials:

  • L-Cystine diethyl ester dihydrochloride (MW: ~369.3 g/mol )

  • TCEP-HCl (MW: 286.65 g/mol )

  • 0.1 M Sodium Acetate buffer (pH 4.5)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 36.9 mg (0.1 mmol) of L-cystine diethyl ester dihydrochloride in 1.0 mL of 0.1 M Sodium Acetate buffer (pH 4.5).

  • Reagent Preparation: In a separate vial, dissolve 31.5 mg (0.11 mmol, 1.1 eq) of TCEP-HCl in 1.0 mL of the same buffer. Causality: A slight molar excess ensures complete reduction while minimizing unreacted phosphine in downstream assays.

  • Reaction Initiation: Add the TCEP solution to the substrate solution dropwise.

  • Incubation: Purge the headspace with Argon/Nitrogen to displace oxygen. Incubate at room temperature (20-25°C) for 45 minutes under gentle agitation.

  • Downstream Processing: The resulting L-cysteine ethyl ester is highly stable in this acidic buffer and can be used directly. If isolation is required, neutralize carefully to pH 6.5 and immediately extract with ethyl acetate.

Protocol B: Preparative Scale Reduction (Zinc Dust / HCl)

Best for: Bulk synthesis, isolation of the pure hydrochloride salt, and cost-sensitive scale-ups.

Materials:

  • L-Cystine diethyl ester dihydrochloride

  • Activated Zinc dust (Wash with 2% HCl, water, and ethanol prior to use)

  • Absolute Ethanol & 2M HCl in Ethanol

  • Celite pad for filtration

Step-by-Step Methodology:

  • Solvation: Suspend 3.69 g (10 mmol) of the disulfide dimer in 50 mL of absolute ethanol in a round-bottom flask.

  • Acidification & Cooling: Chill the flask to 0°C in an ice bath. Slowly add 20 mL of 2M ethanolic HCl. Causality: The ice bath suppresses the kinetics of acid-catalyzed transesterification or hydrolysis.

  • Reduction: Gradually add 1.96 g (30 mmol, 3.0 eq) of activated Zinc dust over 15 minutes. Vigorous hydrogen gas evolution will occur.

  • Agitation: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed Celite pad to remove unreacted Zinc. Wash the pad with 20 mL of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) with the water bath strictly kept below 30°C. Triturate the resulting oil with cold diethyl ether to precipitate L-cysteine ethyl ester hydrochloride as a white crystalline solid.

Analytical Validation: The Self-Validating System

Every robust protocol must be a self-validating system. To confirm the quantitative cleavage of the disulfide bond without relying solely on LC-MS, an integrated Ellman's Assay is utilized. Ellman's reagent (DTNB) reacts stoichiometrically with free aliphatic thiols to release the TNB²⁻ anion, which exhibits a distinct molar absorptivity ( ϵ=14,150M−1cm−1 ) at 412 nm .

EllmansAssay Thiol Free Thiol (H-Cys-OEt) Mixed Mixed Disulfide Thiol->Mixed Nucleophilic Attack DTNB Ellman's Reagent (DTNB) DTNB->Mixed TNB TNB²⁻ Anion (Yellow, λ=412 nm) DTNB->TNB Leaving Group

Mechanism of Ellman's assay quantifying free thiols via the generation of the TNB²⁻ anion.

Validation Steps:

  • Dilute an aliquot of your reduced product to a theoretical concentration of 0.1 mM in 0.1 M Sodium Phosphate buffer (pH 8.0, containing 1 mM EDTA).

  • Add 50 µL of Ellman's Reagent (4 mg/mL DTNB in buffer) to 2.5 mL of the diluted sample.

  • Incubate for 15 minutes at room temperature.

  • Measure absorbance at 412 nm against a reagent blank.

  • Causality Check: If the calculated thiol concentration is < 95% of the theoretical yield, incomplete reduction (increase TCEP/Zn equivalents) or auto-oxidation (improve inert atmosphere) has occurred.

Troubleshooting & Safety

  • Loss of Ester Group (Saponification): If LC-MS or NMR indicates the presence of L-cysteine (free acid) rather than the ethyl ester, the reaction pH was too high, or the temperature during rotary evaporation exceeded 35°C. Ensure strict adherence to acidic conditions.

  • Re-oxidation to Dimer: Free thiols rapidly oxidize in the presence of dissolved oxygen and trace heavy metals. Always use EDTA in buffers and purge headspace with inert gas.

  • Safety: Zinc dust poses a fire hazard if exposed to moisture (generates flammable H2​ gas). Handle with care and quench unreacted zinc properly before disposal.

References

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480-482. URL:[Link]

  • Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry, 56(8), 2648-2650. URL:[Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cysteine &amp; Cystine Ethyl Ester Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield-limiting redox instabilities during peptide and small-molecule synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield-limiting redox instabilities during peptide and small-molecule synthesis.

When working with L-Cystine diethyl ester dihydrochloride ((H-Cys-OEt)₂·2HCl) , "premature oxidation" typically manifests as one of two distinct mechanistic failures depending on your synthetic goal:

  • Premature Dimerization: The unwanted oxidation of the monomeric free thiol (H-Cys-OEt·HCl) into the disulfide dimer ((H-Cys-OEt)₂·2HCl) before or during a coupling reaction.

  • Irreversible Over-Oxidation: The degradation of the intended disulfide dimer ((H-Cys-OEt)₂·2HCl) into higher oxidation states (sulfenic, sulfinic, or cysteic acid) due to uncontrolled oxidative environments.

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain strict thermodynamic and kinetic control over your sulfur chemistry.

Part 1: Mechanistic Overview (The "Why")

To prevent oxidation, you must understand the causality behind it. The oxidation of a cysteine derivative is highly dependent on the local redox environment and the pH of the solution. The reactive species is not the protonated thiol (R-SH), but the thiolate anion (R-S⁻) . Because the pKa of the cysteine thiol is approximately 8.3, exposing the compound to basic conditions (such as the addition of DIPEA or TEA during coupling) drastically increases the concentration of the thiolate anion, accelerating oxidation by dissolved oxygen[1].

If the disulfide is successfully formed, prolonged exposure to excess oxidants will cleave the disulfide bond. This initiates a cascade from sulfenic acid (RSOH) to sulfinic acid (RSO₂H), culminating in irreversible over-oxidation to cysteic acid (RSO₃H)[2].

OxidationPathway Thiol H-Cys-OEt·HCl (Free Thiol) Disulfide (H-Cys-OEt)2·2HCl (Disulfide Dimer) Thiol->Disulfide Mild Oxidation (O2, Trace Metals, pH > 7) Sulfenic Sulfenic Acid (RSOH) Disulfide->Sulfenic Excess Oxidant (Peroxides) Sulfinic Sulfinic Acid (RSO2H) Sulfenic->Sulfinic Further Oxidation Sulfonic Cysteic Acid (RSO3H) Sulfinic->Sulfonic Over-Oxidation

Mechanistic pathway of Cysteine Ethyl Ester oxidation from free thiol to cysteic acid.

Part 2: Troubleshooting Guides & FAQs (The "How")

Q1: Why is my H-Cys-OEt·HCl monomer prematurely forming the (H-Cys-OEt)₂·2HCl dimer during synthesis?

Causality: Dissolved molecular oxygen (O₂) and trace transition metals (like Cu²⁺ or Fe³⁺) in your solvent act as a catalytic redox system. When you add a base for your coupling reaction, the resulting thiolate anion is rapidly oxidized by this system[1]. Solution: Implement kinetic and thermodynamic barriers. Degas all solvents with Argon or N₂ to remove O₂. Add 1 mM EDTA to chelate trace metals, effectively freezing the catalytic cycle. If dimerization has already occurred, use a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reverse it in situ.

Q2: I am intentionally synthesizing the dimer (H-Cys-OEt)₂·2HCl. How do I prevent over-oxidation to cysteic acid?

Causality: Using harsh, non-selective oxidants (such as performic acid, chlorite, or excess H₂O₂) pushes the oxidation past the disulfide state. The initial oxidation of the disulfide yields unstable sulfenic acid, which rapidly disproportionates and oxidizes further into cysteic acid[2]. Solution: Use mild, stoichiometric oxidants. Iodine (I₂) in methanol or DMSO-mediated air oxidation are field standards. The reaction must be actively monitored and quenched the moment the free thiol is depleted.

Q3: During peptide cleavage, how do I prevent the re-oxidation of cysteine residues?

Causality: Carbocations generated during global deprotection can alkylate the thiol, and atmospheric oxygen introduced during resin washing can induce disulfide formation. Solution: Utilize a specialized cleavage cocktail rich in sacrificial scavengers. "Reagent K" (TFA / Thioanisole / Water / Phenol / Ethanedithiol) or "Reagent B" (TFA / Phenol / Water / Triisopropylsilane) provide a massive molar excess of competing nucleophiles and reducing agents to protect your target[3].

Part 3: Quantitative Data & Scavenger Selection

Table 1: Oxidation States of Cysteine Derivatives
Derivative StateChemical FormulaSulfur Oxidation StateReversibilityPrimary Cause of Formation
Free Thiol (Monomer) H-Cys-OEt-2N/ABaseline state
Disulfide (Dimer) (H-Cys-OEt)₂-1Reversible (via TCEP/DTT)O₂ exposure, Trace metals, Basic pH
Sulfenic Acid R-SOH0Reversible (mildly)Mild peroxides
Sulfinic Acid R-SO₂H+2IrreversibleExcess oxidants
Cysteic Acid (Sulfonic) R-SO₃H+4IrreversibleStrong oxidants (Performic acid, ClO₂)
Table 2: Comparison of Reducing Agents & Scavengers
AgentMechanism of ActionRecommended Use CaseProsCons
TCEP Phosphine-mediated reductionIn situ coupling, aqueous buffersOdorless, irreversible, active at low pHExpensive, can react with some electrophiles
DTT Thiol-disulfide exchangePost-synthesis reductionHighly effective, forms stable cyclic byproductPungent odor, requires pH > 7 to be active
EDTA Metal ion chelationSolvent preparationPrevents metal-catalyzed oxidationDoes not reduce already formed disulfides
EDT Carbocation scavengerCleavage cocktails (Reagent K)Excellent for protecting Cys during TFA cleavageExtremely toxic and foul-smelling

Part 4: Self-Validating Experimental Protocols

Protocol A: Inert Coupling of H-Cys-OEt·HCl (Preventing Dimerization)

This protocol is a self-validating system: the inclusion of Ellman's reagent allows visual confirmation of the thiol state, while EDTA and Argon provide kinetic control.

Workflow Step1 1. Solvent Preparation Degas with N2/Ar & add EDTA Step2 2. Monomer Dissolution Dissolve H-Cys-OEt·HCl Step1->Step2 Step3 3. Reducing Agent Addition Add TCEP (Optional) Step2->Step3 Step4 4. Coupling Reaction Maintain slightly acidic/neutral pH Step3->Step4 Step5 5. Cleavage/Deprotection Use Reagent K or Reagent B Step4->Step5

Optimized workflow to prevent premature disulfide formation during Cys coupling.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge your reaction solvent (e.g., DMF or aqueous buffer) with Argon for 15 minutes. Add 1 mM EDTA to chelate trace metals.

  • Monomer Dissolution: Dissolve H-Cys-OEt·HCl only immediately prior to use. Keep the solution slightly acidic until the exact moment of coupling.

  • Validation Check (Ellman's Test): Take a 1 µL aliquot and add it to a solution of DTNB (Ellman's reagent). A bright yellow color confirms the presence of the free thiol.

  • In Situ Reduction (If needed): If dimer presence is suspected, add 1.1 equivalents of TCEP hydrochloride. Stir for 10 minutes.

  • Coupling: Proceed with your standard coupling chemistry (e.g., HATU/DIPEA). Minimize the time the reaction spends at a basic pH.

Protocol B: Controlled Synthesis of (H-Cys-OEt)₂·2HCl (Preventing Over-Oxidation)

This protocol utilizes stoichiometric control to ensure the reaction stops exactly at the disulfide stage, preventing the formation of cysteic acid.

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve H-Cys-OEt·HCl in 0.1 M HCl. The low pH protonates the thiol, preventing rapid, uncontrolled auto-oxidation.

  • Mild Oxidation: Add a stoichiometric amount of Iodine (I₂) dissolved in methanol dropwise. Alternatively, use 5% DMSO in buffer.

  • Active Monitoring: Track the disappearance of the free thiol using Ellman's reagent (DTNB). The reaction is self-validating: as the thiol oxidizes to the disulfide, the DTNB aliquots will transition from bright yellow to colorless.

  • Quenching: The moment the Ellman's test returns colorless, immediately quench any remaining oxidant (e.g., by adding a mild reducing agent like ascorbic acid) to prevent progression to sulfenic/sulfinic states.

References

  • Source: acs.
  • Source: acs.
  • Title: How to get the peptide containing cysteine without oxidation?

Sources

Optimization

Technical Support Center: Optimizing (H-Cys-OEt)₂ · 2HCl Peptide Coupling

Welcome to the Advanced Technical Support Center for peptide coupling optimization involving L-Cystine diethyl ester dihydrochloride [(H-Cys-OEt)₂ · 2HCl] . Because this molecule is a pre-formed disulfide dimer supplied...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for peptide coupling optimization involving L-Cystine diethyl ester dihydrochloride [(H-Cys-OEt)₂ · 2HCl] . Because this molecule is a pre-formed disulfide dimer supplied as a dihydrochloride salt, it presents unique steric, electronic, and solubility challenges. This guide is designed for drug development professionals and synthesists to troubleshoot low yields, mitigate disulfide scrambling, and establish robust, self-validating protocols.

Part 1: Diagnostic Troubleshooting & Mechanistic Causality (FAQ)

Q1: Why is my coupling yield so low despite using highly efficient reagents like HATU? A1: The primary cause of failed or low-yielding couplings with (H-Cys-OEt)₂ · 2HCl is incomplete neutralization . The molecule is supplied as a dihydrochloride salt, meaning the nucleophilic amines are protonated and unreactive. You must add a minimum of 2.0 equivalents of base strictly to liberate the free diamine before coupling can occur. If your activated carboxylic acid is also consuming base, the local pH drops, stalling the reaction. Mechanistic fix: Perform a pre-neutralization step to ensure the free diamine is fully liberated before introducing the activated ester[1].

Q2: I am observing a complex mixture of masses on LC-MS, including unexpected disulfide pairs and oligomers. What is happening? A2: You are experiencing disulfide scrambling (disproportionation) . The pre-formed disulfide bond in cystine is highly susceptible to cleavage and rearrangement under basic conditions, particularly in the presence of unhindered bases like Diisopropylethylamine (DIEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). When the local pH exceeds 9, thiolate anions can form via β -elimination, triggering a cascade of disulfide exchange reactions. Mechanistic fix: Substitute DIEA with a milder, sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP), and strictly limit the reaction time[2].

Q3: How do I control the stoichiometry to achieve a clean symmetrical bis-coupled product? A3: (H-Cys-OEt)₂ contains two identical nucleophilic centers. If you use exactly 2.0 equivalents of the activated peptide/acid, the first coupling event increases the steric bulk around the remaining unreacted amine, drastically reducing its reaction rate. This statistical distribution leaves you with a stubborn mixture of mono-coupled and bis-coupled products. Mechanistic fix: To drive the reaction to complete bis-coupling, you must use a stoichiometric excess of the activated acid (2.4 to 3.0 equivalents relative to the cystine dimer) and maintain a high concentration (e.g., 0.15–0.2 M)[3].

Q4: Is epimerization a major concern when coupling onto this cystine derivative? A4: Cysteine is notoriously prone to base-catalyzed epimerization at the α -carbon. However, when (H-Cys-OEt)₂ acts as the nucleophile (amine component) rather than the activated acid, the risk is significantly reduced. Nevertheless, the ethyl ester (OEt) group increases the acidity of the α -proton. Mechanistic fix: Utilizing a near-neutral coupling system like DIC/OxymaPure instead of uronium salts (HATU/HBTU) provides an epimerization-free environment while maintaining high coupling efficiency[4].

Part 2: Quantitative Matrix for Reagent Selection

To optimize your yield, it is critical to select the right combination of coupling reagent and base. The table below summarizes the empirical data for bis-coupling reactions onto (H-Cys-OEt)₂ · 2HCl.

Coupling SystemRecommended BaseEquivalents (Acid:Dimer)Expected Bis-Coupling YieldDisulfide Scrambling RiskRacemization Risk
DIC / OxymaPure NMM (for salt only)2.5>90% Low Very Low
HATU DIEA2.570–85%Moderate to HighLow
EDC·HCl / HOBt NMM2.260–75%LowLow
BOP TEA2.550–65%HighModerate

Data Summary: DIC/OxymaPure is the superior choice because it does not require excess base for the activation step, thereby preserving the integrity of the disulfide bond.

Part 3: Mechanistic Workflow & Side Reactions

Workflow Start L-Cystine Diethyl Ester 2HCl (H-Cys-OEt)2 · 2HCl Neutralization Neutralization Add 2.0-2.2 eq NMM Start->Neutralization FreeAmine Free Diamine Intermediate (H-Cys-OEt)2 Neutralization->FreeAmine Liberates Nucleophile Side1 Disulfide Scrambling (Excess DIEA/DBU) Neutralization->Side1 Over-basification Coupling Coupling Reaction (DMF/DCM, 25°C) FreeAmine->Coupling Activation Carboxyl Activation (Peptide-OH + DIC/Oxyma) Activation->Coupling Product Bis-Coupled Target (Peptide-Cys-OEt)2 Coupling->Product > 2.4 eq Activated Acid Side2 Mono-Coupled Product (< 2.2 eq Acid used) Coupling->Side2 Stoichiometric Deficit

Figure 1: Mechanistic workflow and competing side reactions in the bis-coupling of (H-Cys-OEt)2.

Part 4: Self-Validating Experimental Protocol

This protocol details the symmetrical bis-coupling of an N-protected amino acid (or peptide segment) to (H-Cys-OEt)₂ · 2HCl using the optimized DIC/OxymaPure methodology.

Materials Required:
  • (H-Cys-OEt)₂ · 2HCl (1.0 equivalent)

  • N-protected amino acid / peptide segment (2.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (2.5 equivalents)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (2.5 equivalents)

  • N-Methylmorpholine (NMM) (2.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the N-protected amino acid (2.5 eq) and OxymaPure (2.5 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Add DIC (2.5 eq) dropwise to the solution at room temperature.

  • Stir for 10 minutes.

    • Self-Validation Checkpoint: The solution should turn a pale yellow/orange color, confirming the formation of the active Oxyma ester.

Step 2: Neutralization of the Cystine Dimer

  • In a separate vial, suspend (H-Cys-OEt)₂ · 2HCl (1.0 eq) in a minimum volume of anhydrous DMF.

  • Add NMM (2.1 eq) dropwise while stirring gently.

  • Self-Validation Checkpoint: The initial cloudy suspension of the dihydrochloride salt must transition to a clear solution within 5 minutes. If the solution remains opaque, the salt is not fully neutralized; verify the quality/dryness of your NMM.

Step 3: The Coupling Reaction

  • Transfer the neutralized (H-Cys-OEt)₂ solution dropwise into the pre-activated acid solution from Step 1.

  • Allow the reaction to stir at 25°C for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS or TLC (Ninhydrin stain). The disappearance of the free amine (Ninhydrin-positive) confirms completion. If a mono-coupled intermediate persists (mass = Target - Acid Mass), spike the reaction with an additional 0.2 eq of pre-activated acid.

Step 4: Quenching and Workup

  • Quench the reaction by adding a few drops of water to hydrolyze any remaining active ester.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine.

    • Causality Note: The acidic wash removes the NMM and any unreacted cystine, while the basic wash removes OxymaPure and unreacted acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the bis-coupled product.

Part 5: References

  • Synthesis of Peptides from Cystine Diethyl Ester Source: RSC Publishing (Journal of the Chemical Society) URL:[Link]

  • Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies Source: National Institutes of Health (NIH) / Chemical Science URL:[Link]

  • Synthesis of Cystine Peptide Analogues Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude L-Cystine Diethyl Ester Dihydrochloride

Welcome to the technical support guide for the purification and recrystallization of crude L-Cystine Diethyl Ester Dihydrochloride, systematically referred to as (H-Cys-OEt)₂·2HCl. This document provides field-proven ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of crude L-Cystine Diethyl Ester Dihydrochloride, systematically referred to as (H-Cys-OEt)₂·2HCl. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, explaining the scientific causality behind each step to empower you to resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is (H-Cys-OEt)₂·2HCl and what are its primary applications?

A1: (H-Cys-OEt)₂·2HCl is the dihydrochloride salt of the diethyl ester of L-cystine. L-cystine is a disulfide-linked dimer of the amino acid L-cysteine. The esterification of the carboxylic acid groups enhances its solubility in organic solvents, making it a versatile building block in peptide synthesis and a precursor for molecules used in redox biology research.[][2] It is also investigated for its potential as a prodrug to deliver L-cysteine into cells, which can help replenish intracellular glutathione (GSH), a critical antioxidant.[2]

Q2: What are the common impurities in crude (H-Cys-OEt)₂·2HCl?

A2: Crude (H-Cys-OEt)₂·2HCl is typically prepared via Fischer-Speier esterification of L-cystine with ethanol and a strong acid catalyst (like HCl gas or thionyl chloride).[2][3] Potential impurities stemming from this process include:

  • Unreacted L-cystine: Due to incomplete esterification.

  • Mono-esterified product: Where only one of the two carboxylic acids has been converted to an ethyl ester.

  • Residual Acid: Excess hydrochloric acid from the reaction.

  • Polymeric by-products: Formed under harsh reaction conditions.

  • Solvent Residues: Ethanol and other solvents used during synthesis and work-up.[4]

  • Degradation Products: Oxidation or other degradation can occur if the material is not handled or stored properly.

Q3: Why is the ethanol/ether solvent system commonly recommended for recrystallization?

A3: The ethanol/ether system is a classic example of a binary solvent system used for recrystallization. In this pair, ethanol acts as the "good" solvent, effectively dissolving (H-Cys-OEt)₂·2HCl at elevated temperatures. Diethyl ether acts as the "poor" or "anti-solvent," in which the compound is largely insoluble. The principle is to dissolve the crude product in a minimal amount of hot ethanol to create a saturated solution. Then, the slow addition of ether reduces the overall solvating power of the mixture, decreasing the compound's solubility and forcing the pure product to crystallize out while impurities remain in the solution.[2][3]

Q4: How should the purified, crystalline (H-Cys-OEt)₂·2HCl be stored?

A4: (H-Cys-OEt)₂·2HCl should be stored in a cool, dry place, protected from light and moisture.[5] For long-term stability, storage at 0°C to -20°C is recommended.[2][6] As a hydrochloride salt, it can be hygroscopic, and moisture can lead to hydrolysis of the ester groups over time.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Q: I've added hot ethanol, but my crude product won't fully dissolve. What should I do?

A: This issue typically points to two main causes: insufficient solvent or the presence of insoluble impurities.

  • Causality: (H-Cys-OEt)₂·2HCl has finite solubility even in hot ethanol. You may simply need more solvent. However, if a significant portion of the material remains undissolved even after adding a reasonable excess of hot ethanol, it is likely unreacted L-cystine or polymeric impurities, which have lower solubility.

  • Solution:

    • Add More Solvent: Gradually add more hot ethanol in small increments until your desired product dissolves. Be cautious, as using a large excess of solvent will significantly reduce your final yield.[7]

    • Perform a Hot Filtration: If a solid residue persists, this indicates insoluble impurities. You must perform a hot filtration. Keep the solution at or near its boiling point and quickly filter it through a pre-warmed funnel (ideally a jacketed funnel) with fluted filter paper. This will remove the insoluble material. The pure product in the hot filtrate is then allowed to cool and crystallize as intended.[8]

Q: My product separated as a sticky oil instead of crystals. How do I fix this "oiling out"?

A: "Oiling out" is a common problem, especially with highly impure samples or when the solution is cooled too rapidly.

  • Causality: Oiling out occurs when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture). Instead of forming an ordered crystal lattice, the compound separates as a supercooled liquid phase.[9]

  • Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot "good" solvent (ethanol) to ensure the solution is no longer supersaturated at that temperature.[9]

    • Slow Down the Cooling: This is critical. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool very slowly to room temperature. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool) can promote the formation of high-quality crystals.[9]

    • Reduce the Anti-Solvent Addition Rate: If you are adding ether as an anti-solvent, add it much more slowly, and perhaps at a slightly warmer temperature, to avoid a sudden crash-out.

G start Crude Product Dissolved in Hot Ethanol cooling Cool Solution start->cooling outcome Result? cooling->outcome crystals Crystals Form outcome->crystals Success oil Product 'Oils Out' outcome->oil Failure end Successful Crystallization crystals->end fix_oil 1. Re-heat to dissolve oil 2. Add more 'good' solvent (5-10%) 3. Cool VERY slowly oil->fix_oil fix_oil->cooling Re-attempt

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q: The solution is clear and has cooled, but no crystals have formed. What's wrong?

A: This indicates that the solution is not sufficiently supersaturated, a necessary condition for crystallization to begin.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a tiny crystal seed) and growth. If the solution is too dilute, the thermodynamic barrier to nucleation may not be overcome.[9]

  • Solution (in order of preference):

    • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[9]

    • Add a Seed Crystal: If you have a small crystal of pure (H-Cys-OEt)₂·2HCl from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.[9]

    • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen). Then, attempt to cool the more concentrated solution again.[9]

    • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (0-4°C) to further decrease the compound's solubility.

Q: My final yield of pure crystals is very low. How can I improve it?

A: Low yield is a common issue in recrystallization and can be traced to several procedural steps.

  • Causality: Yield is lost when a portion of your product remains dissolved in the mother liquor or is inadvertently discarded.

  • Solution:

    • Use the Minimum Hot Solvent: The most common cause of low yield is using an excessive amount of the "good" solvent for dissolution. This keeps a large amount of your product in solution even after cooling. Use only enough hot solvent to just dissolve the crude material.[7]

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for 30-60 minutes after initial cooling to room temperature can maximize precipitation.

    • Minimize Washing: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent (ideally the "poor" solvent, ether, or a cold ethanol/ether mixture). Using warm solvent or too much solvent will redissolve some of your product.[7]

Experimental Protocol & Data

Protocol: Recrystallization of (H-Cys-OEt)₂·2HCl using Ethanol/Ether

This protocol outlines the standard procedure for purifying the crude product.

G cluster_workflow Recrystallization Workflow A 1. Dissolution Dissolve crude product in minimum hot ethanol. B 2. Hot Filtration (Optional) Filter hot solution ONLY if insoluble impurities are present. A->B C 3. Crystallization Cool filtrate slowly to RT, then chill in an ice bath. B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Wash crystals with minimal ice-cold diethyl ether. D->E F 6. Drying Dry crystals under vacuum to a constant weight. E->F

Caption: Standard experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude (H-Cys-OEt)₂·2HCl in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until it boils. Continue adding small portions of hot ethanol until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and proceed to hot filtration.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration as described in the troubleshooting guide.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Anti-Solvent Addition (Optional but Recommended): For improved yield, slowly add diethyl ether to the cooled ethanolic solution until the solution becomes cloudy (turbid). Then, add a few drops of ethanol to clarify and allow it to stand. This controlled precipitation yields purer crystals.[3]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small volume of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents.

Purity Assessment & Expected Data

The purity of the final product should be confirmed using standard analytical methods.[2]

ParameterMethodExpected Result
Appearance Visual InspectionWhite crystalline solid.[2]
Purity HPLC≥98% is a common purity level for commercial products.[5][10]
Structure ¹H and ¹³C NMRSpectra should match the known structure of L-cystine diethyl ester dihydrochloride.
Molecular Weight Mass Spectrometry (MS)Confirms the correct molecular weight of the compound.
Melting Point Melting Point ApparatusThe methyl ester analog has a melting point of 174-181 °C or 182-183 °C (dec.).[10][11] The ethyl ester should have a distinct and sharp melting range.

References

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • CUNY, City College. Purification by Recrystallization. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • ResearchGate. (PDF) Pharmaceutical Impurities: An Overview. [Link]

Sources

Optimization

Minimizing racemization when using (H-Cys-oet)2 2hcl as a reagent

Topic: Minimizing Racemization When Using (H-Cys-OEt)₂·2HCl as a Reagent Audience: Researchers, scientists, and drug development professionals. Introduction L-cysteine ethyl ester dihydrochloride, (H-Cys-OEt)₂·2HCl, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Racemization When Using (H-Cys-OEt)₂·2HCl as a Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-cysteine ethyl ester dihydrochloride, (H-Cys-OEt)₂·2HCl, is a valuable reagent for introducing cysteine residues in peptide synthesis and other chemical modifications. However, the unique chemical nature of cysteine makes it particularly susceptible to racemization—the loss of stereochemical integrity at the α-carbon. This conversion from the biologically active L-enantiomer to a mixture of L- and D-enantiomers can yield diastereomeric products with altered biological functions, posing a significant challenge for drug development and peptide chemistry.[1]

This guide serves as a comprehensive technical resource, authored from the perspective of a Senior Application Scientist. It provides a deep dive into the mechanisms of cysteine racemization and offers field-proven troubleshooting strategies and protocols to maintain the chiral purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is (H-Cys-OEt)₂·2HCl and why is it provided in this form?

A1: (H-Cys-OEt)₂·2HCl is the disulfide-linked dimer of L-cysteine ethyl ester, supplied as a dihydrochloride salt. The thiol (-SH) group of cysteine is readily oxidized by air to form a disulfide bond, and this dimeric form offers enhanced stability and a longer shelf life. The dihydrochloride salt form further improves its stability and handling. For most applications, this dimer must be chemically reduced back to the monomeric thiol, and the salt must be neutralized to generate the reactive free amine.

Q2: What causes cysteine to be so prone to racemization?

A2: The primary reason for cysteine's susceptibility to racemization is the high acidity of its α-proton (the hydrogen attached to the chiral carbon).[2] This acidity is amplified by the adjacent sulfur atom in the side chain, which can stabilize a negative charge on the α-carbon.[2] During peptide coupling, the carboxylic acid group is "activated," which further increases the acidity of this α-proton. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either side, resulting in a mixture of L- and D-cysteine residues.[2]

Q3: When is the risk of racemization highest during my experimental workflow?

A3: The risk of racemization is greatest during the carboxyl group activation and subsequent coupling steps in peptide synthesis.[3][4] This is the point where highly reactive intermediates are formed in the presence of a base, creating the ideal conditions for α-proton abstraction. Factors that significantly increase this risk include the use of strong bases, prolonged pre-activation times, and high reaction temperatures.[2][4][5]

Troubleshooting Guide: Strategies for Minimizing Racemization

This section addresses common issues encountered when using (H-Cys-OEt)₂·2HCl and provides robust solutions to preserve stereochemical integrity.

Issue 1: Significant D-Cysteine Impurity Detected in the Final Product

Root Cause Analysis: The coupling conditions are likely promoting base-catalyzed α-proton abstraction from the activated amino acid intermediate. This is a common issue when standard coupling protocols are applied to cysteine without modification.

Solutions:

1. Optimize Your Coupling Reagent and Additives:

  • Avoid: Using carbodiimides like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) alone. These reagents form highly reactive O-acylisourea intermediates that are notorious for causing racemization.[6]

  • Recommended:

    • Carbodiimides with Additives: If using DIC, always include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][3][6][7] These additives rapidly convert the O-acylisourea intermediate into a more stable active ester, which is less prone to racemization.[6]

    • Onium Salts: Uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) are generally preferred as they are considered "low-racemization" reagents.[8][9] However, even with these reagents, the choice of base is critical.[4]

Table 1: Impact of Coupling Reagents & Additives on Racemization

Coupling ReagentAdditiveRacemization PotentialKey Consideration
DICNoneHighForms highly reactive O-acylisourea intermediate.[6]
DICHOBt / OxymaLowChannels reaction through a more stable active ester.[2][6][10]
HBTU / HATUNoneLow to ModerateRacemization is highly dependent on the base used.[4]
PyBOPNoneLowGenerally a safe choice for sensitive amino acids.[8]

2. Select the Appropriate Base and Stoichiometry:

  • Avoid: Strong, non-hindered bases like N-methylmorpholine (NMM).[11] Even the commonly used diisopropylethylamine (DIPEA) can cause significant racemization with cysteine.[4][12]

  • Recommended: Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine).[2][4][5] The reduced basicity of collidine lowers the rate of α-proton abstraction.[2] Always use the minimum amount of base required for the reaction to proceed.

3. Control Reaction Time and Temperature:

  • Avoid Prolonged Pre-activation: Do not allow the activated cysteine derivative to sit in the presence of a base for extended periods before adding the amine component.[2][4] This "pre-activation" time significantly increases the opportunity for racemization.

  • Low Temperature: Perform the coupling reaction at a reduced temperature (e.g., starting at 0 °C and allowing it to warm slowly).[5] Lower temperatures decrease the rate of the racemization side reaction.

  • Solvent Choice: While DMF is common, a less polar co-solvent like dichloromethane (DCM) may help reduce racemization levels in some cases.[2][4]

Experimental Workflow: Optimized Coupling Protocol for Cysteine

Caption: Optimized workflow avoiding pre-activation to minimize racemization.

Issue 2: Low Yields and Side Products During Reagent Preparation

Root Cause Analysis: Incomplete reduction of the disulfide dimer or improper handling of the resulting free thiol can lead to low yields of the active monomeric reagent and potential side reactions. The free thiol is susceptible to re-oxidation.

Solutions:

1. Efficient Reduction of the Disulfide Bond:

  • The disulfide bond in (H-Cys-OEt)₂·2HCl must be cleaved to generate the monomeric H-Cys-OEt.

  • Recommended Reductants:

    • Tris(2-carboxyethyl)phosphine (TCEP): This is a clean, odorless, and highly effective reducing agent that is selective for disulfide bonds.

    • Dithiothreitol (DTT): A classic and effective reducing agent.

  • Protocol: Dissolve the dimer in an appropriate solvent (e.g., water or a buffer) and treat with a slight excess of the reducing agent. The reaction is typically fast. The product can then be used in the subsequent step after neutralization.

2. Neutralization and Handling:

  • The dihydrochloride salt must be neutralized to unmask the nucleophilic amine.

  • Procedure: Neutralization is best performed in situ just before the coupling reaction using a weak, hindered base like collidine or a slight excess of DIPEA. This minimizes the time the reactive free thiol and free amine are exposed to potentially degrading conditions.

Logical Flow: Preparation of Active Cysteine Reagent

G Dimer (H-Cys-OEt)₂·2HCl (Stable Dimer) Reduction Reduction (e.g., TCEP, DTT) Dimer->Reduction Monomer_Salt H-Cys-OEt·HCl (Monomer Salt) Reduction->Monomer_Salt Neutralization In Situ Neutralization (e.g., Collidine) Monomer_Salt->Neutralization Monomer_Free Active H-Cys-OEt (Reactive Monomer) Neutralization->Monomer_Free Coupling Immediate Use in Coupling Monomer_Free->Coupling

Caption: Sequential preparation of the active monomeric cysteine reagent for coupling.

References

  • Vertex AI Search. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Cysteine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 34(4), 336-342. Retrieved from [Link]

  • Sato, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(7), 434-441. Retrieved from [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. Retrieved from [Link]

  • ResearchGate. (n.d.). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (n.d.). L-Cysteine Ethyl Ester HCl: A Technical Guide to its Fundamental Properties and Applications.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Racemization During Amino Acid Activation.
  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
  • ResearchGate. (n.d.). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Retrieved from [Link]

Sources

Troubleshooting

Ideal long-term storage conditions to prevent degradation of (H-Cys-oet)2 2hcl

Technical Support Center Topic: Ideal Long-Term Storage Conditions to Prevent Degradation of L-Cystine bis(ethyl ester) dihydrochloride [(H-Cys-OEt)₂·2HCl] Introduction L-Cystine bis(ethyl ester) dihydrochloride, denoted...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Ideal Long-Term Storage Conditions to Prevent Degradation of L-Cystine bis(ethyl ester) dihydrochloride [(H-Cys-OEt)₂·2HCl]

Introduction

L-Cystine bis(ethyl ester) dihydrochloride, denoted as (H-Cys-OEt)₂·2HCl, is a disulfide-linked dimer of cysteine ethyl ester. Its stability and solubility, enhanced by the disulfide bond and dihydrochloride salt form, make it a valuable precursor in pharmaceutical development, particularly for agents targeting oxidative stress.[1] However, like all specialized reagents, its chemical integrity is contingent upon precise storage and handling. Improper storage can lead to degradation, compromising experimental outcomes, reproducibility, and the overall validity of research findings.

This guide, developed by our team of application scientists, provides a comprehensive framework for the optimal long-term storage of (H-Cys-OEt)₂·2HCl. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that safeguard your research materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for the long-term storage of solid (H-Cys-OEt)₂·2HCl?

Exclusion of moisture is paramount. (H-Cys-OEt)₂·2HCl is a hygroscopic salt, meaning it readily absorbs water from the atmosphere.[2][3] This absorbed moisture can initiate the hydrolysis of the ethyl ester linkages, converting them to carboxylic acids and altering the compound's chemical identity and performance.

Q2: What is the recommended temperature for long-term storage?

For long-term stability (months to years), the lyophilized powder should be stored at -20°C or lower , with -80°C being preferable for maximum longevity.[4][5][6][7] While some suppliers may suggest storage at ≤ -4°C for shorter periods[1], colder temperatures significantly slow down all potential degradation reactions.

Q3: How should I handle the vial when removing a sample for an experiment?

To prevent moisture contamination, you must allow the sealed vial to warm to room temperature inside a desiccator before opening it.[4][8][9] Opening a cold vial exposes the powder to ambient air, causing atmospheric moisture to condense on the cold surfaces, which will compromise the integrity of the remaining stock.

Q4: What are the primary degradation pathways I should be concerned about?

There are two main pathways:

  • Ester Hydrolysis: As mentioned, moisture can hydrolyze the ethyl ester groups to carboxylic acids. This is often the primary concern for the solid form if exposed to humidity.

  • Disulfide Bond Scrambling/Reduction: While the disulfide bond is relatively stable, it can undergo cleavage or exchange reactions, particularly in solution at non-optimal pH or in the presence of reducing contaminants.[10]

Q5: Can I store (H-Cys-OEt)₂·2HCl in a solution?

It is strongly discouraged to store this compound in solution for any significant length of time.[4][6][11] Aqueous solutions are far less stable than the solid form.[2][4] If you must prepare a stock solution, it should be made fresh for immediate use. For any unavoidable short-term storage, prepare single-use aliquots in an oxygen-free buffer (pH 5-6), purge with an inert gas like argon or nitrogen, and store at -80°C for no more than a few days.[3][4][6] Avoid all freeze-thaw cycles, as they accelerate degradation.[3][4][6]

Section 2: Troubleshooting Guide

This section addresses common issues that may indicate compound degradation.

Observed Problem Potential Cause(s) Preventative Measures & Corrective Actions
Change in Appearance (e.g., clumping, discoloration, oily residue)Moisture Absorption/Hygroscopicity: The powder has absorbed atmospheric water, leading to physical changes and likely initiating hydrolysis.[2][3]Prevention: Always store in a desiccator. Allow the vial to warm to room temperature in a desiccator before opening. Backfill the vial with an inert gas (argon or nitrogen) before resealing. Action: Discard the stock. It is not reliable for quantitative experiments.
Reduced Purity in HPLC/LC-MS Analysis (e.g., new peaks appearing)Ester Hydrolysis: A new peak corresponding to the hydrolyzed di-acid or mono-acid form may appear. Disulfide Cleavage/Exchange: Peaks corresponding to the free thiol monomer (H-Cys-OEt) or other disulfide species may be observed.[10]Prevention: Strictly adhere to anhydrous storage and handling protocols. For solutions, use freshly prepared, de-gassed buffers at a slightly acidic pH (5-6) to minimize thiol oxidation if the disulfide bond breaks.[3][6] Action: Characterize the impurities via mass spectrometry to confirm the degradation pathway. Optimize handling and storage based on the identified cause.
Poor or Inconsistent Solubility Formation of Degradation Products: Hydrolyzed forms or other byproducts may have different solubility profiles. Aggregation: Over time, improper storage can lead to the formation of insoluble aggregates.Prevention: Ensure the compound remains a free-flowing powder through proper moisture exclusion. Aliquot the original stock upon receipt to avoid repeatedly handling the main supply. Action: Attempt solubilization with gentle sonication, but do not heat.[8] If solubility issues persist, the stock is likely compromised and should be replaced.

Section 3: Detailed Protocols & Methodologies

Protocol 3.1: Recommended Procedure for Long-Term Storage of Solid (H-Cys-OEt)₂·2HCl

This protocol is designed to maximize the shelf-life and preserve the integrity of the solid compound.

Materials:

  • Vial of (H-Cys-OEt)₂·2HCl (as received)

  • Dry, inert gas (Argon or Nitrogen) with tubing

  • Low-humidity glove box or glove bag (Recommended)

  • Analytical balance

  • Multiple smaller, sealable, amber glass vials suitable for low-temperature storage

  • Laboratory desiccator

  • -80°C freezer

Procedure:

  • Acclimatization: Upon receipt, place the sealed manufacturer's vial inside a desiccator at room temperature for at least 2-3 hours to ensure it is free of external condensation.

  • Aliquoting (Best Practice): Perform this step in a low-humidity environment, such as a glove box. a. Quickly weigh out appropriate quantities of the lyophilized powder for single or limited use into the smaller, pre-labeled amber vials. b. Working with one aliquot vial at a time, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds. c. Immediately and tightly seal the vial cap. Parafilm can be used for an additional seal.

  • Storage: Place the sealed original vial and all aliquots into a labeled container. Store this container in a -80°C freezer.

  • Retrieval for Use: a. Transfer one aliquot vial from the freezer to a desiccator. b. Allow the vial to warm completely to room temperature within the desiccator (this can take 1-2 hours). c. Once at room temperature, the vial can be opened to weigh out the compound for your experiment.

Protocol 3.2: Preparation and Short-Term Storage of Stock Solutions

As a rule, solutions should be used immediately. This protocol is for situations where brief storage is unavoidable.

Materials:

  • Aliquot of solid (H-Cys-OEt)₂·2HCl

  • Sterile, oxygen-free buffer (e.g., phosphate buffer at pH 5.0-6.0)

  • Low-protein-binding microcentrifuge tubes

  • Inert gas source

Procedure:

  • Solvent Preparation: Degas your chosen buffer by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution: a. Following Protocol 3.1, bring an aliquot of the solid powder to room temperature. b. Dissolve the powder in the de-gassed buffer to your target concentration.

  • Aliquoting: Immediately divide the stock solution into single-use volumes in low-protein-binding tubes.

  • Inert Gas Purge: Purge the headspace of each microcentrifuge tube with inert gas before sealing.

  • Storage: Immediately flash-freeze the aliquots and store them at -80°C.

  • Usage: Use a fresh aliquot for each experiment. Do not thaw and refreeze. Solutions stored this way should ideally be used within 24-48 hours.

Section 4: Scientific & Mechanistic Insights

4.1: The Chemistry of Degradation

Understanding the "why" behind these protocols is key to their successful implementation. The two primary degradation mechanisms are governed by fundamental chemical principles:

  • Ester Hydrolysis: This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The presence of the dihydrochloride salt makes the solution slightly acidic upon dissolution, which can catalyze this reaction. Storing the compound as a dry solid at low temperatures minimizes both the availability of water and the kinetic energy required for the reaction to proceed.

  • Disulfide Chemistry: The S-S bond has a relatively low bond energy. It is susceptible to nucleophilic attack, most commonly by a free thiol (thiol-disulfide exchange) or reduction. While (H-Cys-OEt)₂·2HCl does not have a free thiol, trace contaminants or conditions that generate one can initiate a chain reaction of disulfide scrambling. Maintaining a slightly acidic pH (5-6) in solution keeps any inadvertently formed thiols protonated (-SH rather than the more nucleophilic thiolate -S⁻), reducing their reactivity.[10]

4.2: Visualization of Degradation Pathways

The following diagram illustrates the primary sites of vulnerability on the (H-Cys-OEt)₂·2HCl molecule.

cluster_main (H-Cys-OEt)₂·2HCl Structure cluster_products Degradation Products main_struct OEt | C=O | NH₃⁺-CH | CH₂ | S | S | CH₂ | NH₃⁺-CH | C=O | OEt p1 main_struct:n->p1 p2 main_struct:s->p2 hydrolysis Ester Hydrolysis Product: Di-acid form (H-Cys-OH)₂ reduction Disulfide Reduction Product: Free Thiol (H-Cys-OEt) p1->hydrolysis H₂O (Moisture) p2->reduction Reducing Agent

Caption: Primary degradation pathways for (H-Cys-OEt)₂·2HCl.

4.3: Storage Condition Selection Workflow

This decision tree provides a logical workflow for determining the appropriate storage action upon receiving and using the compound.

G start Compound Received decision_form Form of Compound? start->decision_form solid Solid (Lyophilized) decision_form->solid Solid solution Solution decision_form->solution Solution decision_duration Storage Duration? solid->decision_duration discard Discard After Use Do Not Store solution->discard short_term Short-Term (< 1 month) decision_duration->short_term Short long_term Long-Term (> 1 month) decision_duration->long_term Long store_minus_20 Store at -20°C in Desiccator short_term->store_minus_20 store_minus_80 Aliquot & Store at -80°C under Inert Gas long_term->store_minus_80

Caption: Decision workflow for storing (H-Cys-OEt)₂·2HCl.

References

  • Wikipedia. (2023). Cystamine. Retrieved from Wikipedia. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from NY.Gov. [Link]

  • Zhu, F., et al. (2023). Best practices for cysteine analysis. Science Exploration Press. [Link]

  • Ataman Kimya. (n.d.). CYSTEAMINE HYDROCHLORIDE. Retrieved from Ataman Kimya. [Link]

  • Al-Rubaiy, A., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Pharmaceuticals. [Link]

  • Zhu, F., et al. (2023). Best practices for cysteine analysis. PMC - NIH. [Link]

  • LifeTein. (n.d.). How to dissolve peptides with disulfide bonds? Retrieved from LifeTein. [Link]

  • Chemsrc. (2025). H-Cys-OEt.HCl. Retrieved from Chemsrc. [Link]

  • Balik, A., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

  • ChemBK. (2025). H-Cys-OEt.HCl. Retrieved from ChemBK. [Link]

  • Aapptec. (n.d.). (H-Cys-OMe)2 2HCl, CAS 32854-09-4, L-Cystine dimethyl ester dihydrochloride salt. Retrieved from Aapptec Peptides. [Link]

  • Timon-Gomez, A., et al. (2021). Global profiling of N-terminal cysteine–dependent degradation mechanisms. PMC - NIH. [Link]

  • Peptide Sciences. (2026). Peptide Storage: Best Practices For Stability And Longevity. Retrieved from Peptide Sciences. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from GenScript. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from BioProcess International. [Link]

  • ResearchGate. (2026). Chemical Pathways of Peptide and Protein Degradation. Retrieved from ResearchGate. [Link]

  • Reactome Pathway Database. (n.d.). Cysteine is degraded to pyruvate and H2S. Retrieved from Reactome. [Link]

  • MDPI. (2022). Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions. Retrieved from MDPI. [Link]

Sources

Optimization

Removing HCl salt from (H-Cys-oet)2 2hcl for free base applications

Welcome to the Technical Support Center for Amino Acid Ester Handling. This guide is specifically engineered for researchers and drug development professionals working with L-Cystine diethyl ester dihydrochloride ((H-Cys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid Ester Handling. This guide is specifically engineered for researchers and drug development professionals working with L-Cystine diethyl ester dihydrochloride ((H-Cys-OEt)₂·2HCl) .

Removing the HCl salt to liberate the free base is a critical but delicate operation. Unlike standard amino acids, this molecule presents a dual-threat degradation profile: a base-sensitive ethyl ester and a redox-sensitive disulfide bridge[1]. This guide provides the mechanistic reasoning and self-validating protocols required to successfully isolate the free base without compromising structural integrity.

Part 1: Core Troubleshooting Guide (Mechanistic Q&A)

Q: Why does my product degrade or polymerize when I use NaOH to neutralize the HCl salt? A: Strong bases (pH > 10) trigger two destructive pathways. First, the ethyl ester undergoes rapid saponification (base-catalyzed hydrolysis) back to the carboxylic acid. Second, disulfide bonds (–S–S–) are highly sensitive to alkaline conditions. The pKa of a free cysteine thiol is roughly 8.3[2]. At high pH, trace thiolate anions (S⁻) are favored, which act as reactive nucleophiles that attack intact disulfide bonds, initiating irreversible thiol-disulfide exchange and potential β-elimination[3]. To maintain structural integrity, the pH must be strictly buffered below 8.5.

Q: I extracted the free base using a mild aqueous buffer, but the yield is extremely low. Where did it go? A: L-Cystine diethyl ester free base retains moderate water solubility due to its extensive hydrogen-bonding network (four heteroatom sites per monomer unit). If your aqueous phase is not sufficiently saturated with salts, the free base will partition poorly into the organic layer. Causality & Solution: You must force the organic partitioning via the "salting-out" effect. Use a saturated brine (NaCl) wash and a moderately polar aprotic extraction solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[4].

Q: Can I store the isolated free base for future experiments? A: It is highly discouraged. Free amino acid esters are thermodynamically driven to undergo intermolecular aminolysis upon standing, forming diketopiperazines (cyclic dipeptides) or linear oligomers. The free base should be generated in situ or used immediately after ex situ isolation.

Part 2: Quantitative Data & Base Selection Matrix

Selecting the correct base is a balance between achieving complete neutralization (pKa of the amine hydrochloride is ~9.0) and preventing ester/disulfide degradation.

Base ChoiceMax Aqueous pHDisulfide Cleavage RiskEster Hydrolysis RiskApplication Recommendation
NaOH (1M) > 13.0CriticalCriticalDo Not Use
Na₂CO₃ (Sat.) ~ 10.5ModerateModerateUse with extreme caution (< 5°C)
NaHCO₃ (Sat.) ~ 8.1LowLowOptimal for Ex Situ Isolation
DIPEA / NMM N/A (Organic)LowLowOptimal for In Situ Coupling

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Aqueous Biphasic Freebasing (Ex Situ Isolation)

Use this protocol when you need the purified free base as an isolated oil for downstream structural characterization or non-standard coupling.

  • Dissolution: Dissolve 1.0 eq of (H-Cys-OEt)₂·2HCl in cold, deionized water (0–5 °C). Causality: The ice bath suppresses the thermal kinetics of ester hydrolysis.

  • Layering: Layer the aqueous solution with 2 volumes of cold Ethyl Acetate (EtOAc).

  • Neutralization: Under vigorous biphasic stirring, slowly add saturated aqueous NaHCO₃ dropwise.

    • Self-Validation Checkpoint: You will observe effervescence (CO₂ gas evolution). Continue addition until gas evolution ceases and the aqueous phase tests at pH 7.5–8.0 via pH paper.

  • Extraction: Transfer to a separatory funnel. Separate the phases and extract the aqueous layer twice more with fresh EtOAc[5].

  • Salting Out: Wash the combined organic layers with saturated aqueous NaCl (brine) to force any residual water and dissolved free base into the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo on a rotary evaporator. Keep the water bath strictly below 30 °C.

  • Result: The free base will present as a viscous, pale oil. Use immediately.

Protocol B: In Situ Neutralization (For Peptide Synthesis)

Use this protocol when the free base is directly entering an amide coupling reaction. This avoids water entirely, eliminating hydrolysis risks.

  • Suspension: Suspend 1.0 eq of (H-Cys-OEt)₂·2HCl in anhydrous DCM or DMF at 0 °C.

  • Neutralization: Add 2.05 to 2.20 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

    • Self-Validation Checkpoint: The cloudy suspension of the hydrochloride salt will rapidly clear into a homogeneous solution as the free base is generated and dissolves into the organic solvent.

  • Coupling: Immediately add your pre-activated carboxylic acid or peptide sequence to the solution[4].

Part 4: Workflow Visualization

FreebaseWorkflow Start L-Cystine diethyl ester dihydrochloride Decision Application Type? Start->Decision InSitu Direct Peptide Coupling (In Situ) Decision->InSitu Synthesis ExSitu Isolation Required (Ex Situ) Decision->ExSitu Isolation DIPEA Add DIPEA/NMM (2.0-2.2 eq) in DMF/DCM InSitu->DIPEA NaHCO3 Biphasic Neutralization (NaHCO3 / EtOAc) ExSitu->NaHCO3 Risk1 Risk: Epimerization Control: Monitor Base Eq. DIPEA->Risk1 Risk2 Risk: Ester Hydrolysis Control: T < 5°C, pH < 8 NaHCO3->Risk2

Decision matrix for (H-Cys-OEt)2 2HCl freebasing based on downstream application.

Part 5: Frequently Asked Questions (FAQs)

Can I use an anion exchange resin instead of aqueous extraction? Yes. Weakly basic macroporous resins (like Amberlyst A21 in the free base form) can scavenge HCl directly in organic solvents (like methanol or DCM) without exposing the molecule to water. Simply stir the resin with the salt suspension until the solution clears, then filter off the resin.

How do I analytically verify if the disulfide bond broke during freebasing? Run a non-reducing LC-MS. The intact free base dimer will show a mass of ~296 Da[1]. If the basic conditions caused disulfide cleavage or reduction, you will observe a mass shift to ~149 Da (the cysteine ethyl ester monomer).

Why did my isolated free base turn into a white solid after a few days in the fridge? This is a classic sign of diketopiperazine formation or oligomerization. The free amine of one molecule has attacked the ethyl ester of another. Discard the material and prepare a fresh batch.

References

  • "Diethyl L-cystinate: A Technical Guide for Researchers" - Benchchem. 1

  • "Disulfide" - Wikipedia. 3

  • "What is a Disulfide Bond in Proteins" - Creative Proteomics. 2

  • "N-Boc-Glycine Ethyl Ester|CAS 14719-37-0" - Benchchem. 4

  • "Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate" - ACS Publications.5

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency with (H-Cys-OEt)₂·2HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and stereochemical challenges associated with L-Cystine diethyl ester dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and stereochemical challenges associated with L-Cystine diethyl ester dihydrochloride (CAS 583-89-1), commonly denoted as (H-Cys-OEt)₂·2HCl.

While this reagent is an exceptional building block for synthesizing symmetric disulfide-bridged peptides without requiring post-synthetic oxidation[1], its dimeric structure and dihydrochloride salt form introduce significant hurdles in solubility, steric hindrance, and epimerization. This guide synthesizes field-proven insights to help you troubleshoot and optimize your organic synthesis workflows.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: My coupling reaction shows low conversion and unreacted starting material. Why is (H-Cys-OEt)₂·2HCl failing to react?

  • The Causality: The dihydrochloride salt of L-cystine diethyl ester possesses a highly stable crystal lattice, rendering it virtually insoluble in standard non-polar coupling solvents like Dichloromethane (DCM)[1]. Furthermore, the amine groups are fully protonated ( −NH3+​ ), making them non-nucleophilic and incapable of attacking an activated ester.

  • The Solution: Solvent selection and neutralization are critical. Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). You must add at least 2.2 equivalents of a tertiary amine base—such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)—to liberate the free amines immediately prior to coupling[2].

Q2: I am observing a high degree of epimerization (formation of D-Cys residues) in my final product. How can I prevent this?

  • The Causality: Cysteine derivatives are notoriously prone to base-catalyzed epimerization at the α -carbon during carboxyl activation. This occurs either through direct enolization or the formation of an azlactone intermediate[3]. The strongly basic conditions required to neutralize the 2HCl salt of the cystine dimer exacerbate this risk.

  • The Solution: Shift your coupling chemistry. While uronium salts like HATU are highly efficient, they often promote epimerization in cysteine residues. The use of Diisopropylcarbodiimide (DIC) combined with the acidic additive OxymaPure has been proven to uniquely suppress cysteine epimerization while maintaining high coupling efficiency[4]. If a base must be used, utilize a sterically hindered, less basic alternative like 2,4,6-trimethylpyridine (collidine) and lower the reaction temperature to 0°C.

Q3: LC-MS analysis shows asymmetric monomers and unexpected masses. What is causing disulfide scrambling?

  • The Causality: The disulfide bond in the cystine dimer is highly dynamic. It is susceptible to cleavage or exchange (scrambling) when exposed to strong bases, trace reducing agents, or prolonged reaction times at elevated temperatures.

  • The Solution: Maintain strict environmental control. Never use reducing agents (e.g., DTT, TCEP) in your reaction mixture or workup. Pre-activate your carboxylic acid partner before introducing the neutralized (H-Cys-OEt)₂ to minimize the time the disulfide bond is exposed to basic conditions.

Part 2: Quantitative Data & Reagent Selection

To maximize coupling efficiency while minimizing side reactions, selecting the correct coupling reagent system is paramount. The table below summarizes the quantitative performance metrics of common coupling systems when applied to (H-Cys-OEt)₂·2HCl.

Coupling SystemBase RequiredAvg. Coupling Yield (2h)Epimerization Risk (D-Cys %)Best Use Case
HATU / HOAt 2.2 eq DIEA> 95%High (5 - 12%)Coupling highly sterically hindered, non-chiral building blocks.
EDC / HOBt 2.2 eq NMM70 - 80%Moderate (2 - 5%)Standard aqueous-compatible synthesis; requires longer reaction times.
DIC / Oxyma None (or 0.1 eq)> 90%Low (< 1%) Optimal: Stereosensitive synthesis of chiral peptides[4].
BOP / DIEA 2.5 eq DIEA85 - 90%Moderate (3 - 6%)Multi-step organic synthesis of γ -GluCys conjugates[2].

Part 3: Visualizing the Workflows

Troubleshooting Decision Matrix

Use this logical workflow to diagnose and resolve coupling failures in real-time.

Troubleshooting Start Issue: Low Coupling Yield or Impure Product Solubility Is the (H-Cys-OEt)2·2HCl fully dissolved? Start->Solubility Base Action: Add 2.2 eq DIEA Use DMF or NMP solvent Solubility->Base No Epimerization Is D-Cys epimerization >5% detected? Solubility->Epimerization Yes Success Proceed to Workup (LC-MS Validation) Base->Success CouplingAgent Action: Switch to DIC/Oxyma Limit base to 0.1 eq Epimerization->CouplingAgent Yes Sterics Are you coupling a bulky amino acid? Epimerization->Sterics No CouplingAgent->Success HATU Action: Use HATU/HOAt Extend reaction time Sterics->HATU Yes Sterics->Success No HATU->Success

Figure 1: Diagnostic workflow for resolving (H-Cys-OEt)₂·2HCl coupling inefficiencies.

Mechanistic Reaction Pathway

Understanding the order of addition is critical to preventing disulfide scrambling and epimerization.

ReactionPathway Reactant1 Fmoc-AA-OH (Protected Amino Acid) Activation Activation DIC / Oxyma Reactant1->Activation Reactant2 (H-Cys-OEt)2 · 2HCl (L-Cystine Diethyl Ester) Neutralization Neutralization (DIEA in DMF) Reactant2->Neutralization Intermediate Active Ester Intermediate Activation->Intermediate Product Symmetric Disulfide Dipeptide (Fmoc-AA-Cys-OEt)2 Intermediate->Product Amide Bond Formation Neutralization->Intermediate Nucleophilic Attack

Figure 2: Optimal reaction pathway for symmetric dipeptide synthesis using DIC/Oxyma.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Symmetric Dipeptide Coupling using DIC/Oxyma Objective: Synthesize a symmetric (Fmoc-AA-Cys-OEt)₂ dimer while maintaining <1% epimerization.

Step 1: Pre-Activation of the Carboxylic Acid

  • In a dry, round-bottom flask under inert atmosphere (Argon), dissolve 2.2 equivalents of your protected amino acid (e.g., Fmoc-AA-OH) and 2.2 equivalents of OxymaPure in anhydrous DMF (0.1 M concentration).

  • Cool the mixture to 0°C using an ice bath.

  • Add 2.2 equivalents of DIC dropwise. Stir for 5–10 minutes to form the active ester intermediate.

  • Causality Note: Pre-activation prevents the cystine dimer from sitting in an unreacted state, minimizing the window for disulfide scrambling.

Step 2: Neutralization of the Cystine Dimer

  • In a separate vial, suspend 1.0 equivalent of (H-Cys-OEt)₂·2HCl in a minimal amount of anhydrous DMF.

  • Add 2.2 equivalents of DIEA (or collidine for highly sensitive substrates) dropwise while vortexing.

  • Validation Check: The cloudy suspension should become a clear, homogenous solution within 2 minutes, confirming the crystal lattice of the 2HCl salt has been broken and the amines are free.

Step 3: Coupling

  • Transfer the neutralized cystine solution dropwise into the pre-activated amino acid mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Step 4: In-Process Validation (Self-Validating System)

  • After 2 hours, extract a 5 µL aliquot and dilute it in 100 µL of Acetonitrile.

  • Analyze via LC-MS.

  • Validation Parameters: Confirm the disappearance of the starting material mass and the presence of the target [M+H]+ symmetric dimer mass. If asymmetric monomers are detected, it indicates premature disulfide cleavage.

Step 5: Workup and Isolation

  • Quench the reaction by adding a few drops of water.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous Citric Acid (to remove unreacted amines and DIEA), 5% NaHCO3​ (to remove unreacted acids and Oxyma), and Brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Evidence in Lager Yeasts of β-Lyase Activity Breaking Down γ-GluCys-Conjugates More Efficiently Than Cys-Conjugates to Odorant Beer Polyfunctional Thiols . MDPI. URL: [Link]

  • An Improved Coupling Method for Peptide Synthesis at Elevated Temperature . Interanalyt. URL: [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids . ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: L-Cystine Diethyl Ester vs. L-Cystine Dimethyl Ester Dihydrochlorides

A Guide for Researchers in Peptide Synthesis and Drug Development As Senior Application Scientists, we often guide researchers through the nuanced choices of starting materials that can significantly impact experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Peptide Synthesis and Drug Development

As Senior Application Scientists, we often guide researchers through the nuanced choices of starting materials that can significantly impact experimental outcomes. This guide provides an in-depth comparison of two closely related yet distinct reagents: L-cystine diethyl ester dihydrochloride, denoted as (H-Cys-OEt)₂·2HCl, and L-cystine dimethyl ester dihydrochloride, (H-Cys-OMe)₂·2HCl. The choice between these two molecules, differing only by a single methylene group in their ester functions, can have subtle but critical implications for reaction kinetics, product yields, and purification strategies.

This guide moves beyond a simple cataloging of properties to explore the underlying chemical principles and provide practical, data-driven insights. We will delve into their comparative reactivity in key applications, supported by experimental protocols and mechanistic considerations.

Structural and Physicochemical Properties: The Foundation of Reactivity

At first glance, the structures of (H-Cys-OEt)₂·2HCl and (H-Cys-OMe)₂·2HCl are remarkably similar. Both are dihydrochloride salts of L-cystine, featuring a central disulfide bond and two primary amino groups. The key distinction lies in the esterification of the carboxylic acid groups: ethyl esters in the former and methyl esters in the latter.

Property(H-Cys-OEt)₂·2HCl(H-Cys-OMe)₂·2HClRationale for Difference
Molecular Formula C₁₀H₂₂Cl₂N₂O₄S₂C₈H₁₈Cl₂N₂O₄S₂Difference of two CH₂ groups.
Molecular Weight 361.33 g/mol 333.28 g/mol The ethyl ester is heavier due to the additional methylene groups.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderTypical appearance for amino acid salts.
Solubility Soluble in water and methanol.Soluble in water and methanol.The salt form enhances polarity and solubility in polar protic solvents.
Steric Hindrance Slightly higher due to the ethyl groups.Lower due to the methyl groups.The ethyl group is bulkier than the methyl group.
Electronic Effect Ethyl group is slightly more electron-donating.Methyl group is less electron-donating.Alkyl groups are weakly electron-donating via induction.

This seemingly minor structural difference influences both steric and electronic properties, which in turn dictates their reactivity in various chemical transformations.

Comparative Reactivity in Key Transformations

The primary utility of these reagents lies in their ability to introduce a protected cysteine residue into a molecular framework. This typically involves two key reaction types: reduction of the disulfide bond and subsequent reactions of the resulting free thiol and amino groups.

Disulfide Bond Reduction

The disulfide bond is the most reactive site in these molecules under reducing conditions. The goal is to cleave the S-S bond to generate two equivalents of the corresponding cysteine ester.

The reduction of disulfide bonds is typically achieved via thiol-disulfide exchange with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] The reaction proceeds through a nucleophilic attack of the thiolate from the reducing agent on one of the sulfur atoms of the disulfide bond.

Comparative Insights:

  • Steric Effects: The ethyl groups of (H-Cys-OEt)₂·2HCl present a slightly greater steric shield around the disulfide bond compared to the methyl groups of (H-Cys-OMe)₂·2HCl. While this difference is minor, it could lead to a marginally slower reduction rate for the diethyl ester, as the accessibility of the disulfide bond to the reducing agent may be slightly impeded.[2][3] Studies on sterically hindered disulfide bonds have shown that increased bulk around the S-S bond can decrease the rate of reduction.[4]

  • Electronic Effects: The ethyl group is a slightly stronger electron-donating group than the methyl group. This could, in principle, slightly increase the electron density of the sulfur atoms, making them marginally less electrophilic and thus less susceptible to nucleophilic attack. However, this electronic effect is likely to be minimal and secondary to steric considerations.

Experimental Protocol: Comparative Reduction of (H-Cys-OEt)₂·2HCl and (H-Cys-OMe)₂·2HCl

This protocol allows for the parallel reduction of both compounds, enabling a direct comparison of their reaction progress.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of (H-Cys-OEt)₂·2HCl in deoxygenated phosphate buffer (pH 7.4).

    • Prepare a 0.1 M solution of (H-Cys-OMe)₂·2HCl in deoxygenated phosphate buffer (pH 7.4).

    • Prepare a 0.5 M solution of Dithiothreitol (DTT) in the same deoxygenated buffer.

  • Reaction Setup:

    • In separate reaction vessels, add 1 mL of the (H-Cys-OEt)₂·2HCl solution and 1 mL of the (H-Cys-OMe)₂·2HCl solution.

    • Initiate the reaction by adding 2.2 equivalents of the DTT solution to each vessel.

  • Monitoring the Reaction:

    • The progress of the reduction can be monitored by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

    • The concentration of free thiols can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis:

    • Plot the concentration of free thiol generated over time for both reactions. The initial rate of the reaction can be determined from the slope of the curve. This will provide a quantitative comparison of the reduction kinetics.

G cluster_0 Reduction Workflow Start Start Prepare Solutions Prepare 0.1M Substrate and 0.5M DTT Solutions Start->Prepare Solutions Reaction Mix Substrate and DTT (1:2.2 molar ratio) Prepare Solutions->Reaction Monitoring Monitor Thiol Formation (Ellman's Reagent) Reaction->Monitoring Analysis Plot [Thiol] vs. Time Compare Rates Monitoring->Analysis End End Analysis->End

Caption: Workflow for comparing disulfide reduction rates.

Ester Stability and Hydrolysis

A critical point of differentiation is the stability of the ester groups. In aqueous solutions, particularly under non-neutral pH conditions or in the presence of esterases, these esters can hydrolyze back to the carboxylic acid.

  • L-cystine dimethyl ester ((H-Cys-OMe)₂·2HCl): Methyl esters are generally more susceptible to hydrolysis than ethyl esters. This is due to the lower steric hindrance of the methyl group, allowing easier access of water or hydroxide ions to the carbonyl carbon. In some contexts, such as in the design of inhibitors for L-cystine crystallization, the instability of the dimethyl ester is a known drawback, leading to its conversion back to the problematic L-cystine.[5]

  • L-cystine diethyl ester ((H-Cys-OEt)₂·2HCl): The ethyl ester offers greater stability against spontaneous and enzyme-mediated hydrolysis. This can be advantageous in applications where the ester group is intended to remain intact throughout a series of synthetic steps or during in-vitro experiments.

The choice between the two esters can therefore be a strategic one: if rapid conversion to the free acid is desired (for example, in a prodrug strategy), the dimethyl ester may be preferable. Conversely, for applications requiring a stable, protected cysteine derivative, the diethyl ester is the more robust option.[6]

Applications in Peptide Synthesis and Bioconjugation

Following the reduction of the disulfide bond, the resulting cysteine esters (H-Cys-OEt and H-Cys-OMe) are valuable intermediates in solid-phase or solution-phase peptide synthesis. The free amino group can be coupled to an activated carboxylic acid, and the thiol group can be used for forming new disulfide bonds or for conjugation to other molecules.

In this context, the primary difference again relates to the properties of the ester group:

  • Deprotection: The ester group serves as a protecting group for the carboxylic acid. At the end of a synthesis, this group must often be removed. The higher reactivity of the methyl ester can be an advantage here, as it can be cleaved under milder basic conditions than the ethyl ester.

  • Solubility and Handling: The choice of ester can influence the solubility of the intermediate peptides in various solvents used in synthesis and purification, which can have a practical impact on yields and purity.

G CystineEster (H-Cys-OR)₂·2HCl R = Me or Et Reduction Disulfide Reduction (e.g., DTT, TCEP) CystineEster->Reduction CysteineEster 2 x H-Cys-OR Free Thiol & Amine Reduction->CysteineEster PeptideCoupling Peptide Coupling (Amine Reactivity) CysteineEster->PeptideCoupling ThiolReaction Thiol-based Reactions (e.g., Disulfide Formation, Conjugation) CysteineEster->ThiolReaction

Caption: General reaction pathway for cystine esters.

Conclusion and Recommendations

The choice between (H-Cys-OEt)₂·2HCl and (H-Cys-OMe)₂·2HCl is a nuanced one, guided by the specific requirements of the experimental design.

  • Choose L-cystine dimethyl ester dihydrochloride ((H-Cys-OMe)₂·2HCl) when:

    • Faster reaction kinetics are desired, and the slightly lower steric hindrance is an advantage.

    • The ester group is intended as a temporary protecting group that needs to be removed under mild conditions.

    • Slightly higher susceptibility to hydrolysis is acceptable or even desired.

  • Choose L-cystine diethyl ester dihydrochloride ((H-Cys-OEt)₂·2HCl) when:

    • Greater stability of the ester group against hydrolysis is paramount.

    • The reaction conditions are harsh, and a more robust protecting group is needed.

    • Slightly slower reaction kinetics for disulfide reduction are acceptable.

Ultimately, the optimal choice depends on a careful consideration of the reaction conditions, the desired final product, and the overall synthetic strategy. For many standard applications, the differences may be minor, but in demanding syntheses or in the development of sensitive biological systems, the greater stability of the diethyl ester often provides a tangible advantage.

References

  • ResearchGate. (n.d.). Mechanism of disulfide reduction by phosphines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Retrieved from [Link]

  • Portland Press. (2021). From structure to redox: the diverse functional roles of disulfides and implications in disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Retrieved from [Link]

  • Wikipedia. (n.d.). Disulfide (biochemistry). Retrieved from [Link]

  • PubMed. (2003). Steric effects governing disulfide bond interchange during thermal aggregation in solutions of beta-lactoglobulin B and alpha-lactalbumin. Retrieved from [Link]

  • ResearchGate. (2016). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Retrieved from [Link]

  • Nature. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Retrieved from [Link]

  • ACS Publications. (2023). Steric Hindrance-Engineered Redox-Responsive Disulfide-Bridged Homodimeric Prodrug Nanoassemblies for Spatiotemporally Balanced Cancer Chemotherapy. Retrieved from [Link]

  • LookChem. (n.d.). Cas 32854-09-4, Dimethyl L-cystinate dihydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:32854-09-4 | L-Cystine, 1,1'-dimethyl ester, hydrochloride. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2021). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for (H-Cys-OEt)2·2HCl Purity Assessment

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of L-Cystine diethyl ester dihydrochloride, ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of L-Cystine diethyl ester dihydrochloride, often abbreviated as (H-Cys-OEt)2·2HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering comparative data to illustrate a robust and reliable analytical procedure. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3].

Introduction: The Analytical Imperative for (H-Cys-OEt)2·2HCl

(H-Cys-OEt)2·2HCl is the dihydrochloride salt of the diethyl ester of L-cystine[4]. As a derivative of a naturally occurring amino acid, it serves as a critical building block in pharmaceutical development and biochemical research. Its purity is paramount, as even trace impurities can affect efficacy, safety, and stability of the final product. An HPLC purity method must therefore be not only precise and accurate but also "stability-indicating." This means the method must be able to definitively separate the intact active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities[5][6].

This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, a common and powerful technique for such analyses[4][7]. We will proceed through each critical validation characteristic as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][8][9].

The Validation Workflow: A Systematic Approach

A successful validation is not a single experiment but a series of interconnected studies. The overall process ensures the method is reliable for routine use.

G Dev Method Development Protocol Validation Protocol Definition Dev->Protocol Define Parameters Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness SST System Suitability Criteria Specificity->SST Data informs criteria Linearity->SST Data informs criteria Accuracy->SST Data informs criteria Precision->SST Data informs criteria Limits->SST Data informs criteria Robustness->SST Data informs criteria Report Final Validation Report SST->Report Consolidate Results

Caption: A workflow for HPLC method validation.

Foundational Elements: System & Method

Before validation can commence, a suitable chromatographic system must be established.

Proposed HPLC Method: A Starting Point

For a compound like (H-Cys-OEt)2·2HCl, a reversed-phase method provides excellent resolving power. The following presents a typical starting point for method development, which would be optimized prior to formal validation.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase chemistry provides good retention for moderately polar compounds.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTrifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the amine groups. Acetonitrile is a common organic modifier.
Elution GradientA gradient is often necessary to elute potential impurities with different polarities and ensure the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControls retention time stability and improves peak symmetry.
Detection UV at 210 nmThe peptide-like structure lacks a strong chromophore, requiring detection at a low UV wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
System Suitability Testing (SST)

SST is not part of the formal validation but is performed before each analytical run to confirm the system is fit for purpose on that day[10][11][12]. It is a crucial gatekeeper for data quality[11]. Key parameters are established during validation and must be met before any sample analysis.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration[13].
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection system[13].
Resolution (Rs) Rs ≥ 2.0 between analyte and closest peakConfirms the separation of the main peak from any adjacent impurities[13].

Validation Parameter 1: Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2]. For a purity method, this is arguably the most critical parameter. The primary tool for demonstrating specificity is a forced degradation study.

Experimental Protocol: Forced Degradation

The goal of forced degradation is to intentionally stress the (H-Cys-OEt)2·2HCl sample to generate potential degradation products[5][6]. The ICH Q1A(R2) guideline suggests targeting 5-20% degradation to ensure that the analytical method can handle realistic levels of impurities[14].

Procedure:

  • Prepare separate solutions of (H-Cys-OEt)2·2HCl at ~1 mg/mL.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 8 hours. The disulfide bond in cystine derivatives is particularly susceptible to oxidation.

    • Thermal: Heat the solid powder at 105°C for 24 hours.

    • Photolytic: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[15].

  • Analyze the unstressed sample, the stressed samples, and a placebo (if applicable) by the proposed HPLC method.

Comparative Data & Interpretation

The success of the specificity test is determined by evaluating the resulting chromatograms. Peak purity analysis, typically using a photodiode array (PDA) detector, is essential to confirm that the main analyte peak is spectrally homogeneous and free from co-eluting impurities.

Stress Condition% DegradationObservationsPeak Purity
Unstressed 0%Single, sharp peak for (H-Cys-OEt)2·2HCl.Pass
Acid Hydrolysis 12.5%Main peak area decreased; one new impurity peak observed.Pass
Base Hydrolysis 18.2%Main peak area decreased; two new impurity peaks observed.Pass
Oxidation 15.8%Main peak area decreased; significant impurity peak observed.Pass
Thermal 5.5%Minor degradation observed.Pass
Photolytic 3.1%Very minor degradation observed.Pass

Validation Parameter 2: Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol
  • Prepare a stock solution of (H-Cys-OEt)2·2HCl reference standard.

  • Create a series of at least five concentrations spanning the expected working range. For a purity assay, this typically covers 50% to 150% of the nominal test concentration (e.g., if the test concentration is 100 µg/mL, prepare solutions at 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Comparative Data & Interpretation
Concentration (µg/mL)Avg. Peak Area%RSD (n=3)
50498,5000.8%
75751,2000.5%
1001,005,6000.3%
1251,248,9000.4%
1501,502,3000.6%

Linear Regression Analysis:

  • Correlation Coefficient (R²): 0.9998

  • Y-intercept: 1,230 (close to zero)

  • Slope: 10,015

Validation Parameter 3: Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study using spiked samples.

Experimental Protocol
  • Prepare samples of a known matrix (e.g., a placebo formulation) spiked with the (H-Cys-OEt)2·2HCl reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three independent samples at each concentration level (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Comparative Data & Interpretation
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.899.8%
8080.5100.6%
8079.599.4%
100% 100100.2100.2%
10099.199.1%
100100.9100.9%
120% 120119.599.6%
120121.1100.9%
120120.4100.3%
Average Recovery 100.1%
Overall %RSD 0.65%

Validation Parameter 4: Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol
  • Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the variability of the method under typical laboratory conditions.

Comparative Data & Interpretation
Precision LevelAnalystDayInstrumentAvg. Purity (%)%RSD (n=6)
Repeatability 11HPLC-199.850.45%
Intermediate 22HPLC-299.790.51%

Validation Parameters 5 & 6: Detection & Quantitation Limits

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[1].

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[1].

Experimental Protocol

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

  • Signal-to-Noise Approach:

    • LOD is determined at an S/N ratio of approximately 3:1.

    • LOQ is determined at an S/N ratio of approximately 10:1[10].

  • Slope Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Comparative Data & Interpretation
ParameterValue (Slope Method)Value (S/N Method)Acceptance Criteria
LOD 0.05 µg/mL0.06 µg/mLMethod can reliably detect low-level impurities.
LOQ 0.15 µg/mL0.17 µg/mLMethod can quantify impurities at or above this level with acceptable precision and accuracy.

Validation Parameter 7: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol
  • Analyze a standard solution while making small, deliberate changes to key method parameters, one at a time.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Comparative Data & Interpretation
Parameter VariedVariationRetention Time ShiftResolution (Rs)Tailing Factor
Nominal Condition --3.51.1
Flow Rate ± 0.1 mL/min± 10%> 3.2< 1.2
Column Temp. ± 2 °C± 3%> 3.4< 1.2
Mobile Phase pH ± 0.2 units± 5%> 3.3< 1.3

Final Validation Summary

The relationship between the core quantitative validation parameters is essential for ensuring data integrity.

G Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirmed over Precision Precision Precision->Range Confirmed over LOQ LOQ Range->LOQ Lower limit is

Caption: Interdependence of key validation parameters.

This comprehensive validation exercise demonstrates that the proposed HPLC method is specific, linear, accurate, precise, and robust for the determination of (H-Cys-OEt)2·2HCl purity. The method is fit for its intended purpose in a regulated quality control environment.

References

  • Forced Degradation Testing. (n.d.). SGS Singapore. Retrieved March 26, 2026, from [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Pharma Times. Retrieved March 26, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 26, 2026, from [Link]

  • Setting system suitability criteria for detectability in high-performance liquid chromatography methods using signal-to-noise ratio statistical tolerance intervals. (2001, May 11). PubMed. Retrieved March 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 26, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 26, 2026, from [Link]

  • Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996, November). ICH. Retrieved March 26, 2026, from [Link]

  • What Is System Suitability in Method Validation? (2025, July 14). Altabrisa Group. Retrieved March 26, 2026, from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA. Retrieved March 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 26, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). FDA. Retrieved March 26, 2026, from [Link]

  • System Suitability Testing: Ensuring Reliable Results. (2025, October 22). Lab Manager. Retrieved March 26, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. Retrieved March 26, 2026, from [Link]

  • System Suitability in HPLC Analysis. (2023, August 27). Pharmaguideline. Retrieved March 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015, July). FDA. Retrieved March 26, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved March 26, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved March 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager. Retrieved March 26, 2026, from [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020, April 8). Insights.bio. Retrieved March 26, 2026, from [Link]

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Validation

A Predictive Guide to the LC-MS Fragmentation of Cystine Diethyl Ester: A Comparative Analysis

For researchers and drug development professionals, understanding the structural nuances of molecules like cystine diethyl ester is paramount. As a diester derivative of the disulfide-linked amino acid cystine, its chara...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the structural nuances of molecules like cystine diethyl ester is paramount. As a diester derivative of the disulfide-linked amino acid cystine, its characterization by mass spectrometry presents a unique fragmentation puzzle, combining the chemistries of both ester and disulfide functionalities. This guide provides an in-depth, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of cystine diethyl ester. In the absence of a publicly available, experimentally derived tandem mass spectrum for this specific molecule, this guide synthesizes established fragmentation principles from closely related structures to offer a robust, mechanistically-grounded predictive framework.

We will explore the expected fragmentation pathways under Collision-Induced Dissociation (CID), compare its behavior to the parent amino acid L-cystine, and provide a comprehensive, actionable protocol for researchers seeking to analyze this compound in their own laboratories.

The Molecular Architecture: A Prelude to Fragmentation

Cystine diethyl ester (C10H20N2O4S2, Exact Mass: 296.0864) is a symmetrical molecule featuring a central disulfide bond, flanked by two ethyl-esterified cysteine moieties. This structure presents several potential sites for fragmentation, which we will explore in detail. The presence of two basic amine groups makes it highly suitable for positive-mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]+, with a theoretical m/z of 297.0937.

Predicted Fragmentation Pathways of Protonated Cystine Diethyl Ester

Upon isolation of the [M+H]+ precursor ion and subjection to Collision-Induced Dissociation (CID), we can anticipate several competing fragmentation channels. The fragmentation landscape is dictated by the relative bond strengths and the stability of the resulting fragment ions. The primary sites of cleavage are the disulfide bond (S-S), the carbon-sulfur bonds (C-S), and the ester functional groups.

A study on the gas-phase fragmentation of protonated cystine provides a foundational model for the behavior of the core structure.[1] It established that fragmentation initiates at the S-S and C-S bonds. We can extrapolate these findings and incorporate the influence of the diethyl ester groups.

Key Predicted Fragmentation Pathways:

  • Symmetric Disulfide Bond Cleavage: The S-S bond is a likely point of initial fragmentation. Homolytic cleavage is less common in CID of even-electron species, so a heterolytic cleavage is more probable, often accompanied by proton transfer. A key fragmentation pathway for disulfide-containing molecules is the cleavage of the S-S bond to produce two smaller peptides or, in this case, two identical fragments.[2]

    • Pathway A: Cleavage of the Disulfide Bond This would lead to the formation of a protonated cysteine diethyl ester radical cation and a neutral cysteine diethyl ester radical. However, a more likely scenario in CID is the formation of even-electron ions. A plausible pathway involves the cleavage of the S-S bond with a hydrogen rearrangement, leading to the formation of a protonated cysteine diethyl ester ion at m/z 148 .

  • Carbon-Sulfur Bond Cleavage: Cleavage of the C-S bond is another major fragmentation route observed in cystine itself.[1]

    • Pathway B: C-S Bond Fission This would result in the loss of a CH2-S- moiety from one side of the molecule, leading to a fragment ion.

  • Ester Group Fragmentations: The diethyl ester groups introduce additional, highly predictable fragmentation patterns common to esters.[3][4]

    • Pathway C: Neutral Loss of Ethanol (C2H5OH) : This is a common fragmentation for ethyl esters, resulting in a fragment at m/z 251 .

    • Pathway D: Neutral Loss of Ethoxy Radical (•OC2H5) : This would lead to an acylium ion at m/z 252 .

    • Pathway E: Neutral Loss of the entire Ester Group (COOC2H5) : This would generate a fragment at m/z 223 .

The following table summarizes the most probable fragment ions, their proposed structures, and their theoretical m/z values.

Proposed Fragment Ion Theoretical m/z Proposed Fragmentation Pathway
[M+H - C2H5OH]+251.0678Neutral loss of ethanol from one of the ester groups.
[M+H - C2H4]+269.0831Loss of ethene via McLafferty rearrangement.
[Cysteine diethyl ester + H]+148.0692Symmetric cleavage of the disulfide bond.
[M+H - HS]+264.0723Loss of a sulfhydryl radical.
[C4H8NO2S]+134.0270Cleavage of the C-S and C-C bonds.
[C2H5O2C-CH(NH3+)]+102.0550Alpha-cleavage next to the carbonyl group.

Below is a diagram illustrating the predicted fragmentation pathways of protonated cystine diethyl ester.

G cluster_precursor Precursor Ion cluster_fragments Predicted Fragment Ions precursor Cystine Diethyl Ester [M+H]^{+} m/z 297.09 frag1 m/z 251.07 [M+H - C2H5OH]^{+} precursor->frag1 - C2H5OH frag2 m/z 148.07 [Cysteine Diethyl Ester + H]^{+} precursor->frag2 S-S Cleavage frag3 m/z 134.03 [C4H8NO2S]^{+} precursor->frag3 C-S & C-C Cleavage frag4 m/z 102.06 [C2H5O2C-CH(NH3+)]^{+} precursor->frag4 α-Cleavage

Caption: Predicted CID fragmentation of protonated cystine diethyl ester.

Comparative Fragmentation Analysis

Cystine Diethyl Ester vs. L-Cystine

The fragmentation of cystine diethyl ester can be best understood by comparing it to its parent compound, L-cystine. The fragmentation of protonated L-cystine is dominated by cleavages of the S-S and C-S bonds, leading to characteristic fragments at m/z 122, 152, and 74.[1]

The addition of the diethyl ester groups in cystine diethyl ester introduces several key differences:

  • Increased Mass: The precursor and fragment ions will all be shifted to higher m/z values.

  • New Fragmentation Channels: The ester groups provide new, competing fragmentation pathways, such as the neutral loss of ethanol (m/z 251) and other ester-related cleavages. These pathways may reduce the relative abundance of fragments arising from the core cystine structure.

  • Charge Stabilization: The ester groups can influence where the proton is localized, which in turn can affect the fragmentation pathways.

Comparison with Other Amino Acid Esters

When compared to an amino acid diethyl ester that lacks a disulfide bond, such as L-leucine diethyl ester, the fragmentation pattern of cystine diethyl ester is markedly different. The fragmentation of leucine diethyl ester would be dominated by the loss of the ester groups and cleavage of the alkyl side chain. The presence of the disulfide bond in cystine diethyl ester provides a unique and prominent fragmentation channel (S-S cleavage) that is absent in other amino acid esters. This S-S cleavage is a strong diagnostic indicator for the presence of a disulfide linkage.[5][6]

Experimental Protocol for LC-MS/MS Analysis

For researchers aiming to acquire experimental data on cystine diethyl ester, the following protocol provides a robust starting point. This protocol is based on established methods for the analysis of amino acids and their derivatives.[7][8][9]

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of cystine diethyl ester in methanol or acetonitrile.[7]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B). The addition of 0.1% formic acid to the final sample solution is recommended to promote protonation.[7]

2. Liquid Chromatography (LC) Conditions

Given the moderately polar nature of cystine diethyl ester, both reversed-phase and HILIC chromatography could be viable.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-400.

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 297.1 (for [M+H]+).

    • Activation Type: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.

    • MS2 Scan Range: m/z 50-310.

The following diagram outlines the general workflow for the LC-MS/MS analysis of cystine diethyl ester.

G cluster_workflow LC-MS/MS Experimental Workflow start Sample Preparation (1-10 µg/mL in ACN/H2O + 0.1% Formic Acid) lc LC Separation (C18 Column, Gradient Elution) start->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection m/z 297.1) esi->ms1 cid Collision-Induced Dissociation (CID, 10-40 eV) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 data Data Analysis ms2->data

Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.

Conclusion

While a definitive, published fragmentation spectrum for cystine diethyl ester remains elusive, a thorough understanding of the fundamental principles of mass spectrometry allows for a highly confident prediction of its behavior. The fragmentation of this molecule is expected to be a composite of disulfide bond cleavage and characteristic ester group losses. The disulfide bond provides a unique diagnostic fragmentation pathway that distinguishes it from other amino acid esters. The comparative analysis and detailed experimental protocol provided in this guide offer researchers a solid foundation for the identification, characterization, and quantification of cystine diethyl ester, enabling further advancements in their respective fields.

References

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC. (n.d.).
  • Disulfide Bond Identifiation of Biotherapeutic Proteins Using Various Fragmentation Techniques Available on an Orbitrap Fusion T. (n.d.).
  • Fragment Correlation Mass Spectrometry Enables Direct Characterization of Disulfide Bond Cleavage Pathways of Therapeutic Peptides | Analytical Chemistry. (2024, September 9). Retrieved from [Link]

  • Full article: Direct mass spectrometric characterization of disulfide linkages. (2018, March 14). Retrieved from [Link]

  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides - ChemRxiv. (n.d.).
  • Spectroscopic Profile of Diethyl L-Cystinate: A Technical Guide - Benchchem. (n.d.).
  • Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS | Analytical Chemistry. (2024, April 9). Retrieved from [Link]

  • Cystine and Lanthionine Derivatives. (n.d.).
  • Diethyl L-cystinate: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).
  • Cystine diethyl ester | CAS#:583-89-1 | Chemsrc. (2025, August 29). Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. (2017, December 1). Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]

  • mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Retrieved from [Link]

  • L-Cysteine, 3TBDMS derivative - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery. (2013, December 17). Retrieved from [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15). Retrieved from [Link]

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]

  • Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. (n.d.).
  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. (2014, January 27).
  • Rapid LC-MS/MS Analysis of Free Amino Acids - SCIEX. (n.d.). Retrieved from [Link]

  • Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry - MDPI. (2019, February 19). Retrieved from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
  • Application Notes and Protocols for the Quantification of Diethyl L-Cystinate - Benchchem. (n.d.).

Sources

Comparative

Spectroscopic Characterization &amp; Alternatives Comparison: FTIR Profiling of L-Cystine Diethyl Ester Dihydrochloride ((H-Cys-OEt)₂·2HCl)

Executive Summary In advanced peptide synthesis, targeted prodrug development, and the engineering of bioresponsive polyurethanes, the solubility and reactivity of amino acid building blocks dictate experimental success....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced peptide synthesis, targeted prodrug development, and the engineering of bioresponsive polyurethanes, the solubility and reactivity of amino acid building blocks dictate experimental success. Native L-Cystine, while biologically ubiquitous, is notoriously intractable due to its zwitterionic crystal lattice, which renders it practically insoluble in both aqueous and organic media.

To bypass this limitation, researchers frequently utilize L-Cystine diethyl ester dihydrochloride ((H-Cys-OEt)₂·2HCl) . By masking the carboxylate groups as ethyl esters and protonating the amines, the strong intermolecular ionic bonds are broken, drastically enhancing solubility and synthetic versatility [1]. This guide objectively compares (H-Cys-OEt)₂·2HCl against its native and methylated alternatives, providing a self-validating Fourier-Transform Infrared (FTIR) spectroscopy protocol to confirm structural integrity and reaction completion.

The Causality of Derivatization: Why (H-Cys-OEt)₂·2HCl?

Before analyzing the spectroscopic data, it is critical to understand the causality behind selecting the diethyl ester derivative over native L-Cystine or the dimethyl ester alternative.

  • Native L-Cystine: Exists as a zwitterion (COO⁻ / NH₃⁺) in the solid state. The resulting electrostatic interactions create a rigid, highly stable hexagonal crystal lattice [3]. This causes severe solubility issues, making it unsuitable for direct incorporation into hydrophobic polymer backbones.

  • L-Cystine Dimethyl Ester Dihydrochloride ((H-Cys-OMe)₂·2HCl): While highly soluble, the methyl ester is highly susceptible to rapid, sometimes premature, hydrolysis in mildly basic aqueous environments [4].

  • (H-Cys-OEt)₂·2HCl (The Optimal Choice): The ethyl ester provides a perfect balance. The added steric bulk of the ethyl group slightly retards the rate of ester hydrolysis compared to the methyl variant, offering a wider thermodynamic window for complex multi-step syntheses (such as polyurethane chain extension) while maintaining excellent solubility in ethanol, DMF, and water [2].

Spectroscopic Signatures: Comparative FTIR Peak Analysis

FTIR spectroscopy is the most efficient, non-destructive method to validate the conversion of L-Cystine to its esterified dihydrochloride salt. The transformation is tracked by observing the complete obliteration of zwitterionic bands and the emergence of ester and hydrochloride-specific stretches.

Table 1: Comparative FTIR Peak Assignments
Functional GroupNative L-Cystine (Zwitterion) [3](H-Cys-OMe)₂·2HCl [4](H-Cys-OEt)₂·2HCl [1, 2]Causality of Shift
Carboxylate (COO⁻) ~1584 cm⁻¹ (Asym. stretch)~1490 cm⁻¹ (Sym. stretch)AbsentAbsentEsterification removes the free carboxylate anion.
Ester Carbonyl (C=O) Absent~1740–1750 cm⁻¹ (Sharp)~1735–1745 cm⁻¹ (Sharp)Formation of the ester bond; ethyl group slightly lowers frequency via inductive effects.
Amine / Ammonium ~1583, 1559 cm⁻¹ (NH₃⁺ bend)~3200–2800 cm⁻¹ (Broad)~1600 cm⁻¹ (Bend)~3200–2800 cm⁻¹ (Broad)~1590 cm⁻¹ (Bend)HCl salt formation creates a dense, broad hydrogen-bonding network (NH₃⁺ Cl⁻).
C-O Stretch (Ester) Absent~1210–1260 cm⁻¹~1200–1250 cm⁻¹Confirms the C-O-C linkage of the newly formed ester.
Disulfide (S-S) ~532 cm⁻¹ (Weak)~500–540 cm⁻¹ (Weak)~500–540 cm⁻¹ (Weak)The disulfide bridge remains intact during standard acidic esterification.
Table 2: Physicochemical & Performance Comparison
CompoundSolvent CompatibilityHydrolytic Stability (pH 7.4)Primary Application
L-Cystine Dilute acids/bases (Poor in organics)Extremely HighCell culture media, nutritional supplements
(H-Cys-OMe)₂·2HCl Water, MeOH, DMFLowShort-term prodrugs, rapid degradation polymers
(H-Cys-OEt)₂·2HCl Water, EtOH, DMF, DMSOModerate (Controlled)Redox-responsive polyurethanes, peptide synthesis

Structural & Logical Workflows

To visualize the transformation and the corresponding spectroscopic shifts, refer to the logical relationship diagram below.

IRShifts cluster_0 Native L-Cystine cluster_1 (H-Cys-OEt)₂·2HCl N1 Carboxylate (COO⁻) ~1584, 1490 cm⁻¹ N3 Ethyl Ester (C=O) ~1735-1745 cm⁻¹ N1->N3 Esterification (EtOH) N2 Amine (NH₃⁺) ~1583, 1559 cm⁻¹ N4 Amine Hydrochloride (NH₃⁺ Cl⁻) Broad ~3000-2800 cm⁻¹ N2->N4 Protonation (HCl)

Caption: Functional group transformations and corresponding FTIR peak shifts during derivatization.

Experimental Methodology: Synthesis & Self-Validating FTIR Protocol

The following methodology details the Fischer-Speier esterification of L-Cystine and a self-validating FTIR protocol. This protocol is considered "self-validating" because the analytical endpoints serve as an internal binary check: the reaction is only deemed complete when the precursor's primary signal is entirely replaced by the product's signal.

Phase 1: Synthesis via Fischer-Speier Esterification[1]
  • Suspension: Suspend 10.0 g of native L-Cystine in 150 mL of absolute ethanol in a 500 mL round-bottom flask. (Causality: Absolute ethanol is required to prevent water from driving the equilibrium back toward hydrolysis).

  • Thermal Control: Submerge the flask in an ice bath to cool the suspension to 0°C.

  • Catalysis & Protonation: Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas for 45 minutes. Alternatively, add concentrated HCl dropwise while maintaining the temperature below 5°C. (Causality: HCl acts as both the acid catalyst for esterification and the reagent to form the highly soluble dihydrochloride salt).

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours until the suspension turns into a clear solution.

  • Isolation: Concentrate the solution under reduced pressure to remove excess ethanol and HCl.

  • Purification: Recrystallize the crude white solid from an ethanol/diethyl ether mixture to yield pure (H-Cys-OEt)₂·2HCl.

Phase 2: Self-Validating FTIR Characterization
  • Sample Preparation: Prepare a KBr pellet by grinding 1–2 mg of the purified (H-Cys-OEt)₂·2HCl with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure for 2 minutes. Alternatively, use an ATR-FTIR spectrometer with a diamond crystal.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000–400 cm⁻¹) using 32 co-added scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

  • Self-Validation Check (The Binary Rule):

    • Check 1 (Success Indicator): Confirm the presence of a sharp, intense band at ~1740 cm⁻¹ (Ester C=O).

    • Check 2 (Purity Indicator): Inspect the 1584 cm⁻¹ region. If a peak remains here, it indicates unreacted carboxylate (COO⁻) groups. The complete absence of the 1584 cm⁻¹ band validates 100% conversion.

Workflow A L-Cystine (Zwitterionic) B Fischer-Speier Esterification (EtOH, HCl gas, 0°C to RT) A->B C Crude (H-Cys-OEt)₂·2HCl B->C D Purification (Recrystallization EtOH/Ether) C->D E Pure (H-Cys-OEt)₂·2HCl D->E F FTIR Characterization (ATR or KBr Pellet) E->F G Self-Validation: Verify ~1740 cm⁻¹ (C=O) Confirm Absence of 1584 cm⁻¹ F->G

Caption: Synthesis and self-validating FTIR analytical workflow for L-Cystine diethyl ester dihydrochloride.

Conclusion

For researchers engineering redox-responsive polymers or synthesizing complex peptides, (H-Cys-OEt)₂·2HCl offers a superior thermodynamic and solubility profile compared to native L-Cystine and its methyl ester counterpart. By leveraging FTIR spectroscopy—specifically tracking the shift from the zwitterionic carboxylate (~1584 cm⁻¹) to the covalent ethyl ester (~1740 cm⁻¹)—scientists can establish a rigorous, self-validating quality control checkpoint prior to downstream applications.

References

  • Zhang, L., et al. "Stable, Bioresponsive, and Macrophage-Evading Polyurethane Micelles Containing an Anionic Tripeptide Chain Extender." ACS Omega, vol. 4, no. 14, 2019, pp. 15771-15781. URL: [Link]

  • Bazin, F., et al. "Cystinuria and cystinosis are usually related to L-cystine: is this really the case for cystinosis? A physicochemical investigation at micrometre and nanometre scale." Comptes Rendus de l'Académie des Sciences - Chimie, vol. 25, S1, 2022, pp. 133-145. URL: [Link]

Validation

A Comparative Guide to Assessing Enantiomeric Purity of L-Cystine Diethyl Ester Dihydrochloride ((H-Cys-OEt)₂·2HCl) via Chiral Chromatography

Introduction: The Critical Role of Stereoisomeric Purity L-Cystine diethyl ester dihydrochloride, or (H-Cys-OEt)₂·2HCl, is a disulfide-linked dimer of cysteine ethyl ester. As a derivative of the natural amino acid L-cys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereoisomeric Purity

L-Cystine diethyl ester dihydrochloride, or (H-Cys-OEt)₂·2HCl, is a disulfide-linked dimer of cysteine ethyl ester. As a derivative of the natural amino acid L-cysteine, it serves as a valuable building block in pharmaceutical synthesis and drug development.[1] The stereochemical integrity of this compound is of paramount importance, as the biological activity and toxicological profiles of chiral molecules can be enantiomer-dependent.[2] The target molecule is the (L,L)-enantiomer. However, synthetic processes can introduce the unwanted (D,D)-enantiomer and the meso-diastereomer, (L,D)-cystine diethyl ester. Consequently, robust and reliable analytical methods are required to separate and quantify these stereoisomers, ensuring the safety, efficacy, and quality of the final product.

This guide provides an in-depth comparison of the primary chromatographic techniques for assessing the enantiomeric and diastereomeric purity of (H-Cys-OEt)₂·2HCl. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

Overview of Analytical Strategies: A Decision Framework

The separation of stereoisomers like those of (H-Cys-OEt)₂·2HCl fundamentally relies on creating a chiral environment where the different three-dimensional structures can be distinguished. This is primarily achieved through chiral chromatography, which can be broadly categorized into direct and indirect methods. The choice of technique—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC)—depends on factors such as available instrumentation, required throughput, and the specific analytical challenge at hand.

G cluster_approach Initial Consideration cluster_method Chromatographic Method cluster_hplc_strat HPLC Strategy Start Assess Purity of (H-Cys-OEt)₂·2HCl Reduce Reduce Disulfide Bond? (Analyze Cys-OEt Monomer) Start->Reduce Simplifies analysis, avoids meso form Intact Analyze Intact Dimer? ((H-Cys-OEt)₂) Start->Intact Assesses native state, more complex separation HPLC HPLC (High Versatility) Reduce->HPLC SFC SFC (High Throughput) Reduce->SFC GC GC (High Resolution) Reduce->GC Requires derivatization for volatility Intact->HPLC Intact->SFC Direct Direct Method (Chiral Stationary Phase) HPLC->Direct Simple sample prep Indirect Indirect Method (Derivatization) HPLC->Indirect Uses standard columns Result1 Result: Enantiomeric Purity SFC->Result1 GC->Result1 Direct->Result1 Indirect->Result1

Caption: Decision workflow for selecting a chiral separation method.

A critical preliminary step is the decision to analyze the intact dimer or to reduce the disulfide bond to analyze the Cys-OEt monomer. Reducing agents like 1,4-dithio-dl-threitol (DTT) can simplify the analysis by eliminating the meso-diastereomer, leaving only the enantiomers of Cys-OEt to be resolved.[3]

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the most widely adopted technique for chiral analysis due to its versatility, robustness, and wide availability. Both direct and indirect approaches are highly effective.

Direct Chiral HPLC: Separation on a Chiral Stationary Phase (CSP)

Expertise & Rationale: The direct method is elegant in its simplicity. It leverages a Chiral Stationary Phase (CSP), a column packing material that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a first choice for their broad applicability to a wide range of chiral compounds, including amino acid derivatives.[1][4]

Experimental Protocol: Direct Separation of Cys-OEt Enantiomers

  • Sample Preparation (Post-Reduction):

    • Dissolve 10 mg of (H-Cys-OEt)₂·2HCl in 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add a 5-fold molar excess of 1,4-dithio-dl-threitol (DTT).

    • Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.

    • Dilute the resulting Cys-OEt solution to a final concentration of approximately 0.5 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Instrumentation: HPLC system with UV detector.

    • Column: A polysaccharide-based CSP (e.g., Chiralpak IA or similar).

    • Mobile Phase: A non-polar mixture, typically n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline resolution.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a racemic standard of D,L-Cys-OEt to determine the retention times of each enantiomer.

    • Inject the prepared sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the L- and D-enantiomers: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Indirect Chiral HPLC: Derivatization to Diastereomers

Expertise & Rationale: The indirect approach is a powerful alternative when a suitable CSP is not available or for analytes lacking a strong chromophore. The strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral column, such as a C18 reversed-phase column.[5] For primary amines like Cys-OEt, a common and highly effective method is derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[6][7] This reaction rapidly forms fluorescent, diastereomeric isoindolinone derivatives.

G cluster_workflow Indirect HPLC Workflow Sample Sample: L-Cys-OEt + D-Cys-OEt Reaction Derivatization Reaction Sample->Reaction Reagents Reagents: OPA + Chiral Thiol (e.g., N-acetyl-L-cysteine) Reagents->Reaction Diastereomers Diastereomeric Products: (L-Diastereomer, D-Diastereomer) Reaction->Diastereomers HPLC Separation on Standard Achiral Column (e.g., C18) Diastereomers->HPLC Detection UV or Fluorescence Detection HPLC->Detection Result Chromatogram: Separated Diastereomer Peaks Detection->Result

Caption: Workflow for indirect chiral analysis via derivatization.

Experimental Protocol: Indirect Separation via OPA/NAC Derivatization

  • Sample Preparation (Post-Reduction):

    • Prepare the reduced Cys-OEt solution as described in the direct method protocol, but dilute with water to 0.1 mg/mL.

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric acid, pH adjusted to 9.5 with NaOH.

    • NAC Solution: 20 mg/mL N-acetyl-L-cysteine in borate buffer.

    • OPA Solution: 10 mg/mL o-phthalaldehyde in methanol.

  • Derivatization Procedure: [2]

    • In an HPLC vial, mix 50 µL of the Cys-OEt sample solution with 50 µL of borate buffer.

    • Add 50 µL of the NAC solution and mix.

    • Add 50 µL of the OPA solution, mix thoroughly, and let the reaction proceed for exactly 2 minutes at room temperature.

    • Immediately inject the mixture onto the HPLC system.

  • HPLC Conditions:

    • Instrumentation: HPLC system with UV or Fluorescence detector.

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using A) 0.1% Trifluoroacetic acid (TFA) in water and B) 0.1% TFA in acetonitrile. A typical gradient might be 20% to 70% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).

Alternative & High-Throughput Techniques

While HPLC is the standard, other techniques offer distinct advantages for specific applications.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative that uses supercritical CO₂ as the main mobile phase component. For chiral separations of amino acid derivatives, SFC often provides significantly faster analysis times and reduced solvent consumption compared to normal-phase HPLC.[8][9] The separation principles are similar to HPLC, employing chiral stationary phases to resolve enantiomers. Its speed makes it particularly suitable for high-throughput screening environments.[10]

Gas Chromatography (GC)

For GC analysis, the analyte must be volatile. This necessitates a two-step derivatization of the Cys-OEt monomer: esterification of the carboxyl group (already present) and acylation of the amino group (e.g., with trifluoroacetic anhydride). The resulting volatile derivative is then separated on a chiral capillary column.[11] When coupled with mass spectrometry (GC-MS), this method provides exceptional accuracy and can be used to monitor for racemization during sample preparation by using deuterium-labeled reagents.[12]

Performance Comparison of Chiral Chromatography Methods

The selection of an optimal method requires a clear understanding of the trade-offs between different techniques.

ParameterDirect Chiral HPLCIndirect Chiral HPLCChiral SFCChiral GC-MS
Principle Separation of enantiomers on a CSP.Derivatization to diastereomers, separation on achiral column.[6]Separation of enantiomers on a CSP using supercritical CO₂.[9]Derivatization to volatile enantiomers, separation on a chiral capillary column.[12]
Sample Prep Simple (dissolution, optional reduction).More complex (reduction, derivatization).[2]Simple (dissolution, optional reduction).Most complex (reduction, multi-step derivatization).
Analysis Time Moderate (10-30 min).Moderate to Long (20-40 min, including gradient).Very Fast (< 5-10 min).[8]Fast (10-20 min).
Instrumentation Standard HPLC.Standard HPLC.Specialized SFC system required.GC-MS system required.
Key Strength Methodological simplicity; analyte is unmodified.Uses common, robust C18 columns; can enhance detection.High speed; reduced organic solvent use ("greener").High resolution and accuracy; definitive identification with MS.
Key Weakness CSPs can be expensive and have mobile phase limitations.Derivatization adds time, complexity, and potential side-reactions.Higher initial instrument cost; less common than HPLC.Analyte must be volatile; destructive method.

Conclusion and Recommendations

The assessment of enantiomeric and diastereomeric purity of (H-Cys-OEt)₂·2HCl is a critical quality control step that can be effectively addressed by several chromatographic techniques.

  • For routine quality control and general research , Direct Chiral HPLC is often the preferred method due to its straightforward sample preparation and direct measurement of the unmodified analyte.

  • If a suitable CSP is unavailable or if enhanced sensitivity is required, Indirect Chiral HPLC via derivatization is a robust and reliable alternative that utilizes standard, cost-effective reversed-phase columns.[2][6]

  • For high-throughput screening applications where speed is paramount, Chiral SFC offers a significant advantage, delivering rapid separations with reduced environmental impact.[9]

  • For reference-grade analysis, impurity identification, or studies involving potential racemization , the high resolution and specificity of Chiral GC-MS make it the most authoritative choice.[12]

Ultimately, the choice of method should be guided by a comprehensive evaluation of the laboratory's instrumentation, throughput requirements, and the specific analytical goals. A multi-faceted approach, potentially using one method for routine analysis and another for confirmation, provides the highest level of confidence in the stereochemical purity of (H-Cys-OEt)₂·2HCl.

References

  • Dobashi, A., et al. (1989). Enantiomer resolution of D- and L-alpha-amino acid derivatives by supercritical fluid chromatography on novel chiral diamide phases with carbon dioxide. Journal of Chromatography A, 461, 121-7. Available at: [Link]

  • Lipka, E., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1585, 207-212. Available at: [Link]

  • Kato, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1674, 463139. Available at: [Link]

  • ResearchGate (2018). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Request PDF. Available at: [Link]

  • ResearchGate (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Request PDF. Available at: [Link]

  • Panin, N. V., et al. (2015). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 7(4), 103-109. Available at: [Link]

  • Panin, N. V., et al. (2015). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]

  • Grieu, C., et al. (2000). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 129-138. Available at: [Link]

  • Aturki, Z., et al. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 177, 112841. Available at: [Link]

  • ResearchGate (2024). How can we separate diastereomers of larger organic moiety?. ResearchGate Q&A. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Cysteine Ethyl Ester and Its Disulfide Dimer

For researchers and professionals in drug development, understanding the cytotoxic profile of a compound is a cornerstone of preclinical safety assessment.[1][2] This is particularly true for cysteine derivatives, which...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the cytotoxic profile of a compound is a cornerstone of preclinical safety assessment.[1][2] This is particularly true for cysteine derivatives, which are explored for a variety of therapeutic applications due to their antioxidant properties and role as precursors to glutathione (GSH).[3] This guide provides an in-depth comparison of the in vitro cytotoxicity of two closely related compounds: L-cysteine ethyl ester hydrochloride (H-Cys-OEt·HCl) and its oxidized disulfide form, L-cystine diethyl ester dihydrochloride, herein referred to as (H-Cys-OEt)₂·2HCl.

While direct comparative cytotoxicology studies between these two specific molecules are not extensively documented in publicly available literature, a robust understanding of their behavior can be inferred from their chemical nature, the well-established principles of cellular thiol-disulfide homeostasis, and existing data on related compounds.

Chemical and Structural Differences: A Monomer-Dimer Relationship

The fundamental difference between the two compounds lies in their chemical structure. H-Cys-OEt·HCl is a monomeric amino acid derivative featuring a free sulfhydryl (-SH) group. In contrast, (H-Cys-OEt)₂·2HCl is a dimer where two cysteine ethyl ester molecules are linked by a disulfide bond (-S-S-). This structural distinction is pivotal as it dictates how these molecules interact with the cellular environment.

The esterification of the carboxyl group in both molecules increases their lipophilicity compared to native cysteine, a modification intended to enhance their ability to cross cell membranes.[3][4][5][6]

Cellular Uptake and Intracellular Fate: The Decisive Reduction Step

Upon administration to a cell culture, both compounds are expected to permeate the cell membrane. However, their subsequent intracellular fate is where their paths diverge and then converge. (H-Cys-OEt)₂·2HCl, being a disulfide, is anticipated to undergo rapid reduction to its monomeric thiol form, H-Cys-OEt·HCl, within the cell. This is due to the highly reducing intracellular environment, which is maintained by a high concentration of reduced glutathione (GSH) and the activity of enzymes such as glutathione reductase.

This intracellular reduction of disulfides is a well-established biochemical process. The thiol-disulfide exchange with GSH is a primary mechanism for cleaving disulfide bonds that enter the cell.

Therefore, it is scientifically plausible to posit that the cytotoxic effects of (H-Cys-OEt)₂·2HCl are primarily mediated by its conversion to cysteine ethyl ester. Any observed differences in cytotoxicity in an in vitro setting would likely be attributable to the efficiency of cellular uptake and the rate of this intracellular reduction.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dim (H-Cys-OEt)2·2HCl (Dimer) Dim_in Dimer Dim->Dim_in Cellular Uptake Mon Cysteine Ethyl Ester (Monomer) Mon_in Monomer Mon->Mon_in Cellular Uptake Dim_in->Mon_in Intracellular Reduction (GSH) Cys Cysteine Mon_in->Cys Esterase Activity ROS Reactive Oxygen Species (ROS) Cys->ROS Generates Cytotoxicity Cytotoxicity ROS->Cytotoxicity

Caption: Proposed intracellular metabolism of the compounds.

Comparative Cytotoxicity Profile

Given the rapid intracellular conversion of the dimer to the monomer, their cytotoxic profiles are expected to be very similar. The primary cytotoxic effects would stem from the properties of cysteine ethyl ester and its downstream metabolite, cysteine.

Cytotoxicity of Cysteine Ethyl Ester

Experimental data on L-cysteine ethyl ester reveals a nuanced cytotoxic profile. A study investigating its effects on various cell lines using an MTS assay reported low cytotoxicity on healthy, non-cancerous human embryonic kidney cells (HEK293T). In contrast, it exhibited dose-dependent inhibitory effects on the growth of liver cancer cell lines (PLC/PRF/5 and HEP3B).

Cell LineCompoundIC₅₀ ValueObservation
HEK293T L-cysteine ethyl ester> 4 mM (estimated)Low cytotoxicity on healthy cells.
PLC/PRF/5 L-cysteine ethyl ester3.53 mMInhibitory effect on cancer cells.
HEP3B L-cysteine ethyl ester< 2 mMMore pronounced inhibitory effect on this cancer cell line.

Table 1: Summary of in vitro cytotoxicity data for L-cysteine ethyl ester.

The observed selectivity towards cancer cells could be attributed to their altered metabolic state and higher reliance on specific amino acid transporters.

Inferred Cytotoxicity of (H-Cys-OEt)₂·2HCl

As no direct experimental data for the cytotoxicity of (H-Cys-OEt)₂·2HCl is readily available, its profile must be inferred. Based on the principle of intracellular reduction, the cytotoxicity of the dimer is likely to be comparable to that of the monomer. The effective concentration of the active monomer delivered into the cell would be the determining factor. It is plausible that any differences in potency observed in an in vitro assay would be due to variations in the rate of cellular uptake and/or reduction of the disulfide bond.

Mechanistic Insights into Cytotoxicity

The cytotoxicity of cysteine and its derivatives is often linked to the generation of reactive oxygen species (ROS). The free thiol group of cysteine can undergo auto-oxidation, particularly in the presence of transition metals, leading to the formation of superoxide radicals and hydrogen peroxide. This can induce oxidative stress, leading to cellular damage and apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (H-Cys-OEt)₂·2HCl and cysteine ethyl ester in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

start Start seed Seed cells in 96-well plate start->seed treat Treat with compounds (Monomer vs. Dimer) seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (IC50) read->analyze end_node End analyze->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Conclusion and Future Directions

For a definitive comparison, head-to-head in vitro studies using the protocols outlined above are recommended. Such studies should also include an assessment of cellular uptake and the intracellular conversion of the dimer to the monomer to fully elucidate any subtle differences in their cytotoxic potential. This information will be invaluable for researchers and drug development professionals working with these and other cysteine derivatives.

References

  • Kosheeka. (2025, January 23).
  • Bates, J. N., et al. (2024, August 26). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to. Frontiers in Pharmacology. [Link]

  • Bates, J. N., et al. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. Frontiers. [Link]

  • Cilo, M., et al. (2022, July 15). The relationship between adjuvant chemotherapy and thiol-disulfide compounds. PubMed. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Gahl, W. A., et al. (1982). Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. PNAS. [Link]

  • Giustarini, D., et al. (2012, September 20). N-Acetylcysteine ethyl ester (NACET). Ovid. [Link]

  • Kar, S., et al. (2021, January 9). Superior Properties of N-acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative. MDPI. [Link]

  • Lewis, S. J., et al. (2022, October 13). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry. IU Indianapolis ScholarWorks. [Link]

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. PubMed. [Link]

  • Ooi, L., et al. (2015). Redox and nitric oxide-mediated regulation of sensory neuron ion channel function. Antioxidants & Redox Signaling. [Link]

  • Tardi, P. G., et al. (2005, November 9). Cytotoxicity of Bovine Seminal Ribonuclease: Monomer versus Dimer. ACS Publications. [Link]

  • Yildiz, E., et al. (2023). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (H-Cys-OEt)₂·2HCl

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Cystine diethyl ester dihydrochloride, herein referred to as (H-Cys-OEt)₂·2HCl. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Cystine diethyl ester dihydrochloride, herein referred to as (H-Cys-OEt)₂·2HCl. The procedural guidance within is designed to establish a self-validating system of safety, grounded in the chemical nature of the compound and established laboratory best practices.

Understanding the Hazard Profile of (H-Cys-OEt)₂·2HCl

(H-Cys-OEt)₂·2HCl is a disulfide-containing amino acid ester salt. A thorough risk assessment necessitates an understanding of its constituent parts: the L-Cystine core, the diethyl ester groups, and the two hydrochloride salts. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not always readily available, we can infer its primary hazards from analogous compounds and its chemical structure.

  • Disulfide/Thiol Character : The core of the molecule is L-Cystine, a dimer of the amino acid cysteine. While the disulfide bond in cystine is relatively stable, reactions or degradation can potentially liberate thiol-containing species. Thiols are notorious for their potent, unpleasant odors, detectable at extremely low concentrations.[1][2] While most thiols have moderate toxicity, their stench can cause nausea and headaches and trigger safety alerts due to their association with natural gas leaks.[1][2]

  • Hydrochloride Salt : The presence of two hydrochloride (HCl) moieties means the compound is acidic. In the presence of moisture, it can create a corrosive environment. The primary risk is irritation or burns to the skin, eyes, and respiratory tract.[3][4][5] Safety data for the related L-Cystine dihydrochloride classifies it as causing severe skin burns and eye damage.[3][6]

  • Fine Powder/Dust : This compound is typically a fine crystalline powder.[7] This physical form presents an inhalation hazard and increases the risk of contaminating surfaces and personnel. The enrichment of fine dust can also lead to a danger of dust explosion.[3]

Based on this profile, a multi-faceted personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: A Multi-Layered PPE Strategy

The following PPE is mandatory for all procedures involving the handling of (H-Cys-OEt)₂·2HCl. The rationale behind each selection is to provide a comprehensive barrier against the identified chemical and physical hazards.

Personal Protective Equipment (PPE) Requirements
Protection Type Specific Requirement Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN 166 or OSHA 29 CFR 1910.133).[8][9] A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.Protects against the accidental splashing of solutions and airborne fine powder which can cause serious eye irritation or damage due to the acidic nature of the hydrochloride salt.[10][11]
Hand Protection Nitrile or neoprene gloves. Always double-glove when handling the solid compound.Provides a robust barrier against skin contact. Double-gloving is a critical best practice when weighing out fine powders to allow for the clean removal of the outer, potentially contaminated glove before handling other equipment or moving to a different task.
Body Protection A fully-fastened laboratory coat. Consider a chemically resistant apron for large-scale operations.Protects skin and personal clothing from contamination with the powder or solutions.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the powder outside of a certified chemical fume hood.[8] A dust mask (e.g., N95) is a minimum requirement.[12]Protects the respiratory tract from irritation due to inhalation of the fine, acidic dust.[13] It also mitigates the inhalation of any potentially odorous thiol-related impurities.

Operational Protocol: From Storage to Solution

Safe handling is a dynamic process that begins before the vial is opened and ends after the waste is properly segregated. The following workflow is designed to minimize exposure at every step.

Step-by-Step Handling Workflow
  • Preparation :

    • Designate a specific work area, preferably within a certified chemical fume hood, especially when handling the solid.[1]

    • Ensure an eyewash station and safety shower are immediately accessible.[8]

    • Assemble all necessary equipment (spatulas, weigh boats, solvents, vortexer, waste containers) within the designated area to minimize movement.

    • Don all required PPE as outlined in the table above.

  • Equilibration & Weighing :

    • Allow the sealed container of (H-Cys-OEt)₂·2HCl to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis and clumping.[13]

    • Perform all weighing operations of the solid powder inside a chemical fume hood or a ventilated balance enclosure to contain airborne dust.

    • Use anti-static weigh boats to prevent the fine powder from scattering.

  • Dissolution :

    • Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution (e.g., with a watch glass or cap) to contain any vapors.

  • Post-Handling :

    • Carefully remove the outer pair of gloves immediately after handling the solid and dispose of them in the designated solid chemical waste container.

    • Wipe down the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol), and dispose of the wipes as solid chemical waste.[14]

    • Remove all other PPE before exiting the laboratory. Wash hands thoroughly with soap and water after completing the work.[3][10]

Workflow for Safe Handling of (H-Cys-OEt)₂·2HCl

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Full PPE check_safety->don_ppe equilibrate 4. Equilibrate Reagent to Room Temperature don_ppe->equilibrate weigh 5. Weigh Solid in Ventilated Enclosure equilibrate->weigh dissolve 6. Dissolve Compound weigh->dissolve doff_gloves 7. Doff Outer Gloves dissolve->doff_gloves decontaminate 8. Decontaminate Surfaces & Tools doff_gloves->decontaminate dispose_waste 9. Segregate Waste decontaminate->dispose_waste wash_hands 10. Doff Remaining PPE & Wash Hands dispose_waste->wash_hands

Caption: A procedural workflow for the safe handling of (H-Cys-OEt)₂·2HCl.

Emergency and Disposal Protocols

Spill Management
  • Small Spills (Powder) :

    • Restrict access to the area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[15]

    • Carefully sweep the material into a designated hazardous waste container.[9] Avoid creating dust.

    • Decontaminate the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[14]

  • Spills (Solution) :

    • Absorb the spill with an inert absorbent material.[15]

    • Collect the absorbed material into a sealed container for disposal as chemical waste.[8]

    • Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][16]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[9][16] If skin irritation occurs, seek medical attention.[8][10]

  • Inhalation : Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][16]

  • Ingestion : Do NOT induce vomiting.[3][4] Rinse the mouth with water. Seek immediate medical attention.[8][9]

Disposal Plan

All waste containing (H-Cys-OEt)₂·2HCl, whether in solid or solution form, must be treated as hazardous chemical waste.

  • Solid Waste : This includes unused reagent, contaminated gloves, weigh boats, and paper towels. Collect these materials in a clearly labeled, sealed hazardous waste container.[1][14]

  • Liquid Waste : Collect all solutions containing the compound and any rinsate from decontaminating glassware into a dedicated, labeled hazardous liquid waste container.[14] Do not dispose of it down the drain.[13]

  • Container Management : Ensure all waste containers are securely sealed and stored in a designated secondary containment area. Follow all local, state, and federal regulations for chemical waste disposal by contacting your institution's Environmental Health and Safety (EHS) department.[11][14]

References

  • University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
  • Fisher Scientific. (2021).
  • BenchChem. An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4.
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  • Cayman Chemical. (2025).
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  • Fisher Scientific. (2023). Safety Data Sheet for 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Chemsrc. H-Cys-OEt.
  • Agilent Technologies.
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  • Sigma-Aldrich. Material Safety Data Sheet for MEM Non-Essential Amino Acids Solution 100X.

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